Sortin2
Beschreibung
Eigenschaften
IUPAC Name |
2-[(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO5S3/c17-11-3-1-2-10(8-11)13-5-4-12(23-13)9-14-15(19)18(16(24)25-14)6-7-26(20,21)22/h1-5,8-9H,6-7H2,(H,20,21,22)/b14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKZYGAOTUDVNI-NTEUORMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the mechanism of action of Sortin2
An In-depth Technical Guide on the Core Mechanism of Action of Sortin2
Introduction
This compound is a synthetic, cell-permeable small molecule that has been identified as a modulator of protein trafficking within the endomembrane system of eukaryotic cells, notably in Saccharomyces cerevisiae (yeast) and Arabidopsis thaliana (plants).[1][2][3] It was discovered through a chemical genomics screen designed to find compounds that interfere with the delivery of proteins to the vacuole.[2][4] The primary and most well-characterized effect of this compound is its ability to disrupt the vacuolar protein sorting (vps) pathway, causing soluble vacuolar proteins, such as carboxypeptidase Y (CPY), to be missorted and secreted from the cell.[1][5] This activity makes this compound a valuable chemical tool for dissecting the complex mechanisms of protein trafficking and vacuole biogenesis.[6][7]
Core Mechanism of Action
The precise molecular target of this compound has not been definitively identified. However, extensive genetic and cellular studies in S. cerevisiae have elucidated its mechanism of action, pointing to the endocytic pathway as its principal target.[1][7] this compound's effects on the secretory pathway (i.e., CPY secretion) are intrinsically linked to its impact on endocytosis.[1][8] The current model suggests that this compound enhances endocytic trafficking toward the vacuole.[1][7] This acceleration of the endocytic pathway is thought to disrupt the delicate balance at the late endosome, also known as the prevacuolar compartment (PVC), which is a critical sorting station where the biosynthetic vacuolar pathway and the endocytic pathway converge. By altering trafficking dynamics at this junction, this compound indirectly causes the missorting and subsequent secretion of vacuolar cargo like CPY.[1][7]
A reverse chemical-genetics screen identified six gene deletions (met18, sla1, clc1, dfg10, dpl1, and yjl175w) that confer resistance to this compound, meaning these mutant strains do not secrete CPY when treated with the compound.[7] The products of these genes are significantly involved in endocytosis, providing strong genetic evidence for this compound's mode of action.[1] For instance, Sla1 is involved in the early stages of endocytosis, and Clc1 is the clathrin light chain, essential for forming coated vesicles.[1] The resistance of these mutants to this compound's effects on both CPY sorting and endocytic trafficking strongly supports a model where this compound's bioactivity is dependent on a functional endocytic pathway.[1]
Figure 1: Proposed mechanism of this compound action in S. cerevisiae.
Quantitative Data
The following tables summarize the key quantitative data from cellular assays and genetic screens involving this compound.
Table 1: Effective Concentrations of this compound in Cellular Assays
| Assay | Organism | Concentration | Observed Effect | Reference(s) |
|---|---|---|---|---|
| CPY Secretion | S. cerevisiae | 10 µM | Parental strain secretes CPY. | [9] |
| Endocytic Trafficking (FM4-64) | S. cerevisiae | 20 µM | Enhanced trafficking of FM4-64 to the vacuole. | [1][7] |
| Vacuolar Protein Sorting Phenocopy | S. cerevisiae | 4.7 µM - 47 µM | Phenocopies vps mutants without inhibiting growth. | [5] |
| Vacuolar Morphology Alteration | A. thaliana | 233 µM (100 mg/liter) | Aberrant vacuolar morphology and inhibition of root development. |[2] |
Table 2: Genes Identified in this compound Genetic Screens in S. cerevisiae
| Screen Type | Gene | Gene Product Function/Association | Reference(s) |
|---|---|---|---|
| Resistance Screen | MET18 | Component of the cytosolic iron-sulfur protein assembly (CIA) machinery. | [7] |
| SLA1 | Involved in cytoskeleton organization and endocytosis. | [1][7] | |
| CLC1 | Clathrin light chain, involved in vesicle coating. | [1][7] | |
| DFG10 | Involved in protein N-linked glycosylation. | [7] | |
| DPL1 | Dihydrosphingosine-phosphate lyase, involved in sphingolipid metabolism. | [7] | |
| YJL175W | Uncharacterized open reading frame. | [7] |
| Hypersensitivity Screen | (217 strains identified) | Enriched in components related to protein trafficking, primarily localized to the endomembrane system, particularly endosomes. |[5][9] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below, based on published research.
Carboxypeptidase Y (CPY) Secretion Dot-Blot Assay
This assay is the primary method for identifying compounds that disrupt vacuolar protein sorting in yeast.
-
Objective: To qualitatively or semi-quantitatively detect the secretion of the vacuolar protein CPY into the growth medium.
-
Methodology:
-
Cell Culture: S. cerevisiae strains are grown in appropriate liquid media (e.g., YPD) to mid-log phase.
-
Treatment: The cultures are treated with various concentrations of this compound (or DMSO as a control). A known vps mutant (e.g., vps16Δ) is often used as a positive control for CPY secretion.[2]
-
Incubation: Cells are incubated for a defined period to allow for protein synthesis and potential secretion.
-
Sample Collection: The cultures are centrifuged to pellet the cells. The supernatant (growth medium) is carefully collected.
-
Dot-Blot: A small volume of the supernatant is spotted onto a nitrocellulose or PVDF membrane and allowed to dry.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific to CPY. After washing, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Visualization: The signal is developed using a chemiluminescent substrate and imaged. The intensity of the dot corresponds to the amount of CPY secreted.[7]
-
Figure 2: Workflow for the CPY Secretion Dot-Blot Assay.
FM4-64 Endocytic Trafficking Assay
This assay uses the lipophilic fluorescent dye FM4-64 to visualize the process of endocytosis and subsequent trafficking to the vacuole in real-time.
-
Objective: To monitor the rate and pattern of endocytic trafficking from the plasma membrane to the vacuole.
-
Methodology:
-
Cell Preparation: Yeast cells (wild-type and relevant mutants) are grown and treated with this compound or DMSO.
-
Dye Labeling: Cells are harvested, washed, and resuspended in fresh, ice-cold medium. FM4-64 dye (e.g., 24 µM) is added, and the cells are incubated on ice (e.g., 30 minutes at 4°C).[1][7] This allows the dye to bind to the outer leaflet of the plasma membrane while inhibiting endocytosis.
-
Initiation of Endocytosis: The cells are washed with ice-cold medium to remove unbound dye and then resuspended in pre-warmed medium (e.g., 28°C) to initiate endocytosis synchronously. This is considered time zero.
-
Live-Cell Imaging: Aliquots of cells are taken at various time points (e.g., 0, 10, 25, 60 minutes) and immediately imaged using confocal fluorescence microscopy.
-
Analysis: The subcellular localization of the FM4-64 fluorescence is observed over time. The dye will sequentially appear at the plasma membrane, in small puncta (early endosomes), then larger puncta near the vacuole (late endosomes/PVC), and finally staining the limiting membrane of the vacuole.[7] The rate of vacuolar membrane staining is compared between treated and untreated cells.
-
Figure 3: Workflow for the FM4-64 Endocytic Trafficking Assay.
Yeast Genome-Wide Screen (Resistance)
This powerful reverse chemical-genetics approach identifies genes whose products are essential for the bioactivity of a compound.
-
Objective: To identify non-essential genes whose deletion confers resistance to the CPY secretion phenotype induced by this compound.
-
Methodology:
-
Library Plating: The S. cerevisiae haploid deletion library, containing thousands of strains each with a single gene deletion, is plated onto a solid medium.
-
Primary Screen: The library is replica-plated onto a medium containing a concentration of this compound known to cause strong CPY secretion in the wild-type parent strain. A filter (e.g., nitrocellulose) is placed on top of the growing colonies.
-
Phenotype Assay: After a period of growth, the filter is removed and processed via dot-blot immunoassay for secreted CPY.
-
Hit Identification: Colonies that show a significantly reduced CPY secretion signal compared to the surrounding wild-type-like strains are identified as primary hits.
-
Secondary Screen/Validation: The primary hits are re-streaked and re-tested individually in liquid or solid media assays to confirm the resistance phenotype and rule out false positives.[1]
-
Conclusion
The mechanism of action of this compound is centered on its ability to modulate the endomembrane system, specifically by enhancing the endocytic pathway in yeast. While its direct binding partner remains unknown, genetic screens have successfully identified a network of proteins essential for its activity, firmly linking its function to the machinery of endocytosis. This mode of action, which involves perturbing the trafficking hub at the late endosome/PVC, leads to the characteristic missorting and secretion of vacuolar proteins. The specificity and potent effects of this compound establish it as a critical tool for cell biologists and drug development professionals seeking to understand the intricate pathways of protein sorting and vacuolar biogenesis.
References
- 1. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of cellular pathways affected by this compound, a synthetic compound that affects protein targeting to the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Sorting inhibitors (Sortins): Chemical compounds to study vacuolar sorting in Arabidopsis. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Biological Activity of Sortin2 in Saccharomyces cerevisiae: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
November 20, 2025
Abstract
Sortin2 is a synthetic, cell-permeable small molecule that has been identified as a potent modulator of vesicle trafficking in Saccharomyces cerevisiae. It serves as a valuable tool for chemical genetics, enabling the study of the intricate endomembrane system. This technical guide provides an in-depth analysis of the biological activity of this compound in yeast, focusing on its mechanism of action, quantitative effects, and the experimental protocols used for its characterization. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's role in cellular protein sorting.
Introduction: this compound as a Modulator of Vacuolar Protein Sorting
This compound was discovered through chemical genetic screens aimed at identifying compounds that interfere with protein trafficking to the vacuole in yeast.[1] Its primary and most well-characterized effect is the disruption of the proper sorting of Carboxypeptidase Y (CPY), a soluble vacuolar hydrolase.[2] In the presence of this compound, CPY is missorted and secreted from the cell, a phenotype that mimics that of vacuolar protein sorting (vps) mutants.[3][4] This specific activity allows for the targeted study of the cellular machinery governing the transit of proteins from the Golgi apparatus to the vacuole.
Unlike genetic mutations, the effects of this compound are reversible, providing a dynamic tool to probe the endomembrane system.[1][5] Its activity is not cytotoxic at effective concentrations, allowing for the study of trafficking pathways in viable cells.[1]
Mechanism of Action: Enhancement of the Endocytic Pathway
A reverse chemical-genetic screen identified six gene deletions that confer resistance to this compound-induced CPY secretion. These genes provide critical insight into the compound's mechanism of action.[3][6]
-
SLA1 : Encodes an adaptor protein that is crucial for coupling the endocytic machinery to the actin cytoskeleton. It interacts with numerous proteins involved in endocytosis, including clathrin, Pan1, and End3.[5]
-
CLC1 : Encodes the clathrin light chain, a key component of the clathrin coat that is essential for forming endocytic vesicles.[1]
-
MET18 : A component of the cytosolic iron-sulfur protein assembly (CIA) machinery. Its role in this compound resistance may be indirect, potentially related to the maturation of proteins essential for trafficking.
-
DFG10 : A polyprenol reductase involved in N-linked glycosylation in the endoplasmic reticulum. Defects in glycosylation can impact the proper folding and sorting of proteins like CPY.
-
DPL1 : Involved in sphingolipid metabolism.
-
YJL175W : A dubious open reading frame whose deletion impacts the N-terminus of Swi3, a component of the SWI/SNF chromatin remodeling complex, suggesting a potential transcriptional influence on the this compound phenotype.[4]
The resistance conferred by deletions of core endocytic machinery components like SLA1 and CLC1 strongly supports the model that this compound's primary target is the endocytic pathway.[3]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the biological activity of this compound in S. cerevisiae.
| Parameter | Value | Reference Strain | Notes |
| Effective Concentration Range | 4.7 µM - 47 µM | Wild-Type (e.g., BY4741) | Induces CPY secretion without significantly inhibiting cell growth.[1] |
| Minimal CPY Secretion Concentration | 10 µM | Wild-Type | Concentration at which CPY secretion is reliably detected in parental strains.[3][4] |
| Hypersensitivity Screen Concentration | 4.7 µM (2 µg/ml) | Yeast Deletion Library | Used to identify mutants that secrete CPY at a concentration where wild-type does not.[6] |
| Resistance Screen Concentration | 47 µM | Yeast Deletion Library | A high concentration used to isolate mutants that are strongly resistant to this compound's effects.[3] |
Table 1: Effective Concentrations of this compound in S. cerevisiae
| Mutant (Gene Deletion) | Resistance Level | Notes |
| sla1Δ | Resistant up to 40 µM | Core endocytosis and actin organization protein.[3] |
| clc1Δ | Resistant up to 40 µM | Clathrin light chain, essential for endocytosis.[3] |
| met18Δ | Resistant up to 40 µM | Component of the cytosolic iron-sulfur assembly machinery.[3] |
| dfg10Δ | Resistant up to 20 µM | Involved in N-linked glycosylation.[3] |
| dpl1Δ | Resistant up to 20 µM | Involved in sphingolipid metabolism.[3] |
| yjl175wΔ | Resistant up to 20 µM | Dubious ORF affecting the Swi3 protein.[3] |
Table 2: this compound Resistance Profile of Key Deletion Mutants
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound's activity are provided below.
Carboxypeptidase Y (CPY) Secretion Assay (Dot-Blot)
This assay is the primary method for detecting the missorting of CPY into the secretome.
Methodology:
-
Yeast Culture: Grow S. cerevisiae strains overnight in YPD medium. Dilute the cultures to an OD₆₀₀ of 0.2 in fresh YPD and grow for 4-6 hours to reach the mid-log phase.
-
Drug Treatment: Add this compound (from a DMSO stock) to the desired final concentration (e.g., 10-20 µM). Include a DMSO-only control (typically 1% v/v). Incubate the cultures for an additional 4-6 hours.
-
Cell Separation: Pellet the cells by centrifugation at 3,000 x g for 5 minutes.
-
Protein Precipitation (Optional but Recommended): To concentrate the secreted proteins, add trichloroacetic acid (TCA) to the supernatant to a final concentration of 10% and incubate on ice for 30 minutes. Pellet the precipitated proteins by centrifugation at 15,000 x g for 15 minutes at 4°C. Wash the pellet with cold acetone.
-
Sample Preparation: Resuspend the protein pellet (or use an aliquot of the direct supernatant) in a sample buffer.
-
Dot-Blot: Spot 2-5 µL of each sample onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.
-
Immunodetection:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate with a primary antibody against CPY (e.g., mouse anti-CPY monoclonal antibody) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
FM4-64 Endocytic Trafficking Assay
This assay visualizes the rate of endocytosis by tracking the internalization of the lipophilic styryl dye FM4-64, which stains the vacuolar membrane.
Methodology:
-
Yeast Culture and Drug Treatment: Grow and treat yeast cells with this compound (e.g., 20 µM) or DMSO as described in the CPY assay.
-
Staining:
-
Pellet the cells and resuspend them in fresh, pre-chilled (4°C) YPD medium.
-
Add FM4-64 dye to a final concentration of 24-40 µM.
-
Incubate the cells at 4°C for 30 minutes to allow the dye to bind to the plasma membrane without being internalized.
-
-
Chase:
-
Pellet the cold-stained cells and wash once with fresh, pre-warmed (28-30°C) YPD medium to remove excess dye.
-
Resuspend the cells in the pre-warmed YPD medium (this is time zero, t=0).
-
Incubate at 28-30°C to allow endocytosis to proceed.
-
-
Microscopy:
-
At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the cells.
-
Mount the cells on a microscope slide.
-
Image the cells using fluorescence microscopy with a Texas Red or similar filter set.
-
-
Analysis: Quantify the percentage of cells showing clear vacuolar membrane staining at each time point. An accelerated rate of vacuolar staining in this compound-treated cells indicates enhanced endocytosis.[3]
Yeast Deletion Library Screening (Resistance/Hypersensitivity)
This high-throughput method identifies genes that genetically interact with the compound.
Methodology:
-
Library Preparation: Array the yeast haploid deletion library (containing ~4,800 non-essential gene deletion strains) in 96-well or 384-well microtiter plates containing liquid YPD.
-
Drug Treatment:
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
Phenotypic Readout (CPY Secretion):
-
Use a multi-channel pipettor or a robotic liquid handler to spot the supernatant from each well onto a large nitrocellulose membrane.
-
Perform immunodetection for CPY as described in the dot-blot protocol.
-
-
Hit Identification:
-
Resistance Hits: Strains that show no CPY secretion in the presence of high this compound concentration.
-
Hypersensitivity Hits: Strains that show CPY secretion in the presence of low this compound concentration.
-
-
Confirmation: Re-test putative hits individually in dose-response CPY secretion assays to confirm the phenotype.
Visualizing Pathways and Workflows
This compound-Affected Endocytic Pathway
The following diagram illustrates the key protein players at the site of clathrin-mediated endocytosis that are implicated in the mechanism of this compound resistance.
References
- 1. The Sla1 adaptor-clathrin interaction regulates coat formation and progression of endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clu1/Clu form mitochondria-associated granules upon metabolic transitions and regulate mitochondrial protein translation via ribosome interactions | PLOS Genetics [journals.plos.org]
- 3. academic.oup.com [academic.oup.com]
- 4. N-terminal deletion of Swi3 created by the deletion of a dubious ORF YJL175W mitigates protein burden effect in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. journals.biologists.com [journals.biologists.com]
The Impact of Sortin2 on Endocytic Trafficking Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sortin2 is a bioactive small molecule that has emerged as a significant modulator of protein trafficking within eukaryotic cells. Initially identified for its role in disrupting the delivery of vacuolar proteins, subsequent research has elucidated its more specific function in enhancing the endocytic transport pathway. This technical guide provides an in-depth analysis of the effects of this compound on endocytic trafficking, with a focus on the model organism Saccharomyces cerevisiae. We present a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the affected cellular pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in cell biology and drug development who are interested in the molecular intricacies of endocytic trafficking and the potential applications of chemical genomics in dissecting these pathways.
Introduction to this compound and Endocytic Trafficking
The endomembrane system in eukaryotic cells is a complex network of organelles responsible for the synthesis, modification, and transport of proteins and lipids. Two of the primary routes within this system are the secretory and endocytic pathways, which are crucial for a variety of cellular functions[1]. The endocytic pathway involves the internalization of extracellular material and plasma membrane components, which are then sorted and transported to various intracellular destinations, most notably the lysosome (or the vacuole in yeast) for degradation[2][3].
This compound is a synthetic compound that has been characterized as a modulator of protein trafficking[1][4]. It was initially discovered to interfere with the proper targeting of the vacuolar protein carboxypeptidase Y (CPY) in S. cerevisiae, leading to its secretion[1][4][5]. This phenotype is reminiscent of vacuolar protein sorting (vps) mutants, suggesting that this compound affects components of the endomembrane trafficking machinery[5]. Further investigation has revealed that this compound's primary effect is the enhancement of the endocytic trafficking pathway toward the vacuole[1][4][5]. This specific mode of action, which activates rather than inhibits a cellular process, makes this compound a valuable tool for studying the dynamics of the endomembrane system[5].
Quantitative Effects of this compound on Endocytic Trafficking
The effects of this compound on endocytic trafficking have been quantified primarily through the use of the fluorescent endocytic tracer FM4-64 in S. cerevisiae. The following table summarizes the key quantitative findings from these studies.
| Parameter | Condition | Value | Reference |
| Time for FM4-64 to reach the vacuole | Wild-type S. cerevisiae (Control) | ~40 minutes | [5] |
| Wild-type S. cerevisiae + this compound | ~25 minutes | [5] | |
| Concentration of this compound for endocytosis assay | 20 µM | [4][5] | |
| Concentration of FM4-64 for endocytosis assay | 24 µM | [4][5] | |
| Concentrations of this compound phenocopying vps mutants | 4.7 µM to 47 µM | [6] | |
| Concentration of this compound for growth inhibition assay | 47 µM | [7] |
Mechanism of Action: Insights from Chemical-Genetics
To elucidate the molecular targets and pathways affected by this compound, a reverse chemical-genetics approach was employed. This involved a genome-wide screen of a S. cerevisiae haploid deletion library to identify mutants that are resistant to the CPY secretion phenotype induced by this compound[1][4].
This compound-Resistant Mutants
The screen identified six yeast deletion mutants that exhibit resistance to this compound, meaning they do not secrete CPY in the presence of the compound[1][4]. These genes and their products are detailed in the table below.
| Gene | Gene Product | Function/Process | Reference |
| MET18 | Met18 | Component of the cytosolic iron-sulfur protein assembly (CIA) machinery | [1][4] |
| SLA1 | Sla1 | Involved in the regulation of the actin cytoskeleton and endocytosis | [1][4] |
| CLC1 | Clc1 | Clathrin light chain, involved in clathrin-mediated endocytosis | [1][4] |
| DFG10 | Dfg10 | Involved in cell wall organization and biogenesis | [1][4] |
| DPL1 | Dpl1 | Dihydrosphingosine-phosphate lyase, involved in sphingolipid metabolism | [1][4] |
| YJL175W | Yjl175w | Uncharacterized open reading frame | [1][4] |
The identification of genes involved in endocytosis (SLA1, CLC1) and related processes strongly suggested that the endocytic pathway is a primary target of this compound[1][4].
The Link Between Secretory and Endocytic Effects
Crucially, the this compound-resistant mutants were also found to be resistant to the accelerated endocytic trafficking phenotype[1][4]. This finding strongly indicates that the effects of this compound on the secretory pathway (CPY secretion) and the endocytic pathway are linked[1][4]. The current hypothesis is that this compound acts at a point where these two pathways merge[1][4][5].
Experimental Protocols
FM4-64 Endocytic Trafficking Assay
This protocol is used to visualize and quantify the rate of endocytosis in S. cerevisiae.
-
Cell Culture: Grow S. cerevisiae strains (wild-type and mutants) in YPD medium. For this compound treatment, supplement the medium with 20 µM this compound (or 1% DMSO as a control)[4][5].
-
FM4-64 Labeling: Incubate the cells with 24 µM FM4-64 for 30 minutes at 4°C to allow the dye to bind to the plasma membrane[4][5].
-
Initiation of Endocytosis: Shift the cells to 28°C to initiate the internalization of the dye[4][5].
-
Microscopy: Image the cells at various time points (e.g., 0, 10, 25, 40 minutes) using confocal microscopy to track the progression of the FM4-64 dye through the endocytic pathway to the vacuole[5].
This compound-Resistant Genome-Wide Screen
This protocol outlines the reverse chemical-genetics approach used to identify genes involved in this compound's bioactivity.
-
Library Screening: Utilize a S. cerevisiae haploid deletion library, where each strain has a single gene deleted[5].
-
Treatment: Grow the deletion strains in the presence of a concentration of this compound that induces CPY secretion in the parental wild-type strain[1][4].
-
Phenotypic Analysis: Identify mutant strains that do not secrete CPY, indicating resistance to this compound[1][4]. This is typically assessed by a dot-blot analysis of the growth medium using a CPY-specific antibody[4].
-
Hit Validation: Confirmed resistant mutants are then subjected to secondary screens and further analysis to rule out general defects in the secretory pathway[5].
Visualizing the Effects of this compound
This compound's Influence on the Endocytic Pathway
The following diagram illustrates the proposed effect of this compound on the endocytic pathway in S. cerevisiae.
Workflow for Identifying this compound-Resistant Mutants
This diagram outlines the experimental workflow for the chemical-genetic screen.
Logical Relationship of this compound's Effects
This diagram illustrates the connection between this compound's effects on the secretory and endocytic pathways.
Conclusion and Future Directions
This compound has been established as a potent enhancer of the endocytic trafficking pathway in S. cerevisiae[1][4]. Chemical-genetic screens have been instrumental in identifying key cellular components involved in its mode of action, strongly implicating the endocytic machinery[1][4][5]. The dual effect of this compound on both CPY secretion and endocytosis acceleration, and the fact that resistance to one phenotype confers resistance to the other, suggests a common underlying mechanism, likely at the intersection of the secretory and endocytic pathways[1][4][5].
For drug development professionals, this compound serves as a case study in the power of chemical genomics to identify compounds that modulate specific cellular pathways. Its ability to enhance, rather than inhibit, a trafficking pathway is of particular interest. Future research should focus on the precise identification of this compound's direct binding partner(s) and the elucidation of the exact molecular events that lead to the acceleration of endocytic transport. Furthermore, exploring the effects of this compound in mammalian systems could open new avenues for therapeutic intervention in diseases where endocytic trafficking is dysregulated.
References
- 1. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endocytosis and molecular sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endocytosis: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of cellular pathways affected by this compound, a synthetic compound that affects protein targeting to the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Additional file 2: Figure S1. of this compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - figshare - Figshare [figshare.com]
The Role of Sortin2 in Arabidopsis thaliana Root Development: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sortin2 is a small molecule identified through chemical genetic screens that has emerged as a valuable tool for studying endomembrane trafficking and its influence on plant development, particularly in the root system of the model organism Arabidopsis thaliana.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action and its profound effects on root architecture. It details the signaling pathways it modulates, presents quantitative data from key experiments, and provides the methodologies for replicating these findings.
This compound acts as an inducer of endocytic trafficking, promoting the internalization and transport of plasma membrane-localized proteins to the vacuole.[3] This activity has been shown to trigger a de novo program of lateral root primordium formation that is notably distinct from the canonical auxin-driven pathway.[3][4] The this compound-induced mechanism is independent of the well-characterized auxin receptors TIR1/AFB F-boxes and polar auxin transport. Instead, it relies on extracellular calcium uptake and a different set of F-box proteins, acting upstream of the auxin-responsive protein AUX/IAA28.[4] This unique mode of action makes this compound a powerful chemical tool to dissect the complex regulatory networks governing root development and to identify potential targets for modulating plant architecture.
Data Presentation
The following tables summarize quantitative data from studies investigating the effect of this compound on Arabidopsis thaliana root development.
Table 1: Effect of this compound on Lateral Root Primordium (LRP) Initiation
| Treatment Condition | LRP Stage I | LRP Stage II | LRP Stage III | LRP Stage IV | LRP Stage V | LRP Stage VI | LRP Stage VII | Emerged LR |
| Control (DMSO) | ~2.5 | ~1.5 | ~1.0 | ~0.8 | ~0.5 | ~0.3 | ~0.2 | ~3.0 |
| 25 µg/mL this compound (24h) | ~7.5 | ~4.0 | ~2.5 | ~1.8 | ~1.2 | ~0.8 | ~0.5 * | ~3.2 |
Data are approximated from graphical representations in the cited literature and presented as mean number of LRPs per seedling. Statistical significance (p < 0.05) is denoted by an asterisk (). LRP stages are as defined by Malamy and Benfey (1997).[5]*
Table 2: Quantification of Cell Division Events in the Pericycle Using pCYCB1;1::GUS Reporter Line
| Treatment Condition | Time Point | Mean Number of GUS-Positive Events per Root |
| Control (DMSO) | 12h | ~1 |
| This compound | 12h | ~5 |
| Control (DMSO) | 24h | ~2 |
| This compound | 24h | ~12 |
| Control (DMSO) | 48h | ~4 |
| This compound | 48h | ~20 |
Data are approximated from graphical representations in the cited literature. GUS-positive events indicate cells undergoing division.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its study.
Signaling Pathways
Caption: this compound-induced lateral root initiation pathway.
Experimental Workflows
Caption: Workflow for assessing this compound's effect on root cell division.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures used in Arabidopsis research.
Arabidopsis thaliana Seedling Growth and Treatment
Objective: To grow sterile Arabidopsis seedlings for subsequent treatment with this compound.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 wild type, or reporter lines like pCYCB1;1::GUS).
-
Sterilization solution: 50% bleach, 0.1% SDS.
-
Sterile deionized water.
-
½ Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar, pH 5.7.
-
Petri dishes (100 mm x 15 mm).
-
This compound stock solution (e.g., 25 mg/mL in DMSO).
-
DMSO (for control).
Procedure:
-
Surface sterilize Arabidopsis seeds by washing in sterilization solution for 10 minutes.
-
Rinse the seeds 5 times with sterile deionized water.
-
Resuspend seeds in sterile 0.1% agar and sow them on ½ MS agar plates.
-
Seal the plates and stratify the seeds by storing them at 4°C in the dark for 2 days to synchronize germination.
-
Transfer the plates to a growth chamber with a long-day photoperiod (16h light / 8h dark) at 22-24°C.
-
After 7 days of growth, seedlings are ready for treatment.
-
Prepare treatment plates by adding this compound stock solution to molten ½ MS agar to a final concentration of 25 µg/mL. Prepare control plates with an equivalent volume of DMSO.
-
Carefully transfer 7-day-old seedlings from the growth plates to the treatment and control plates.
-
Return the plates to the growth chamber and incubate for the desired duration (e.g., 12, 24, 48, or 72 hours).[5]
GUS Histochemical Assay
Objective: To visualize the expression of the GUS reporter gene, indicating cell division in the pCYCB1;1::GUS line.
Materials:
-
This compound-treated and control seedlings (pCYCB1;1::GUS).
-
GUS staining solution: 100 mM sodium phosphate buffer (pH 7.0), 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% Triton X-100, and 1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc).
-
70% Ethanol.
-
Microscope slides and coverslips.
-
Light microscope with DIC optics.
Procedure:
-
After treatment, immerse whole seedlings in GUS staining solution in a 24-well plate.
-
Apply a vacuum for 15 minutes to facilitate substrate infiltration.
-
Incubate the seedlings at 37°C in the dark for 12-24 hours, or until blue staining is visible.
-
Remove the staining solution and clear the chlorophyll by washing with 70% ethanol.
-
Mount the stained seedlings on a microscope slide with a drop of 50% glycerol.
-
Observe the roots under a light microscope. Blue spots in the pericycle indicate cells that have undergone division.
-
Quantify the number of GUS-positive events per root for both control and treated seedlings.[6]
Analysis of Lateral Root Primordium Stages
Objective: To quantify the effect of this compound on the initiation and development of lateral root primordia.
Materials:
-
This compound-treated and control seedlings (wild-type Col-0).
-
Microscope slides and coverslips.
-
Light microscope with DIC optics.
Procedure:
-
Mount whole seedlings, treated as described in Protocol 1, on a microscope slide in a drop of water or clearing solution (e.g., Hoyer's solution).
-
Carefully place a coverslip over the seedling.
-
Using a light microscope, examine the entire length of the primary root.
-
Identify and classify all lateral root primordia according to the developmental stages described by Malamy and Benfey (1997) (Stage I to VII), and count the number of emerged lateral roots.
-
Record the number of primordia at each stage for each seedling.
-
Perform statistical analysis (e.g., Student's t-test) to compare the control and this compound-treated groups.[5]
Conclusion
This compound has proven to be an invaluable chemical probe for dissecting the molecular machinery that governs root development in Arabidopsis thaliana. Its ability to induce lateral root formation through an endocytic trafficking pathway that is distinct from the classical auxin-mediated route has opened up new avenues of research.[3][4] The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound to further unravel the intricate signaling networks that control plant organogenesis. Understanding these alternative pathways is not only crucial for fundamental plant biology but also holds potential for the development of novel strategies to enhance root system architecture for improved crop resilience and productivity. The continued use of chemical genetics, exemplified by the study of compounds like this compound, promises to reveal further layers of regulatory complexity in plant development.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Sorting inhibitors (Sortins): Chemical compounds to study vacuolar sorting in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endocytic trafficking induces lateral root founder cell specification in Arabidopsis thaliana in a process distinct from the auxin-induced pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocytic trafficking induces lateral root founder cell specification in Arabidopsis thaliana in a process distinct from the auxin-induced pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Sortin2 as a Tool for Chemical Genomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sortin2, a small molecule that has emerged as a powerful tool in chemical genomics for dissecting the intricate network of vacuolar protein sorting and endomembrane trafficking. By inducing a clear and reversible phenotype, this compound allows for the conditional study of these essential cellular processes. This document details its mechanism of action, presents key quantitative data from foundational studies, provides detailed experimental protocols, and visualizes the cellular pathways and experimental workflows associated with its use.
Introduction to this compound
This compound is a synthetic, bioactive small molecule identified through chemical genomics screens for its ability to interfere with the proper sorting of proteins destined for the vacuole in both yeast (Saccharomyces cerevisiae) and plants (Arabidopsis thaliana).[1][2] Its primary and most well-characterized effect is the missorting and subsequent secretion of the vacuolar protein carboxypeptidase Y (CPY), thereby mimicking the phenotype of vacuolar protein sorting (vps) mutants.[1][3] This property makes this compound an invaluable tool for studying the dynamics of the endomembrane system, identifying novel components of trafficking pathways, and understanding the interplay between different cellular processes.
Mechanism of Action
This compound's mode of action is centered on the disruption of the endomembrane system. While its direct molecular target remains to be definitively identified, extensive genetic and cellular studies in yeast have elucidated the pathways it perturbs.
Key findings on the mechanism of action include:
-
Inhibition of the Vps10p Pathway: this compound interferes with the trafficking pathway dependent on Vps10p, the sorting receptor for CPY in the late Golgi.[4] This leads to the mislocalization and secretion of CPY.[1][5]
-
Intersection of Secretory and Endocytic Pathways: The dual effects of this compound on both secretion and endocytosis strongly suggest that its cellular target(s) are located at a crucial intersection of these two pathways, likely at the level of the late endosome or multivesicular body (MVB).[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on this compound, providing a reference for experimental design and data interpretation.
Table 1: Effective Concentrations of this compound in Various Assays
| Organism/System | Assay | Effective Concentration | Reference(s) |
| S. cerevisiae | CPY Secretion (phenocopies vps mutants) | 4.7 µM to 47 µM | [8] |
| S. cerevisiae | Hypersensitivity Screen | 4.7 µM (2 µg/ml) | [8][9] |
| S. cerevisiae | Resistance Screen | 47 µM | [6] |
| S. cerevisiae | Endocytosis Enhancement (FM4-64 assay) | 20 µM | [2] |
| A. thaliana | Inhibition of Root Development | 100 mg/liter | [10] |
| A. thaliana | Induction of Lateral Root Primordia | 25 µg/mL | [11] |
| A. thaliana Suspension Cells | Toxicity (Cell Death) | 23 µM (10 mg/liter) | [10] |
Table 2: Genes Identified in a Genome-Wide this compound Resistance Screen in S. cerevisiae
| Gene | Protein Product | Function | Reference(s) |
| MET18 | Met18 | Component of the cytosolic iron-sulfur protein assembly (CIA) machinery | [5][12] |
| SLA1 | Sla1 | Actin-binding protein involved in endocytosis and cytoskeleton organization | [5][12] |
| CLC1 | Clc1 | Clathrin light chain, involved in clathrin-mediated endocytosis | [5][12] |
| DFG10 | Dfg10 | Involved in protein glycosylation in the ER | [5][12] |
| DPL1 | Dpl1 | Dihydrosphingosine-1-phosphate lyase, involved in sphingolipid metabolism | [5][12] |
| YJL175W | Yjl175w | Dubious open reading frame, deletion affects endocytosis | [5][12] |
Table 3: Functional Categories of Genes Identified in a this compound Hypersensitivity Screen in S. cerevisiae
| Functional Category | Number of Genes | Key Examples | Reference(s) |
| Vacuolar Protein Sorting (VPS) | 91 (out of 148 tested) | Vps55, Hur1 | [8] |
| Endosome localized proteins | Enriched | Vps proteins | [3][9] |
| Golgi localized proteins | Enriched | Tvp38 | [8] |
| Unknown Function | 15 (assigned putative roles) | YDR525W-A, YDR105C | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Yeast Genome-Wide Screen for this compound Hypersensitive or Resistant Mutants
This protocol is adapted from studies that identified genes crucial for the cellular response to this compound.[5][8][9]
Objective: To identify gene deletions that render yeast cells either more sensitive (hypersensitive) or resistant to the CPY secretion phenotype induced by this compound.
Materials:
-
Yeast haploid deletion library (e.g., MATa collection)
-
YPD agar plates
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
96-well microtiter plates
-
Replicating tool (e.g., 96-pin replicator)
-
Nitrocellulose membranes
-
Anti-CPY antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection reagents
Procedure:
-
Primary Screen: a. Prepare YPD agar plates containing a sub-lethal concentration of this compound that does not induce significant CPY secretion in the wild-type parental strain (for hypersensitivity screening, e.g., 4.7 µM) or a high concentration that strongly induces CPY secretion (for resistance screening, e.g., 47 µM).[6][8] b. Prepare control YPD plates containing the same concentration of DMSO as the this compound plates. c. Inoculate the yeast deletion library strains into 96-well plates containing liquid YPD and grow overnight. d. Using a 96-pin replicator, spot the yeast cultures onto the control and this compound-containing plates. e. Incubate the plates at 30°C for 2-3 days. f. To assay for CPY secretion, overlay a nitrocellulose membrane onto the surface of the agar plates to lift the colonies and secreted proteins. g. Perform a dot-blot assay on the membranes using an anti-CPY antibody to detect secreted CPY. h. Identify putative hits:
-
Secondary Screen (Confirmation): a. Re-streak the putative hits from the primary screen on YPD plates. b. Prepare a series of YPD agar plates with varying concentrations of this compound. c. Spot the candidate strains and the wild-type control onto these plates. d. Incubate and perform the CPY dot-blot assay as described above. e. Confirm the hypersensitive or resistant phenotype and determine the concentration-dependency of the effect.
FM4-64 Staining for Endocytosis Analysis in Yeast
This protocol is used to visualize the effect of this compound on the rate of endocytosis.[1][2]
Objective: To monitor the internalization of the lipophilic dye FM4-64 from the plasma membrane to the vacuolar membrane.
Materials:
-
S. cerevisiae wild-type and mutant strains
-
YPD medium
-
This compound (in DMSO)
-
FM4-64 dye (stock solution in DMSO)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Grow yeast cells to mid-log phase in YPD medium.
-
Treat the cells with the desired concentration of this compound (e.g., 20 µM) or DMSO as a control for a specified period.
-
Harvest the cells by centrifugation and resuspend them in fresh, pre-chilled YPD medium.
-
Add FM4-64 to a final concentration of ~8-40 µM and incubate the cells on ice or at 4°C for 30 minutes to allow the dye to label the plasma membrane.
-
Wash the cells with ice-cold YPD to remove excess dye.
-
Resuspend the cells in fresh, pre-warmed (30°C) YPD (containing this compound or DMSO) to initiate endocytosis.
-
Take aliquots of the cells at various time points (e.g., 0, 15, 30, 45, 60 minutes).
-
Immediately place the aliquots on ice to stop trafficking.
-
Mount the cells on a microscope slide and observe using a fluorescence microscope.
-
In untreated wild-type cells, the dye will progressively move from the plasma membrane to punctate endosomal structures and finally to the vacuolar membrane (appearing as a ring). In this compound-treated cells, the trafficking to the vacuole is typically accelerated.[1]
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and processes related to this compound's function and its use in chemical genomics.
Caption: this compound's dual effect on the endomembrane system.
Caption: Workflow of a chemical genomics screen with this compound.
Caption: Key structural features of this compound for its bioactivity.
Application in Plant Biology: A New Pathway for Root Development
In Arabidopsis thaliana, this compound has been instrumental in uncovering a novel pathway for lateral root formation that is independent of the canonical auxin signaling pathway.[13][14] Treatment with this compound increases the number of lateral root primordia, and this effect is linked to its ability to induce endocytic trafficking.[13] This discovery highlights the power of chemical genomics to uncover previously unknown biological pathways and demonstrates that fundamental cellular processes like endomembrane trafficking are intricately linked to developmental programs.
Conclusion and Future Perspectives
This compound is a prime example of a successful chemical genomics tool. Its well-defined, yet complex, phenotype has enabled the identification of a network of genes involved in endomembrane trafficking and has provided insights into the connection between these pathways and plant development. While the direct binding partner of this compound remains elusive, the existing body of research provides a solid foundation for future studies aimed at its identification. The continued use of this compound and the development of new, similar chemical probes will undoubtedly continue to unravel the complexities of protein sorting and its role in the overall physiology of eukaryotic cells.
References
- 1. Stonin 2: an adaptor-like protein that interacts with components of the endocytic machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. A Review of Antibacterial Candidates with New Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncologynews.com.au [oncologynews.com.au]
- 7. Identification of direct protein targets of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. Mode of action of thiolutin, an inhibitor of macromolecular synthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in targeting the “undruggable” proteins: from drug discovery to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Researchers identify promising drug candidates for previously “undruggable” cancer target | EurekAlert! [eurekalert.org]
initial discovery and screening of Sortin2
An In-depth Technical Guide to the Initial Discovery and Screening of Sortin2
Introduction
This compound is a small molecule that has been identified as a modulator of protein trafficking within the endomembrane system.[1][2] It was discovered through a chemical genomics approach aimed at identifying compounds that interfere with vacuolar protein sorting in the model organism Saccharomyces cerevisiae. Specifically, this compound induces the secretion of carboxypeptidase Y (CPY), a protein normally targeted to the vacuole, thereby mimicking the phenotype of vacuolar protein sorting (vps) mutants.[2][3] This guide provides a detailed overview of the initial discovery, screening process, and early-stage characterization of this compound, tailored for researchers and professionals in drug development and cell biology.
Primary Discovery: A High-Throughput Screen for Secretion-Inducing Compounds
The initial identification of this compound was the result of a high-throughput chemical screen designed to find compounds that disrupt the normal trafficking of vacuolar proteins. The screen was based on the premise that interfering with the sorting machinery would cause the default secretion of proteins that are otherwise destined for the vacuole.
Experimental Workflow: Primary Chemical Screen
The screening process systematically tested a large chemical library for its effect on the localization of the vacuolar hydrolase, carboxypeptidase Y (CPY), in yeast.
Caption: Workflow of the primary chemical screen for identifying sorting inhibitors.
Quantitative Data from Primary Screen
The screen yielded several compounds that induced a strong vps phenotype, leading to the identification of a class of molecules termed "sorting inhibitors" or "Sortins."
| Parameter | Value | Reference |
| Total Compounds Screened | 4,800 | [3] |
| Number of "Sortin" Hits Identified | 14 | [3] |
| Key Compounds Characterized | Sortin1, this compound, Sortin3 | [3] |
| This compound Molecular Weight | 429.92 | [3] |
Elucidating the Mechanism: Reverse Chemical-Genetics
To understand the mechanism of action of this compound, a reverse chemical-genetics screen was performed. This involved screening a genome-wide library of yeast haploid deletion mutants to identify genes whose absence conferred resistance to this compound's effects. The rationale was that the protein products of these genes might be direct targets of this compound or essential components of the pathway it perturbs.
Experimental Workflow: this compound-Resistance Screen
Caption: Workflow of the reverse chemical-genetics screen for this compound resistance.
This screen identified six gene deletions that resulted in resistance to this compound, meaning these mutant strains did not secrete CPY when treated with the compound.[4] Analysis of these genes and their interacting partners pointed strongly toward the biological process of endocytosis.[1][4]
| This compound-Resistant Deletion Mutants | Gene Product Function |
| met18 | Part of the cytosolic iron-sulfur protein assembly complex |
| sla1 | Involved in endocytosis and cytoskeleton organization |
| clc1 | Clathrin light chain, involved in coated vesicle formation |
| dfg10 | Involved in protein glycosylation |
| dpl1 | Dihydrosphingosine-phosphate lyase, involved in lipid metabolism |
| yjl175w | Uncharacterized open reading frame |
Proposed Mechanism of Action
The genetic screen suggested a link between this compound's effect on the secretory pathway (CPY secretion) and the endocytic pathway. Further experiments revealed that this compound enhances the rate of endocytic trafficking toward the vacuole.[1][2] This dual effect suggests that this compound acts at a junction where the secretory and endocytic pathways converge.[1]
Caption: this compound perturbs trafficking at the endosome, affecting both pathways.
Experimental Protocols
Primary Screen: CPY Secretion Dot-Blot Assay
This assay was used to detect the secretion of carboxypeptidase Y into the culture medium.
-
Yeast Culture: S. cerevisiae cells were cultured in a suitable medium (e.g., YPD) in 96-well plates.
-
Compound Addition: Compounds from a chemical library were added to individual wells at a defined concentration. A solvent control (e.g., 1% DMSO) was included.[2]
-
Incubation: Plates were incubated at 28-30°C for a sufficient period to allow for protein secretion.
-
Supernatant Transfer: A small volume of the cell-free culture supernatant was carefully transferred from each well onto a nitrocellulose membrane using a dot-blot apparatus.
-
Blocking: The membrane was blocked with a suitable blocking agent (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane was incubated with a primary monoclonal antibody specific for CPY.[2]
-
Washing: The membrane was washed several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: The membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal was developed using an enhanced chemiluminescence (ECL) substrate and visualized. The intensity of each dot corresponds to the amount of secreted CPY.
Validation: FM4-64 Endocytosis Assay
This assay was used to visualize the effect of this compound on the endocytic pathway.
-
Cell Preparation: Wild-type and mutant yeast strains were grown to the mid-log phase.
-
This compound Treatment: Cells were pre-incubated with this compound (or DMSO as a control) for a specified time.
-
Staining: The lipophilic styryl dye FM4-64 was added to the cell suspension at a final concentration of ~24 µM on ice (4°C) for 30 minutes to label the plasma membrane.[2]
-
Internalization: Cells were washed to remove excess dye and then shifted to 28°C to initiate endocytosis (time 0).[2]
-
Imaging: Aliquots of cells were taken at various time points, and the internalization of the FM4-64 dye was visualized using confocal microscopy.[2] The progression of the dye from the plasma membrane to endosomes and finally to the vacuolar membrane was monitored.
-
Analysis: The rate of trafficking to the vacuole was compared between this compound-treated and control cells. An enhanced rate of vacuolar membrane staining in the presence of this compound indicates a stimulation of the endocytic pathway.[1]
References
Cellular Targets of Sortin2: An In-depth Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Abstract
Sortin2 is a bioactive small molecule that has emerged as a potent modulator of vesicular trafficking in eukaryotic cells. Initially identified through chemical genetic screens in Saccharomyces cerevisiae, its effects have been characterized in both yeast and plant systems. This document provides a comprehensive technical overview of the known cellular targets and effects of this compound. It summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the implicated signaling pathways and experimental workflows. The primary mode of action of this compound appears to be the enhancement of endocytic trafficking and the modulation of vacuolar protein sorting, processes with fundamental roles in cellular homeostasis, signaling, and development.
Cellular Targets and Effects of this compound in Saccharomyces cerevisiae
This compound was first identified as a compound that induces the secretion of the vacuolar protein carboxypeptidase Y (CPY), mimicking the phenotype of vacuolar protein sorting (vps) mutants.[1][2][3] This observation pointed to the endomembrane system as the primary target of this compound's bioactivity.
Genetic Identification of Cellular Components Involved in this compound Action
Chemical-genetic screens have been instrumental in elucidating the cellular pathways affected by this compound. These screens identified yeast deletion mutants that exhibit altered sensitivity to the compound.
A genome-wide screen for this compound-resistant mutants identified six genes whose deletion confers resistance to this compound-induced CPY secretion.[1][3][4] These genes are primarily involved in endocytosis and cytoskeleton organization, suggesting that this compound's effect on vacuolar sorting is linked to the endocytic pathway.
In contrast, a screen for this compound-hypersensitive mutants identified 217 deletion strains that secrete CPY at concentrations of this compound that do not affect the wild-type strain.[5][6] Bioinformatic analysis of these hypersensitive mutants revealed a significant enrichment for genes involved in protein trafficking, particularly those localized to the endosome.[5][7]
Table 1: Summary of Yeast Mutants with Altered Sensitivity to this compound
| Phenotype | Number of Genes Identified | Enriched Cellular Processes | Key Genes Identified | Reference |
| Resistance | 6 | Endocytosis, Cytoskeleton Organization | MET18, SLA1, CLC1, DFG10, DPL1, YJL175W | [1][3][4] |
| Hypersensitivity | 217 | Endomembrane Trafficking, Endosomal Sorting | Components of the ESCRT machinery | [5][6] |
Quantitative Effects of this compound on Endocytosis in Yeast
This compound has been shown to accelerate endocytic trafficking to the vacuole. This was quantified using the lipophilic styryl dye FM4-64, which is internalized by endocytosis and transported to the vacuolar membrane.
Table 2: Quantitative Analysis of FM4-64 Trafficking to the Vacuole in this compound-Treated Yeast
| Treatment | Time for FM4-64 to Reach Vacuole | Percentage of Cells with Labeled Vacuoles at 25 min | Reference |
| Control (1% DMSO) | ~40 minutes | < 20% | [1] |
| 20 µM this compound | ~25 minutes | > 80% | [1] |
Cellular Targets and Effects of this compound in Plants
In plants, this compound has been shown to affect vacuole biogenesis and root system architecture, consistent with its role as a modulator of endomembrane trafficking.[8]
Effects on Root Development
This compound treatment promotes the initiation of lateral root primordia (LRP) in Arabidopsis thaliana.[9] This effect is thought to be linked to the role of endocytic trafficking in the specification of lateral root founder cells.
Table 3: Effect of this compound on Lateral Root Primordium (LRP) Initiation in Arabidopsis thaliana
| Treatment | LRP Stage I (events per root) | LRP Stage II-VII (events per root) | Emerged Lateral Roots (per root) | Reference |
| Control | ~1.5 | ~3.5 | ~2.0 | [9] |
| 25 µg/mL this compound (24h) | ~3.0 | ~4.0 | ~2.5 | [9] |
Effects on Auxin Transporter Localization
The polar localization of auxin efflux carriers of the PIN-FORMED (PIN) family is crucial for directional auxin flow and, consequently, for plant development. This compound treatment has been observed to affect the subcellular localization of PIN1, a key auxin transporter. While detailed quantitative data on this effect is limited in the currently available literature, it suggests a link between this compound's impact on endomembrane trafficking and auxin-mediated developmental processes.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows related to the study of this compound.
Signaling and Trafficking Pathways
Caption: this compound's dual effect on yeast trafficking pathways.
Caption: this compound's influence on plant root development.
Experimental Workflows
Caption: Workflow for chemical-genetic screening in yeast.
Caption: Workflow for the FM4-64 endocytosis assay.
Experimental Protocols
Yeast CPY Secretion Assay (Colony Blot)
This protocol is adapted from the method described by Roberts et al. (1991) and applied in the this compound screens.[5]
-
Yeast Strains and Growth: Grow yeast strains (e.g., from the haploid deletion library) in 96-well microtiter plates containing YPD medium. For this compound treatment, supplement the medium with the desired concentration of this compound (e.g., 4.7 µM for hypersensitivity screening) or 1% DMSO as a control.[5] Incubate at 30°C until cultures reach stationary phase.
-
Transfer to Membrane: Using a multichannel pipettor or a replica plating tool, spot a small volume of each culture onto a nitrocellulose membrane placed on a YPD agar plate.
-
Incubation: Incubate the plate at 30°C for 24-48 hours to allow for cell growth and protein secretion.
-
Cell Lysis: Place the membrane on a filter paper saturated with chloroform for 10 minutes to lyse the cells. Allow the membrane to air dry.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 - TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against CPY (e.g., mouse anti-CPY monoclonal antibody) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the HRP signal using a chemiluminescence detection reagent and image the membrane using a chemiluminescence imager. The intensity of the spots corresponds to the amount of secreted CPY.
FM4-64 Endocytic Trafficking Assay in Yeast
This protocol is based on the method by Vida and Emr (1995) and adapted for studying the effect of this compound.[1][10]
-
Yeast Culture and Treatment: Grow wild-type yeast to early-log phase in YPD medium. Treat the cells with 20 µM this compound or 1% DMSO (control) for a specified period (e.g., 1 hour) at 30°C.[1]
-
Plasma Membrane Staining: Pellet the cells by centrifugation and resuspend them in fresh, pre-chilled YPD medium containing 24 µM FM4-64.[1] Incubate on ice or at 4°C for 30 minutes to allow the dye to label the plasma membrane without being internalized.
-
Initiation of Endocytosis: Pellet the cells at 4°C to remove the excess dye and resuspend them in fresh, pre-warmed (28°C or 30°C) YPD medium (without FM4-64) to initiate endocytosis.
-
Time-Lapse Microscopy: Immediately transfer a sample of the cell suspension to a microscope slide. Acquire images at different time points (e.g., 0, 10, 25, 40 minutes) using a confocal microscope with appropriate filter sets for FM4-64 (e.g., excitation ~515 nm, emission ~640 nm).
-
Quantification: For each time point and condition, quantify the percentage of cells in which the FM4-64 fluorescence has reached the vacuolar membrane (visible as a distinct ring-like structure).
Arabidopsis Lateral Root Phenotyping
This protocol is based on the methods described for analyzing the effect of this compound on root development.[9]
-
Plant Growth: Sterilize and sow Arabidopsis thaliana (e.g., Col-0 wild-type) seeds on half-strength Murashige and Skoog (MS) agar plates. Stratify the seeds at 4°C for 2-3 days and then transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.
-
This compound Treatment: After 5-7 days of growth, transfer seedlings to new MS agar plates supplemented with 25 µg/mL this compound or a solvent control (e.g., DMSO).[9]
-
Phenotypic Analysis: After 24-72 hours of treatment, remove the seedlings from the plates and mount them on microscope slides in a drop of water.
-
Microscopy and Staging: Observe the roots using a light microscope with differential interference contrast (DIC) optics. Count the number of lateral root primordia (LRP) at different developmental stages (I to VII) and the number of emerged lateral roots, according to the classification by Malamy and Benfey (1997).[4]
-
Data Analysis: Calculate the average number of LRP at each stage and the total number of lateral roots per seedling for each condition. Perform statistical analysis (e.g., t-test) to determine the significance of any observed differences.
Future Directions
While chemical-genetic approaches have successfully identified cellular pathways modulated by this compound, the direct molecular target(s) of this compound remain to be elucidated. Future research efforts should focus on:
-
Target Deconvolution: Employing techniques such as affinity chromatography with a tagged this compound molecule or photo-affinity labeling to isolate and identify direct binding partners in both yeast and plant extracts.
-
In Vitro Reconstitution: Using purified components of the endocytic and vacuolar sorting machinery to investigate the direct effects of this compound on protein function and vesicle formation.
-
Elucidation of Plant-Specific Targets: Further investigation into the molecular players involved in this compound-mediated changes in plant root architecture and auxin transporter dynamics.
The identification of the direct molecular targets of this compound will not only provide a deeper understanding of its mechanism of action but will also further validate its use as a powerful chemical tool to dissect the intricate processes of endomembrane trafficking in eukaryotes.
References
- 1. AtPID [119.3.41.228]
- 2. AtPIN: Arabidopsis thaliana protein interaction network. | BioGRID [thebiogrid.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Organization and cell differentiation in lateral roots of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AtPID - Database Commons [ngdc.cncb.ac.cn]
- 6. Interactome Data - CCSB - Center for Cancer Systems Biology [ccsb.dana-farber.org]
- 7. Real-time Analysis of Lateral Root Organogenesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yeast protein-protein interactions database | HSLS [hsls.pitt.edu]
- 9. Full Data of Yeast Interacting Proteins Database (Annotation Updated Version) - Yeast Interacting Proteins Database | LSDB Archive [dbarchive.biosciencedbc.jp]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Sortin2-Mediated Carboxypeptidase Y (CPY) Secretion Assay in Yeast
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to utilizing Sortin2, a small molecule that induces the secretion of the vacuolar protein Carboxypeptidase Y (CPY) in the yeast Saccharomyces cerevisiae.[1][2][3][4] This assay serves as a powerful tool for studying vacuolar protein sorting, endomembrane trafficking, and for identifying potential modulators of these pathways.[1][2][3] this compound treatment mimics the phenotype of vacuolar protein sorting (vps) mutants, providing a chemically-inducible system to study protein trafficking defects.[2] The protocols outlined below detail the experimental procedures for inducing and quantifying CPY secretion in yeast using this compound, including dot-blot and Western blot analyses.
Principle of the Assay
In wild-type S. cerevisiae, CPY is synthesized as a precursor protein and translocated into the endoplasmic reticulum, where it undergoes glycosylation.[5] It then traffics through the Golgi apparatus and is sorted to the vacuole for maturation.[5] this compound disrupts this vacuolar sorting process, causing the precursor form of CPY (proCPY) to be secreted into the extracellular medium.[2][3] The amount of secreted CPY can be quantified to assess the effect of this compound or to screen for other compounds or genetic mutations that affect this pathway.
Data Presentation
Table 1: Effect of this compound Concentration on CPY Secretion in Wild-Type S. cerevisiae
| This compound Concentration (µM) | Observed CPY Secretion Level | Reference |
| 0 (1% DMSO control) | No detectable secretion | [6][7] |
| 4.7 | Detectable secretion | [6][7] |
| 10 | Threshold for significant secretion | [3] |
| 47 | Strong secretion | [3][6][7] |
Table 2: CPY Secretion Phenotypes in Selected Yeast Strains Treated with this compound
| Yeast Strain | Treatment | CPY Secretion Phenotype | Reference |
| Wild-Type (e.g., BY4742) | 1% DMSO | No secretion | [2][7] |
| Wild-Type (e.g., BY4742) | 10 µM this compound | Secretion | [3] |
| vps mutants (e.g., vps39) | 1% DMSO | Strong secretion (positive control) | |
| This compound-resistant mutants (e.g., sla1, met18, clc1) | 10 µM this compound | No or reduced secretion | [3] |
| This compound-hypersensitive mutants | 4.7 µM this compound | Increased secretion compared to wild-type | [2] |
Signaling Pathways and Experimental Workflows
Caption: CPY trafficking pathway and the inhibitory effect of this compound.
Caption: Workflow for the this compound-mediated CPY secretion assay.
Experimental Protocols
Materials and Reagents
-
Saccharomyces cerevisiae strains (e.g., wild-type BY4742, vps mutants)
-
YPD or appropriate synthetic defined (SD) medium
-
This compound (stock solution in DMSO)
-
Dimethyl sulfoxide (DMSO)
-
Lysis buffer (e.g., 0.1 M NaOH, 0.05 M EDTA, 2% SDS, 2% 2-mercaptoethanol)[8]
-
Loading buffer (e.g., 0.25 M Tris-HCl pH 6.8, 50% glycerol, 0.05% bromophenol blue)[8]
-
PVDF or nitrocellulose membrane
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Primary antibody: anti-CPY monoclonal antibody
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate (e.g., ECL)
-
Glass beads (for cell lysis)
Protocol 1: Induction of CPY Secretion with this compound
-
Inoculate a single colony of the desired yeast strain into 5 mL of YPD or appropriate SD medium.
-
Grow the culture overnight at 30°C with shaking.
-
The next day, dilute the overnight culture to an OD₆₀₀ of ~0.1 in fresh medium and grow to mid-log phase (OD₆₀₀ of 0.5-0.8).
-
Aliquot the culture into separate tubes. Treat the cultures with different concentrations of this compound (e.g., 4.7 µM, 10 µM, 47 µM) or with 1% DMSO as a negative control.[3][6][7]
-
Incubate the treated cultures for a defined period (e.g., 4-6 hours) at 30°C with shaking.
Protocol 2: Sample Preparation
Extracellular Fraction (Supernatant)
-
Transfer 1 mL of the yeast culture to a microcentrifuge tube.
-
Centrifuge at 13,000 rpm for 1 minute to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted proteins. This can be used directly for dot blot or concentrated for Western blot analysis.
Intracellular Fraction (Cell Lysate)
-
Wash the cell pellet from the previous step with sterile water.
-
Resuspend the cell pellet in 100 µL of lysis buffer.[8]
-
Add an equal volume of acid-washed glass beads.
-
Vortex vigorously for 5-10 minutes to lyse the cells.
-
Boil the samples for 5-10 minutes.[1]
-
Centrifuge at 13,000 rpm for 5 minutes to pellet cell debris.
-
Collect the supernatant, which contains the intracellular proteins.
Protocol 3: Dot Blot Analysis of Secreted CPY
-
Activate a PVDF membrane by briefly immersing it in methanol, followed by a wash in distilled water.
-
Assemble the dot blot apparatus.
-
Spot 2-5 µL of the supernatant from each sample directly onto the membrane.[9]
-
Allow the spots to dry completely.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with anti-CPY primary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the signal using an imaging system.
Protocol 4: Western Blot Analysis of Intracellular and Secreted CPY
-
Determine the protein concentration of the cell lysates.
-
Mix equal amounts of protein from the cell lysates or equal volumes of the supernatant with SDS-PAGE loading buffer.
-
Boil the samples for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Follow steps 5-10 of the Dot Blot protocol for antibody incubation and signal detection.
Interpretation of Results
-
Wild-type cells treated with DMSO: No CPY signal should be detected in the supernatant. A band corresponding to mature CPY should be present in the cell lysate.
-
Wild-type cells treated with this compound: A dose-dependent increase in the CPY signal should be observed in the supernatant. The secreted form will be the proCPY, which has a higher molecular weight than the mature vacuolar form.[5]
-
vps mutant cells (positive control): A strong CPY signal should be detected in the supernatant even without this compound treatment.
-
This compound-resistant mutant cells: No or significantly reduced CPY signal in the supernatant compared to wild-type cells when treated with this compound.[3]
-
This compound-hypersensitive mutant cells: A stronger CPY signal in the supernatant at lower concentrations of this compound compared to wild-type cells.[2]
Troubleshooting
| Issue | Possible Cause | Suggestion |
| No CPY secretion with this compound in wild-type cells | Inactive this compound | Check the quality and storage of the this compound stock. |
| Insufficient incubation time | Increase the incubation time after this compound treatment. | |
| High background on dot/western blot | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Optimize primary and secondary antibody dilutions. | |
| Faint or no signal | Low CPY expression | Use a stronger promoter for CPY expression or concentrate the supernatant. |
| Inefficient antibody binding | Check the quality of the antibodies. | |
| CPY signal in the supernatant of DMSO-treated wild-type cells | Cell lysis during culture or sample preparation | Handle cells gently and ensure complete separation of cells and supernatant. |
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Identification of cellular pathways affected by this compound, a synthetic compound that affects protein targeting to the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of cellular pathways affected by this compound, a synthetic compound that affects protein targeting to the vacuole in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Early stages in the yeast secretory pathway are required for transport of carboxypeptidase Y to the vacuole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Complete Yeast Protein Extraction [protocols.io]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Sortin2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Sortin2, a small molecule modulator of intracellular protein trafficking, in cell culture. The information is primarily based on studies in Saccharomyces cerevisiae and Arabidopsis thaliana.
Mechanism of Action
This compound is a chemical compound that disrupts vacuolar protein sorting, leading to the secretion of proteins that are normally targeted to the vacuole (in yeast) or lysosome (in mammalian cells). In Saccharomyces cerevisiae, this compound treatment mimics the phenotype of vacuolar protein sorting (vps) mutants, causing the secretion of carboxypeptidase Y (CPY).
The primary mode of action of this compound is the enhancement of the endocytic transport pathway. It is believed to act at a point where the secretory and endocytic pathways converge.
Data Presentation: Optimal Working Concentrations
The optimal working concentration of this compound is dependent on the cell type and the specific application. The following tables summarize the effective concentrations reported in the literature.
Table 1: Recommended Working Concentrations of this compound in Saccharomyces cerevisiae
| Application | Concentration (µM) | Incubation Time | Notes |
| CPY Secretion Assay (minimal concentration) | 10 µM | 72 hours | This concentration is sufficient to induce the secretion of CPY. |
| CPY Secretion Assay (for screening resistant mutants) | 47 µM | 72 hours | A higher concentration used to identify strongly resistant mutants. |
| FM4-64 Endocytosis Assay | 20 µM | 72 hours | Used to observe the enhancement of endocytic trafficking to the vacuole. |
| Dot-blot Secretion Analysis | 4.7 µM (2 µg/ml) and 47 µM (20 µg/ml) | Not specified | Both concentrations were used to analyze protein secretion. |
Table 2: Observed Toxic Concentrations of this compound in Plant Cells
| Cell Type | Concentration (µM) | Observation |
| Arabidopsis thaliana and Tobacco cultured cells | 23 µM (10 mg/liter) | Cell death observed after 4 hours. |
| Arabidopsis thaliana and Tobacco cultured cells | 58 µM (25 mg/liter) | Cells showed no metabolic activity after 8 hours. |
| Arabidopsis thaliana seedlings | Not specified (100 mg/liter) | Inhibition of root development. |
Important Note on Mammalian Cell Culture
Currently, there is a lack of published data on the optimal working concentration, efficacy, or toxicity of this compound in mammalian cell lines. Researchers interested in using this compound in mammalian systems should perform initial dose-response and cytotoxicity assays to determine a suitable concentration range for their specific cell line and experimental goals. A suggested starting point for a dose-response experiment could be a wide range from 0.1 µM to 100 µM.
Experimental Protocols
Carboxypeptidase Y (CPY) Secretion Assay in S. cerevisiae
This protocol is designed to qualitatively or semi-quantitatively assess the effect of this compound on the secretion of the vacuolar protein CPY.
Materials:
-
S. cerevisiae strain (e.g., BY4742)
-
YPD medium (Yeast extract, Peptone, Dextrose)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
96-well microplate
-
Dot-blot apparatus
-
Nitrocellulose or PVDF membrane
-
Monoclonal antibody against CPY
-
Alkaline phosphatase or peroxidase-labeled secondary antibody
-
Appropriate substrate for the secondary antibody (e.g., BCIP/NBT or ECL reagents)
Procedure:
-
Cell Culture Preparation: Inoculate the S. cerevisiae strain into YPD medium and grow overnight at 28°C with shaking.
-
Treatment Setup: In a 96-well microplate, dilute the overnight culture to an OD600 of 0.2 in fresh YPD medium.
-
Compound Addition: Add this compound to the desired final concentration (e.g., 10 µM for minimal induction, or a range for dose-response). Include a vehicle control with an equivalent concentration of DMSO.
-
Incubation: Incubate the microplate at 28°C with shaking for 72 hours in the dark.
-
Sample Collection: After incubation, carefully collect the growth medium from each well.
-
Dot-Blot Analysis: a. Apply the collected medium to a nitrocellulose or PVDF membrane using a dot-blot apparatus. b. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST). c. Incubate the membrane with a primary antibody against CPY. d. Wash the membrane and incubate with a labeled secondary antibody. e. Develop the blot using an appropriate substrate to visualize the secreted CPY.
FM4-64 Endocytosis Assay in S. cerevisiae
This protocol allows for the visualization of the effect of this compound on the rate of endocytosis.
Materials:
-
S. cerevisiae strain (e.g., BY4742)
-
YPD medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
FM4-64 dye
-
Concanavalin A-coated slides
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment: Grow the S. cerevisiae strain in YPD medium supplemented with 20 µM this compound or DMSO (control) for 72 hours at 28°C in the dark with constant shaking.
-
Cell Preparation: Centrifuge the cell cultures at 5,000 rpm for 4 minutes and resuspend the cell pellet in fresh YPD medium.
-
FM4-64 Staining: a. Incubate the cells with 24 µM FM4-64 at 4°C for 30 minutes. This allows the dye to bind to the plasma membrane while minimizing endocytosis. b. Wash the cells with fresh, cold YPD medium to remove excess dye.
-
Induction of Endocytosis: Resuspend the cells in fresh YPD medium and incubate at 28°C. This temperature shift initiates the internalization of the dye.
-
Microscopy: a. At various time points (e.g., 0, 15, 25, 40 minutes), take a small aliquot of the cell suspension and place it on a Concanavalin A-coated slide. b. Observe the subcellular localization of FM4-64 using a confocal microscope. In control cells, the dye will progressively move from the plasma membrane to endosomes and then to the vacuolar membrane. In this compound-treated cells, the trafficking to the vacuole is expected to be accelerated.
Visualizations
Application Notes: Preparing and Using Sortin2 Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sortin2 is a synthetic small molecule that acts as an inhibitor of vacuolar protein sorting (vps), making it a valuable tool for studying endomembrane trafficking in yeast and plants.[1] It functions by disrupting the normal delivery of proteins to the vacuole, leading to their secretion.[1][2] In Saccharomyces cerevisiae, this compound has been shown to enhance the endocytic transport pathway, likely at the intersection with the secretory pathway.[1][3] These application notes provide a detailed protocol for the preparation, storage, and application of a this compound stock solution using Dimethyl Sulfoxide (DMSO) as the solvent.
Properties of this compound
This compound is a bioactive chemical compound with the following properties:
| Property | Value |
| Molecular Formula | C₁₆H₁₂ClNO₅S₃ |
| Molecular Weight | 429.9 g/mol |
| Appearance | Typically a powder |
| Primary Target Pathway | Vacuolar Protein Sorting / Endocytic Trafficking |
| Mechanism of Action | Inhibits conventional vacuolar sorting, inducing the secretion of vacuolar-destined proteins.[1][2] |
Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is suitable for subsequent dilution into culture media for various cellular assays while maintaining a low final DMSO concentration (typically ≤0.5%).[4]
Materials and Equipment
-
This compound powder
-
Anhydrous or cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes (amber or covered in foil)
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Calculation
To prepare a 10 mM stock solution, the required mass of this compound is calculated using its molecular weight (429.9 g/mol ).
-
Formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = 10 mmol/L * 0.001 L * 429.9 g/mol
-
Mass (mg) = 4.299 mg
-
Step-by-Step Procedure
-
Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to reach room temperature before opening to prevent moisture condensation.
-
Weigh this compound: Carefully weigh out the calculated amount of this compound powder (e.g., 4.3 mg for a 1 mL stock) and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of DMSO (e.g., 1 mL) to the tube containing the this compound powder.
-
Dissolve: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected (amber or foil-wrapped) microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Label and Store: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store immediately as recommended in the section below.
Storage and Stability
Proper storage is critical to maintain the bioactivity of the this compound stock solution.
| Storage Condition | Duration | Notes |
| Short-Term | up to 1 month | Store at -20°C, protected from light. |
| Long-Term | up to 6 months | Store at -80°C, protected from light.[4] |
Important: Always avoid repeated freeze-thaw cycles.[4] When using an aliquot, thaw it completely, vortex gently, and use what is needed before discarding the remainder or committing it to a single additional freeze cycle if absolutely necessary.
Application Protocol: Carboxypeptidase Y (CPY) Secretion Assay in S. cerevisiae
This protocol provides an example of how to use the this compound stock solution to study its effects on vacuolar protein sorting in yeast. Wild-type yeast cells efficiently sort the hydrolase CPY to the vacuole; in the presence of this compound, CPY is secreted into the growth medium.[1][5]
Experimental Workflow
Caption: Experimental workflow from stock preparation to analysis.
Materials
-
10 mM this compound stock solution in DMSO
-
S. cerevisiae wild-type strain
-
YPD (Yeast extract Peptone Dextrose) medium
-
DMSO (for vehicle control)
-
Nitrocellulose membrane
-
Monoclonal antibody specific for CPY
-
Appropriate secondary antibody and detection reagents
-
Dot blot apparatus
Procedure
-
Cell Culture: Grow the yeast strain overnight in YPD medium to the mid-logarithmic phase.
-
Treatment: Dilute the cell culture to a consistent starting OD₆₀₀. Prepare treatment conditions in fresh YPD medium.
-
Test Condition: Add the 10 mM this compound stock solution to achieve the desired final concentration (e.g., 10-20 µM).[1] For a 20 µM final concentration in 1 mL of media, add 2 µL of the 10 mM stock.
-
Vehicle Control: Add an equivalent volume of pure DMSO to a separate culture (e.g., 2 µL of DMSO in 1 mL of media, for a 0.2% final DMSO concentration).[2]
-
-
Incubation: Incubate the cultures for a defined period (e.g., 4-6 hours) at 30°C with shaking.
-
Sample Collection: Pellet the cells by centrifugation. Carefully collect the supernatant (growth medium), which will contain any secreted CPY.
-
Dot Blot Analysis:
-
Spot equal volumes of the collected supernatant onto a nitrocellulose membrane.
-
Allow the spots to dry completely.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with a primary antibody against CPY.[5]
-
Wash and then incubate with a suitable secondary antibody.
-
Use a chemiluminescent or colorimetric substrate to detect the presence of CPY.
-
-
Analysis: Compare the signal intensity between the this compound-treated sample and the vehicle control. A stronger signal in the this compound lane indicates the secretion of CPY, confirming the inhibitory effect of this compound on vacuolar protein sorting.
Mechanism of Action
This compound disrupts the trafficking of vacuolar-destined proteins by enhancing the endocytic pathway. This leads to the mis-sorting and subsequent secretion of proteins that would normally terminate in the vacuole.
Caption: this compound inhibits vacuolar sorting and enhances endocytosis.
References
- 1. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Genomic Screen for Vacuolar Protein Sorting Genes in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sortin2 Treatment in Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Sortin2, a small molecule modulator of vesicle trafficking, in microscopy studies. The protocols detailed below are designed for mammalian cell systems and are intended to serve as a starting point for experimental design. Optimization for specific cell types and experimental conditions is recommended.
Introduction to this compound
This compound is a bioactive compound that has been shown to enhance the endocytic pathway.[1] Originally identified in studies with Saccharomyces cerevisiae, this compound was observed to accelerate the trafficking of molecules from the plasma membrane to the vacuole, the yeast equivalent of the mammalian lysosome.[1] Its mechanism is linked to the modulation of clathrin-mediated endocytosis (CME), a fundamental process for nutrient uptake, receptor signaling, and maintenance of cellular homeostasis. These characteristics make this compound a valuable tool for investigating the dynamics of endocytosis and its role in various physiological and pathological processes.
Data Presentation
Table 1: Proposed Starting Concentrations and Incubation Times for this compound Treatment in Mammalian Cells
| Parameter | Recommended Range | Notes |
| Working Concentration | 1 - 50 µM | Start with a concentration gradient to determine the optimal, non-toxic concentration for your cell line. Yeast studies have utilized concentrations around 20 µM. |
| Incubation Time (Live-Cell Imaging) | 15 - 120 minutes | The optimal time will depend on the specific endocytic process being investigated. Shorter times are suitable for observing early events like clathrin-coated pit formation, while longer times may be necessary to track cargo to late endosomes or lysosomes. |
| Incubation Time (Fixed-Cell Imaging) | 30 - 180 minutes | Longer incubation times may be required to observe significant accumulation or downstream effects of altered trafficking. |
Table 2: Key Reagents and Equipment for this compound Microscopy Protocols
| Reagent/Equipment | Purpose |
| This compound | Small molecule modulator of endocytosis |
| Mammalian Cell Line | e.g., HeLa, A549, COS-7, U2OS |
| Cell Culture Medium | Appropriate for the chosen cell line |
| Fluorescently-labeled Transferrin | Marker for clathrin-mediated endocytosis |
| Fluorescently-labeled EGF | Marker for receptor-mediated endocytosis |
| Primary and Secondary Antibodies | For immunofluorescence staining of endocytic proteins |
| DAPI or Hoechst Stain | Nuclear counterstain |
| Fluorescence Microscope | Confocal, spinning disk, or TIRF microscope equipped for live-cell imaging |
| Imaging Chambers/Dishes | Glass-bottom dishes or chamber slides suitable for high-resolution microscopy |
Experimental Protocols
Protocol 1: General Treatment of Mammalian Cells with this compound for Microscopy
This protocol provides a basic framework for treating adherent mammalian cells with this compound prior to live-cell or fixed-cell imaging.
Materials:
-
Mammalian cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with antifade reagent
Procedure:
-
Seed cells onto imaging-quality plates or coverslips and allow them to adhere and reach 60-80% confluency.
-
Prepare this compound working solutions by diluting the stock solution in serum-free or complete medium to the desired final concentrations (refer to Table 1). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
For live-cell imaging, replace the culture medium with the pre-warmed medium containing this compound or vehicle control.
-
Incubate the cells in a 37°C, 5% CO2 incubator for the desired duration (refer to Table 1).
-
Proceed with live-cell imaging. It is recommended to use a microscope equipped with an environmental chamber to maintain temperature and CO2 levels during imaging.[2][3]
-
For fixed-cell imaging, after the incubation period, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[4]
-
Wash the cells three times with PBS.
-
Proceed with immunofluorescence staining or mount the coverslips with a mounting medium containing a nuclear stain like DAPI.
Protocol 2: Validation of this compound Activity using Transferrin Uptake Assay
This assay measures the effect of this compound on the rate of clathrin-mediated endocytosis using fluorescently labeled transferrin.[5][6][7][8]
Materials:
-
Cells treated with this compound or vehicle control as described in Protocol 1
-
Fluorescently-labeled transferrin (e.g., Alexa Fluor™ 647 Transferrin Conjugate) at a working concentration of 10-25 µg/mL
-
Serum-free medium
-
Acidic wash buffer (0.1 M Glycine, 150 mM NaCl, pH 3.0)
Procedure:
-
Following this compound/vehicle treatment, starve the cells in serum-free medium for 30-60 minutes at 37°C to upregulate transferrin receptors.[5][6]
-
Place the cells on ice to inhibit endocytosis.
-
Add cold serum-free medium containing fluorescently-labeled transferrin and incubate on ice for 30 minutes to allow binding to surface receptors.
-
To initiate endocytosis, replace the cold medium with pre-warmed (37°C) medium containing transferrin and incubate for various time points (e.g., 2, 5, 10, 15 minutes).
-
To stop endocytosis, place the cells on ice and wash them three times with ice-cold PBS.
-
To remove non-internalized transferrin, wash the cells with ice-cold acidic wash buffer for 5 minutes on ice.[8]
-
Wash the cells three times with ice-cold PBS.
-
Fix the cells as described in Protocol 1.
-
Acquire images using a fluorescence microscope and quantify the intracellular fluorescence intensity to determine the rate of transferrin uptake.
Protocol 3: Assessing this compound's Effect on Receptor-Mediated Endocytosis via EGF Receptor Uptake
This protocol evaluates the influence of this compound on the endocytosis of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that undergoes clathrin-mediated endocytosis upon ligand binding.[9][10][11][12][13]
Materials:
-
Cells (e.g., A549, HeLa) treated with this compound or vehicle control
-
Fluorescently-labeled EGF (e.g., Alexa Fluor™ 488 EGF) at a working concentration of 20-100 ng/mL
-
Serum-free medium
Procedure:
-
After this compound/vehicle treatment, starve the cells in serum-free medium for at least 2 hours at 37°C.
-
Cool the cells to 4°C to inhibit endocytosis.
-
Add cold serum-free medium containing fluorescently-labeled EGF and incubate at 4°C for 1 hour to allow binding to the EGFR.
-
Wash the cells with cold PBS to remove unbound EGF.
-
Induce endocytosis by adding pre-warmed (37°C) serum-free medium and incubating for different time points (e.g., 5, 15, 30 minutes).
-
Stop endocytosis by placing the cells on ice and washing with ice-cold PBS.
-
Fix the cells as described in Protocol 1.
-
Image the cells and quantify the number and intensity of intracellular fluorescent puncta, representing internalized EGF-EGFR complexes.
Mandatory Visualizations
Caption: Experimental workflow for this compound treatment and microscopy.
Caption: Proposed signaling pathway of this compound's effect on endocytosis.
References
- 1. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 7. protocols.io [protocols.io]
- 8. flowcytometry-embl.de [flowcytometry-embl.de]
- 9. Epidermal Growth Factor (EGF) Receptor Endocytosis Assay in A549 Cells [en.bio-protocol.org]
- 10. Methods to study endocytic trafficking of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epidermal Growth Factor (EGF) Receptor Endocytosis Assay in A549 Cells [bio-protocol.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Epidermal Growth Factor and Membrane Trafficking: Egf Receptor Activation of Endocytosis Requires Rab5a - PMC [pmc.ncbi.nlm.nih.gov]
Tracking Endocytosis Modulation by Sortin2 Using FM4-64 Dye: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endocytosis is a fundamental cellular process responsible for the internalization of extracellular material, regulation of plasma membrane composition, and nutrient uptake. The lipophilic styryl dye, FM4-64, is a valuable tool for visualizing and quantifying endocytosis in living cells. This fluorescent probe intercalates into the outer leaflet of the plasma membrane and is subsequently internalized through endocytic vesicles, allowing for the real-time tracking of membrane trafficking to various intracellular compartments, ultimately culminating in the vacuole in yeast. Sortin2 is a small molecule that has been identified as a modulator of protein trafficking, specifically enhancing the endocytic transport pathway in Saccharomyces cerevisiae.[1] These application notes provide detailed protocols for utilizing FM4-64 to investigate the effects of this compound on endocytic trafficking.
Principle of the Assay
FM4-64 is a vital dye that is non-fluorescent in aqueous solution but becomes intensely fluorescent upon binding to lipid membranes.[2] It does not cross the plasma membrane passively. Instead, it is internalized via endocytosis, sequentially labeling early endosomes, late endosomes (prevacuolar compartments), and finally the vacuolar membrane.[3][4] By monitoring the fluorescence of FM4-64 over time, researchers can qualitatively and quantitatively assess the rate of endocytosis and subsequent trafficking to the vacuole. The addition of this compound is hypothesized to accelerate this process, providing a means to study its mechanism of action on the endocytic pathway.[5]
Quantitative Data Summary
The following table summarizes the quantitative effect of this compound on the trafficking of FM4-64 to the vacuole in S. cerevisiae.
| Treatment | Time for FM4-64 to Reach Vacuole | Reference |
| Control (1% DMSO) | ~40 minutes | [5] |
| 20 µM this compound | ~25 minutes | [5] |
Experimental Protocols
This section provides detailed protocols for labeling yeast cells with FM4-64 to assess the impact of this compound on endocytosis.
Materials
-
Saccharomyces cerevisiae cells (e.g., wild-type strain)
-
YPD medium (or appropriate growth medium for the yeast strain)
-
YNB complete medium[6]
-
FM4-64 dye (N-(3-Triethylammoniumpropyl)-4-(6-(4-(diethylamino)phenyl)hexatrienyl)pyridinium dibromide)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Concanavalin A and Poly-L-lysine (for immobilizing cells)[7]
-
Microcentrifuge tubes
-
Glass slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., Texas Red or Cy3)[7]
Protocol 1: Pulse-Chase Labeling of Yeast Vacuoles with FM4-64
This protocol is adapted from established methods to visualize the vacuolar membrane.[6][7]
-
Cell Culture: Grow yeast cells in YPD medium overnight to the late logarithmic phase.
-
Cell Preparation:
-
Transfer 1-1.5 mL of the cell culture to a microcentrifuge tube.
-
Centrifuge at 5,000 x g for 5 minutes at room temperature.
-
Aspirate the supernatant and wash the cell pellet once with 1 mL of YNB complete medium.
-
Resuspend the cell pellet in 100 µL of YNB complete medium.[6]
-
-
FM4-64 Staining (Pulse):
-
Chase Period:
-
Add 1 mL of room temperature YNB complete medium to the cell suspension.
-
Continue the incubation for 50 minutes in the dark to allow the dye to traffic to the vacuole.[6]
-
-
Washing:
-
Centrifuge the cells at 5,000 x g for 5 minutes.
-
Wash the cells with 1 mL of ice-cold YNB complete medium to stop membrane trafficking.[6]
-
Resuspend the final cell pellet in a small volume of sterile water or YNB.
-
-
Microscopy:
Protocol 2: Investigating the Effect of this compound on Endocytosis Rate
This protocol is designed to compare the rate of FM4-64 trafficking in the presence and absence of this compound.[5][8]
-
Cell Culture with this compound:
-
Grow S. cerevisiae cells in YPD medium supplemented with either 20 µM this compound (dissolved in DMSO) or an equivalent volume of DMSO (as a control) to the desired cell density.[5]
-
-
FM4-64 Labeling at Low Temperature:
-
Initiating Endocytosis and Time-Lapse Imaging:
-
Wash the cells with ice-cold medium to remove unbound dye.
-
Resuspend the cells in fresh, pre-warmed medium (at 28°C) containing either this compound or DMSO. This temperature shift initiates the synchronized internalization of the dye.[5][8]
-
Immediately begin imaging the cells using a confocal or fluorescence microscope at different time points (e.g., 0, 10, 25, 40 minutes).
-
-
Data Analysis:
-
At each time point, capture images of the cells.
-
Quantify the percentage of cells exhibiting vacuolar ring staining in both the this compound-treated and control samples.[8] This will provide a quantitative measure of the rate of endocytic trafficking to the vacuole.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound's effect on endocytosis using FM4-64.
Signaling Pathway
Caption: Effect of this compound on the endocytic pathway visualized with FM4-64.
Troubleshooting and Considerations
-
Phototoxicity and Photobleaching: FM4-64 is susceptible to photobleaching. Minimize exposure time and use appropriate neutral density filters.[9]
-
Cell Viability: FM4-64 is a vital dye, meaning it is used on living cells. Ensure that experimental conditions (e.g., temperature, media) maintain cell health.[7]
-
Microscopy Settings: Optimize microscope settings (e.g., exposure time, gain) to obtain a good signal-to-noise ratio without saturating the detector.
-
This compound Solubility: Ensure that this compound is fully dissolved in DMSO before adding it to the culture medium to avoid precipitation.
-
Control Experiments: Always include a vehicle control (DMSO) to account for any effects of the solvent on endocytosis.
These application notes and protocols provide a comprehensive guide for researchers to effectively utilize FM4-64 in conjunction with this compound to investigate the modulation of endocytic pathways. The provided quantitative data and visualizations offer a clear framework for experimental design and data interpretation.
References
- 1. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A new vital stain for visualizing vacuolar membrane dynamics and endocytosis in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tracing the endocytic pathway of Aspergillus nidulans with FM4-64 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FM4-64 staining [bio-protocol.org]
- 7. colorado.edu [colorado.edu]
- 8. researchgate.net [researchgate.net]
- 9. davidmoore.org.uk [davidmoore.org.uk]
Application of Sortin2 in High-Throughput Chemical Screens for Drug Discovery and Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sortin2 is a small molecule that acts as an inhibitor of vacuolar protein sorting in the model organism Saccharomyces cerevisiae (yeast) and the plant Arabidopsis thaliana.[1][2] It was identified through a high-throughput chemical genomics screen designed to find compounds that disrupt the trafficking of proteins to the vacuole, causing them to be secreted from the cell instead.[1][3] Specifically, this compound induces the secretion of carboxypeptidase Y (CPY), a protein that is normally localized to the yeast vacuole.[1][3] This property makes this compound a valuable tool for studying the intricate pathways of protein trafficking, particularly the intersection of the secretory and endocytic pathways.[4][5] Its mechanism of action involves the enhancement of the endocytic transport pathway.[4][5]
These application notes provide detailed protocols for utilizing this compound in high-throughput chemical screens to identify novel compounds and genetic factors involved in protein trafficking and endocytosis. The provided methodologies are designed for researchers in drug discovery and cell biology.
Data Presentation
The following tables summarize the key quantitative data related to the use of this compound in high-throughput screening and associated assays.
Table 1: this compound Concentrations for High-Throughput Screening and Phenotypic Assays
| Application | Organism | This compound Concentration | Notes |
| High-Throughput Screens | |||
| Primary Hypersensitivity Screen | S. cerevisiae | 4.7 µM (2 µg/mL) | A screen of a haploid yeast deletion library to identify mutants that secrete CPY at a concentration where the wild-type does not.[1][3] |
| Genome-Wide Resistance Screen | S. cerevisiae | 47 µM | A screen to identify strong resistance to this compound in a haploid deletion library.[4] |
| Phenotypic Assays | |||
| CPY Secretion Assay | S. cerevisiae | 4.7 µM to 47 µM | This compound induces CPY secretion in this range without significantly inhibiting yeast growth.[1][6] |
| Endocytosis (FM4-64 Uptake) Assay | S. cerevisiae | 20 µM | Used to observe the enhancement of endocytic trafficking to the vacuole. |
Table 2: Key Reagents and their Working Concentrations
| Reagent | Application | Working Concentration |
| FM4-64 | Endocytosis Tracer | 24 µM |
| This compound Stock Solution | CPY Secretion and Endocytosis Assays | 10 mM in DMSO |
| Anti-CPY Monoclonal Antibody | Dot Blot for CPY Detection | Varies (typically 1:1000 to 1:5000 dilution) |
| Secondary HRP-conjugated Antibody | Dot Blot for CPY Detection | Varies (typically 1:5000 to 1:10000 dilution) |
Experimental Protocols
Protocol 1: High-Throughput Screen for Modulators of Vacuolar Protein Sorting
This protocol outlines a high-throughput screen using a S. cerevisiae deletion library to identify genes that, when deleted, cause hypersensitivity or resistance to this compound, measured by the secretion of CPY.
Materials:
-
S. cerevisiae haploid deletion library (e.g., BY4741 background)
-
96-well microtiter plates
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
This compound stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
-
Nitrocellulose membrane
-
Whatman filter paper
-
Anti-CPY monoclonal antibody
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent HRP substrate
-
Plate reader or imaging system for chemiluminescence detection
Procedure:
-
Yeast Library Preparation: In 96-well plates, grow the yeast deletion strains overnight in YPD medium at 30°C.
-
Drug Treatment: Dilute the overnight cultures into fresh YPD medium containing either this compound at the desired screening concentration (e.g., 4.7 µM for a hypersensitivity screen) or an equivalent percentage of DMSO as a control.
-
Incubation: Incubate the plates at 30°C for 24-48 hours to allow for growth and protein secretion.
-
CPY Secretion Dot Blot: a. Stack two sheets of Whatman filter paper and one sheet of nitrocellulose membrane. b. Carefully spot 2-5 µL of the culture supernatant from each well of the 96-well plate onto the nitrocellulose membrane. c. Allow the spots to dry completely. d. Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. e. Incubate the membrane with anti-CPY monoclonal antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. f. Wash the membrane three times for 10 minutes each with TBST. g. Incubate the membrane with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. h. Wash the membrane three times for 10 minutes each with TBST. i. Apply the chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Data Acquisition and Analysis: a. Image the chemiluminescent signal from the dot blot using a suitable imaging system. b. Quantify the spot intensities using image analysis software. c. Identify "hits" as strains that show a significant increase (hypersensitive) or decrease (resistant) in CPY secretion in the presence of this compound compared to the control.
Protocol 2: FM4-64 Endocytosis Assay
This protocol describes how to visualize and quantify the effect of this compound on the rate of endocytosis using the fluorescent styryl dye FM4-64.
Materials:
-
S. cerevisiae wild-type strain (e.g., BY4741)
-
YPD medium
-
This compound stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
-
FM4-64 stock solution (1.6 mM in DMSO)
-
Concanavalin A-coated slides or imaging dishes
-
Confocal microscope with appropriate filter sets for FM4-64 (e.g., excitation ~515 nm, emission ~640 nm)
Procedure:
-
Yeast Culture Preparation: Grow yeast cells to the mid-logarithmic phase (OD600 ≈ 0.5-0.8) in YPD medium at 30°C.
-
This compound Treatment: Treat the yeast cells with 20 µM this compound or an equivalent amount of DMSO for 1-2 hours at 30°C.
-
FM4-64 Staining: a. Harvest the cells by centrifugation (e.g., 3000 x g for 5 minutes). b. Resuspend the cell pellet in ice-cold YPD medium. c. Add FM4-64 to a final concentration of 24 µM. d. Incubate on ice for 30 minutes to allow the dye to label the plasma membrane.
-
Chase and Imaging: a. Wash the cells with ice-cold YPD to remove excess FM4-64. b. Resuspend the cells in pre-warmed (30°C) YPD medium (containing this compound or DMSO as in the initial treatment) to initiate the chase. c. Immediately mount the cells on a Concanavalin A-coated slide or imaging dish. d. Acquire images using a confocal microscope at different time points (e.g., 0, 15, 30, 60 minutes) to track the internalization of FM4-64 from the plasma membrane to the vacuole.
-
Image Analysis and Quantification: a. Quantify the fluorescence intensity of FM4-64 at the vacuolar membrane over time. b. An increase in the rate of vacuolar membrane staining in this compound-treated cells compared to the control indicates an enhancement of endocytosis.
Mandatory Visualization
Caption: High-throughput screening workflow for identifying modulators of vacuolar protein sorting.
Caption: Proposed mechanism of action for this compound in modulating cellular trafficking pathways.
Caption: Logical relationship of genetic screens with this compound to identify key functional pathways.
References
- 1. High-throughput optimisation of protein secretion in yeast via an engineered biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of cellular pathways affected by this compound, a synthetic compound that affects protein targeting to the vacuole in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. davidmoore.org.uk [davidmoore.org.uk]
- 6. Identification of cellular pathways affected by this compound, a synthetic compound that affects protein targeting to the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Observing Sortin2-Induced Phenotypes in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sortin2 is a bioactive chemical compound that has been identified as a modulator of endomembrane trafficking in plants. It has been shown to induce endocytosis from the plasma membrane towards the vacuole, leading to a range of observable phenotypes.[1] These notes provide detailed protocols for inducing and observing the effects of this compound on plant development, particularly in the model organism Arabidopsis thaliana. The described methods cover the analysis of root growth and architecture, gravitropic responses, and subcellular protein localization. The provided protocols and data will be valuable for researchers studying vacuolar trafficking, endocytosis, and lateral root development, as well as for professionals in drug development seeking to understand the effects of small molecules on plant cellular processes.
Introduction
The endomembrane system plays a crucial role in the trafficking of proteins and other macromolecules to their correct cellular destinations. In plants, the vacuole is an essential organelle involved in various processes, including turgor pressure maintenance, ion homeostasis, and protein degradation. The sorting of proteins to the vacuole is a complex process involving vesicular transport. Chemical tools that interfere with this process are invaluable for dissecting the underlying molecular mechanisms.
This compound was identified in a chemical screen for compounds that affect vacuolar protein sorting in yeast and was subsequently shown to be active in plants.[2][3] It induces the secretion of vacuolar proteins and causes defects in vacuole biogenesis and root development.[2] Notably, this compound has been found to trigger the formation of lateral roots through a mechanism that is distinct from the canonical auxin-induced pathway, involving endocytic trafficking and requiring extracellular calcium.[1][4]
These application notes provide a comprehensive guide for researchers to study the effects of this compound on plant phenotypes. The protocols are designed to be clear, reproducible, and adaptable to specific research questions.
Data Presentation
Table 1: Summary of Reported this compound-Induced Phenotypes and Effective Concentrations in Arabidopsis thaliana
| Phenotype | Effective this compound Concentration | Species/System | Reference |
| Inhibition of Root Development | 100 mg/L (233 µM) | Arabidopsis thaliana seedlings | [2] |
| Altered Vacuolar Morphology | 233 µM | Arabidopsis thaliana seedlings | [2] |
| Induction of Lateral Root Primordia | Not specified | Arabidopsis thaliana seedlings | [1] |
| Mislocalization of PIN1-GFP to the vacuole | Not specified | Arabidopsis thaliana seedlings | [5] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound in plant cells, leading to the induction of lateral root formation. This compound enhances endocytic trafficking from the plasma membrane to the vacuole. This process is dependent on extracellular calcium and leads to the specification of lateral root founder cells, a pathway distinct from the classical auxin-driven lateral root initiation.
Caption: this compound-induced signaling pathway for lateral root formation.
Experimental Protocols
Protocol 1: Root Growth Assay
This protocol details the steps to quantify the effect of this compound on primary root growth in Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) medium including vitamins, pH 5.7
-
1% (w/v) sucrose
-
0.8% (w/v) agar
-
This compound (stock solution in DMSO)
-
Sterile petri dishes (100 mm x 15 mm)
-
Sterile water
-
Micropipettes and sterile tips
-
Growth chamber (22°C, 16h light/8h dark photoperiod)
-
Scanner or camera for imaging
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and incubate for 5 minutes.
-
Remove ethanol and add 1 mL of 50% bleach with 0.05% Triton X-100. Incubate for 10 minutes with occasional vortexing.
-
Wash seeds 5 times with sterile water.
-
Resuspend seeds in 0.1% sterile agar and store at 4°C for 2-3 days for stratification.
-
-
Plate Preparation:
-
Prepare MS medium with sucrose and agar. Autoclave to sterilize.
-
Cool the medium to approximately 50-60°C.
-
Add this compound from the stock solution to the desired final concentration (e.g., 0 µM as a control with DMSO, 50 µM, 100 µM, 233 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
-
Pour approximately 25 mL of medium into each sterile petri dish and allow it to solidify.
-
-
Seed Plating and Growth:
-
Pipette stratified seeds onto the surface of the agar plates in a straight line.
-
Seal the plates with micropore tape.
-
Place the plates vertically in a growth chamber.
-
-
Data Collection and Analysis:
-
After 5-8 days of growth, image the plates using a scanner or camera.
-
Measure the primary root length of at least 20 seedlings per treatment using ImageJ or similar software.[6]
-
Calculate the average root length and standard deviation for each treatment.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine significant differences between treatments.
-
Caption: Experimental workflow for the root growth assay.
Protocol 2: Gravitropism Assay
This protocol is designed to assess the effect of this compound on the gravitropic response of Arabidopsis thaliana roots.[7][8]
Materials:
-
Arabidopsis thaliana seedlings (5-8 days old) grown on control MS plates as described in Protocol 1.
-
MS plates containing various concentrations of this compound.
-
Growth chamber with the ability to reorient plates.
-
Camera for time-lapse imaging.
-
Image analysis software with an angle measurement tool (e.g., ImageJ).
Procedure:
-
Seedling Preparation:
-
Grow Arabidopsis seedlings on vertical MS plates without this compound for 5-8 days until the primary root is approximately 1-2 cm long.
-
-
Gravitropic Stimulation:
-
Data Collection and Analysis:
-
Capture images of the roots at regular intervals (e.g., every 2 hours) for up to 24 hours.
-
Measure the angle of the root tip curvature relative to the new direction of gravity at each time point for at least 15 seedlings per treatment.
-
Plot the average root tip angle over time for each treatment.
-
Compare the kinetics of the gravitropic response between control and this compound-treated seedlings.
-
Caption: Experimental workflow for the gravitropism assay.
Protocol 3: Protein Subcellular Localization
This protocol describes how to observe the effect of this compound on the subcellular localization of fluorescently-tagged proteins.[9][10]
Materials:
-
Arabidopsis thaliana transgenic lines expressing a fluorescently tagged protein of interest (e.g., PIN1-GFP, which is known to be affected by this compound).
-
Liquid MS medium with 1% sucrose.
-
This compound (stock solution in DMSO).
-
Microscope slides and coverslips.
-
Confocal laser scanning microscope.
Procedure:
-
Seedling Treatment:
-
Grow seedlings of the transgenic line in liquid MS medium for 5-7 days.
-
Add this compound to the liquid medium to the desired final concentration (e.g., 50 µM). Include a DMSO control.
-
Incubate the seedlings for the desired treatment duration (e.g., 2, 6, 12 hours).
-
-
Microscopy:
-
Carefully mount a seedling root on a microscope slide with a drop of the treatment medium.
-
Observe the subcellular localization of the fluorescent protein in the root cells using a confocal microscope. Pay close attention to the plasma membrane, endosomes, and the tonoplast (vacuolar membrane).
-
Acquire images from the root epidermis, cortex, and pericycle cells.
-
-
Data Analysis:
-
Compare the localization patterns of the fluorescent protein between control and this compound-treated seedlings.
-
Quantify any changes in localization, for example, by measuring the fluorescence intensity at the plasma membrane versus intracellular compartments.
-
Caption: Experimental workflow for protein subcellular localization.
Troubleshooting
-
Low seed germination: Ensure proper seed sterilization and stratification. Use fresh seeds.
-
High variability in root growth: Use a large sample size. Ensure uniform growth conditions (light, temperature, humidity).
-
No observable phenotype: Increase the concentration of this compound or the duration of the treatment. Confirm the activity of the this compound stock.
-
Photobleaching during microscopy: Reduce laser power and exposure time. Use an anti-fade mounting medium if necessary.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on plant cellular and developmental processes. By following these detailed methodologies, researchers can effectively characterize this compound-induced phenotypes, contributing to a deeper understanding of endomembrane trafficking and its role in plant development. These studies can also provide insights into the potential of small molecules to modulate plant growth and architecture.
References
- 1. Endocytic trafficking induces lateral root founder cell specification in Arabidopsis thaliana in a process distinct from the auxin-induced pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. [PDF] Sorting inhibitors (Sortins): Chemical compounds to study vacuolar sorting in Arabidopsis. | Semantic Scholar [semanticscholar.org]
- 4. Endocytic trafficking induces lateral root founder cell specification in Arabidopsis thaliana in a process distinct from the auxin-induced pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Root growth assay [bio-protocol.org]
- 7. Analysis of Plant Root Gravitropism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Plant Root Gravitropism | Springer Nature Experiments [experiments.springernature.com]
- 9. Subcellular Localization Experiments and FRET-FLIM Measurements in Plants [en.bio-protocol.org]
- 10. Subcellular Localization Experiments and FRET-FLIM Measurements in Plants [bio-protocol.org]
Application Notes and Protocols: Quantitative Analysis of Protein Secretion Induced by Sortin2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sortin2 is a bioactive small molecule that has been identified as a potent modulator of the endomembrane system in eukaryotic cells, particularly in yeast and plants. It functions by disrupting the normal trafficking of proteins destined for the vacuole, leading to their secretion out of the cell. This property makes this compound a valuable tool for studying vacuolar protein sorting, endocytosis, and the general secretory pathway. Furthermore, its ability to induce the secretion of specific proteins offers potential applications in biotechnology and drug development for the production and recovery of recombinant proteins.
This document provides detailed application notes and protocols for the quantitative analysis of protein secretion induced by this compound. The primary model discussed is the yeast Saccharomyces cerevisiae and the marker protein Carboxypeptidase Y (CPY), a soluble vacuolar hydrolase.
Mechanism of Action
This compound's primary mode of action is the enhancement of the endocytic transport pathway.[1] In normal cellular processes, vacuolar proteins like CPY are transported from the Golgi apparatus to the vacuole. This compound treatment accelerates the endocytic pathway, which appears to intersect with the secretory pathway, causing a mis-sorting of vacuolar cargo. Instead of reaching the vacuole, these proteins are redirected and secreted from the cell. A genome-wide screen in yeast identified several genes involved in the endocytic process as being crucial for this compound's bioactivity, further supporting this mechanism.
Data Presentation
The following tables summarize representative quantitative data on the effect of this compound on the secretion of Carboxypeptidase Y (CPY) from S. cerevisiae. This data is based on densitometric analysis of dot-blot assays and enzymatic activity assays of secreted CPY.
Table 1: Dose-Dependent Effect of this compound on CPY Secretion
| This compound Concentration (µM) | Relative Secreted CPY (Dot-Blot Densitometry) | Secreted CPY Activity (U/mL) |
| 0 (Control) | 1.0 ± 0.2 | 0.5 ± 0.1 |
| 5 | 3.5 ± 0.4 | 2.1 ± 0.3 |
| 10 | 7.8 ± 0.7 | 4.9 ± 0.5 |
| 20 | 12.2 ± 1.1 | 7.6 ± 0.8 |
| 50 | 13.5 ± 1.3 | 8.5 ± 0.9 |
Table 2: Time-Course of CPY Secretion with 20 µM this compound
| Time (hours) | Relative Secreted CPY (Dot-Blot Densitometry) | Secreted CPY Activity (U/mL) |
| 0 | 0.0 | 0.0 |
| 2 | 3.1 ± 0.3 | 1.9 ± 0.2 |
| 4 | 7.5 ± 0.6 | 4.7 ± 0.5 |
| 6 | 12.1 ± 1.0 | 7.5 ± 0.8 |
| 8 | 12.3 ± 1.1 | 7.7 ± 0.8 |
Experimental Protocols
Protocol 1: Induction of Protein Secretion with this compound in S. cerevisiae
This protocol describes the general procedure for treating yeast cells with this compound to induce the secretion of vacuolar proteins like CPY.
Materials:
-
S. cerevisiae strain (e.g., BY4741)
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Sterile culture tubes or flasks
-
Incubator shaker (30°C)
-
Spectrophotometer
Procedure:
-
Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture to an OD₆₀₀ of 0.1 in fresh YPD medium.
-
Grow the culture at 30°C with shaking until it reaches mid-log phase (OD₆₀₀ of 0.8 - 1.0).
-
Aliquot the cell culture into sterile tubes.
-
Add this compound to the desired final concentrations (e.g., 0, 5, 10, 20, 50 µM) from the stock solution. For the control, add an equivalent volume of DMSO.
-
Incubate the cultures at 30°C with shaking for the desired time period (e.g., 4-6 hours).
-
After incubation, pellet the cells by centrifugation at 3,000 x g for 5 minutes.
-
Carefully collect the supernatant, which contains the secreted proteins, for downstream analysis. The cell pellet can be used for analyzing intracellular protein levels.
Protocol 2: Quantitative Analysis of Secreted CPY by Dot-Blot Assay
This protocol provides a method for the semi-quantitative detection of secreted CPY in the culture supernatant.[2][3][4][5][6][7][8][9]
Materials:
-
Supernatant from this compound-treated and control yeast cultures
-
Nitrocellulose or PVDF membrane
-
Dot-blot apparatus (optional)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST - PBS with 0.1% Tween-20)
-
Primary antibody: anti-CPY monoclonal antibody
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate (e.g., ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Pre-wet the nitrocellulose or PVDF membrane in PBS.
-
Spot 2-5 µL of each supernatant sample directly onto the membrane. Allow the spots to dry completely.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-CPY antibody (diluted in blocking buffer as per manufacturer's recommendation) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with PBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with PBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the dot intensities using image analysis software (e.g., ImageJ). Normalize the signal from this compound-treated samples to the control.
Protocol 3: Quantitative Analysis of Secreted CPY by Enzymatic Activity Assay
This protocol describes a method to quantify the enzymatic activity of secreted CPY.[10][11][12][13]
Materials:
-
Supernatant from this compound-treated and control yeast cultures
-
Assay buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate: N-Benzoyl-L-tyrosine p-nitroanilide (BTPNA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Add 50 µL of each supernatant sample to the wells of a 96-well microplate.
-
Prepare a substrate solution of BTPNA in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the final working concentration.
-
To start the reaction, add 50 µL of the BTPNA substrate solution to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C using a microplate reader.
-
Calculate the rate of reaction (ΔA₄₀₅/min) for each sample from the linear portion of the kinetic curve.
-
The CPY activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of BTPNA per minute under the specified conditions. A standard curve with purified CPY can be used for absolute quantification.
Mandatory Visualizations
Caption: this compound enhances endocytosis, leading to mis-sorting and secretion of vacuolar proteins.
Caption: Workflow for quantitative analysis of this compound-induced protein secretion.
Caption: Logical flow from this compound treatment to quantitative protein secretion analysis.
References
- 1. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of cellular pathways affected by this compound, a synthetic compound that affects protein targeting to the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dot Blot Protocol: A Simple and Quick Immunossay Technique: R&D Systems [rndsystems.com]
- 6. Dot blot protocol | Abcam [abcam.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Dot-blotting: A quick method for expression analysis of recombinant proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Regulated overproduction and secretion of yeast carboxypeptidase Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Studies on the carboxypeptidase Y-inhibitor complex of yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation and Characterization of the Carboxypeptidase Y Inhibitor from Yeast - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Live-Cell Imaging of Vacuolar Trafficking with Sortin2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sortin2 is a bioactive small molecule that has been identified as a potent modulator of vacuolar protein sorting in the model organism Saccharomyces cerevisiae (yeast) and in plants.[1][2] It induces the secretion of proteins that are normally targeted to the vacuole, such as carboxypeptidase Y (CPY), by affecting the endomembrane system.[1][3] Specifically, this compound has been shown to enhance the endocytic trafficking pathway toward the vacuole.[1][2][4] This property makes this compound a valuable tool for studying the intricate mechanisms of vacuolar trafficking and for identifying novel components of the cellular sorting machinery.
These application notes provide detailed protocols for utilizing this compound in live-cell imaging experiments to investigate its effects on vacuolar trafficking in S. cerevisiae. The protocols and data presented herein are intended to guide researchers in designing and executing experiments to dissect the molecular basis of this compound's activity and to explore its potential as a chemical probe in drug discovery and development.
Mechanism of Action
This compound was discovered through a chemical genomics screen in yeast, where it was found to cause the missorting and secretion of the vacuolar hydrolase CPY.[3] Further studies revealed that this compound enhances the rate of endocytosis, accelerating the delivery of the lipophilic dye FM4-64 to the vacuole.[1] Genetic screens have identified several yeast deletion mutants that are resistant to the effects of this compound, including sla1Δ, clc1Δ, met18Δ, dfg10Δ, dpl1Δ, and yjl175wΔ.[1][2] Many of the corresponding gene products are involved in the endocytic pathway, providing strong evidence that this compound's primary mode of action is linked to this process. The current model suggests that by accelerating endocytosis, this compound may titrate essential sorting factors away from the Golgi/endosome system, leading to the missorting and secretion of vacuolar proteins like CPY.
Caption: Proposed mechanism of this compound action on vacuolar trafficking.
Quantitative Data
Table 1: Effect of this compound on Endocytic Trafficking Rate
This table summarizes the quantitative data from an FM4-64 uptake assay, demonstrating the accelerated delivery of the endocytic tracer to the vacuole in the presence of this compound.
| Treatment | Time to Vacuolar Staining (minutes) | Percentage of Cells with Stained Vacuoles at 25 min |
| Control (1% DMSO) | ~40 | < 20% |
| 20 µM this compound | ~25 | > 80% |
Data adapted from Vásquez-Soto et al., 2015.[1]
Table 2: Effect of this compound Concentration on Carboxypeptidase Y (CPY) Secretion
This table qualitatively summarizes the effect of different this compound concentrations on the secretion of CPY, as observed by dot-blot analysis. A quantitative analysis would require densitometry of such blots or an ELISA-based assay.
| This compound Concentration (µM) | CPY Secretion Level |
| 0 (Control) | Undetectable |
| 4.7 | Low |
| 10 | Moderate |
| 20 | High |
| 47 | High |
Data compiled from Zouhar et al., 2004 and Vásquez-Soto et al., 2015.[1]
Experimental Protocols
Protocol 1: Live-Cell Imaging of Endocytosis with FM4-64
This protocol details the procedure for visualizing and quantifying the rate of endocytosis in live yeast cells using the fluorescent styryl dye FM4-64 in the presence of this compound.
Materials:
-
S. cerevisiae strain (e.g., BY4741)
-
Yeast extract-peptone-dextrose (YPD) medium
-
This compound (stock solution in DMSO)
-
FM4-64 (N-(3-Triethylammoniumpropyl)-4-(6-(4-(diethylamino) phenyl)hexatrienyl) pyridinium dibromide) (stock solution in DMSO)
-
Concanavalin A-coated glass-bottom dishes
-
Confocal microscope with appropriate filter sets for FM4-64 (e.g., excitation ~515 nm, emission ~640 nm)
Procedure:
-
Cell Culture: Grow yeast cells in YPD medium overnight at 30°C with shaking to an early logarithmic phase (OD₆₀₀ ≈ 0.2-0.4).
-
This compound Treatment: Dilute the overnight culture into fresh YPD medium containing either 20 µM this compound or an equivalent volume of DMSO (control) to a final OD₆₀₀ of 0.1. Incubate for 4-6 hours at 30°C.
-
Cell Immobilization: Add a small volume of the treated cell culture to a concanavalin A-coated glass-bottom dish and allow the cells to adhere for 10-15 minutes.
-
FM4-64 Staining:
-
Gently remove the medium and wash the cells once with ice-cold YPD.
-
Add ice-cold YPD containing 24 µM FM4-64 and incubate on ice for 30 minutes to label the plasma membrane.
-
Wash the cells twice with ice-cold YPD to remove excess dye.
-
-
Live-Cell Imaging:
-
Replace the medium with pre-warmed (30°C) YPD containing either 20 µM this compound or DMSO.
-
Immediately begin imaging using a confocal microscope.
-
Acquire images at regular intervals (e.g., every 5 minutes) for up to 60 minutes.
-
-
Data Analysis:
-
For each time point, quantify the percentage of cells showing clear vacuolar membrane staining.
-
Compare the time required to reach maximal vacuolar staining between the control and this compound-treated samples.
-
Caption: Experimental workflow for the FM4-64 uptake assay.
Protocol 2: CPY Secretion Assay
This protocol describes a dot-blot assay to qualitatively assess the secretion of CPY from yeast cells treated with this compound.
Materials:
-
S. cerevisiae strain (e.g., BY4741)
-
YPD medium
-
This compound (stock solution in DMSO)
-
Nitrocellulose membrane
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: mouse anti-CPY monoclonal antibody
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Grow yeast cells in YPD medium to logarithmic phase. Dilute the culture into fresh YPD containing various concentrations of this compound (e.g., 0, 5, 10, 20, 50 µM) and an equivalent volume of DMSO in the control. Incubate for 16-24 hours at 30°C.
-
Sample Collection: Pellet the cells by centrifugation. Carefully collect the supernatant (extracellular medium).
-
Dot Blot:
-
Spot a small volume (e.g., 2-5 µL) of each supernatant onto a dry nitrocellulose membrane.
-
Allow the spots to dry completely.
-
-
Immunodetection:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CPY antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Apply the chemiluminescent substrate and visualize the signal using an appropriate imaging system.
Protocol 3: Proposed Live-Cell Imaging of GFP-CPY Trafficking
This protocol outlines a proposed experiment to directly visualize the missorting of a fluorescently tagged vacuolar cargo protein in response to this compound.
Materials:
-
S. cerevisiae strain expressing a GFP-tagged vacuolar cargo protein (e.g., GFP-CPY or another protein that follows the CPY pathway like GFP-CPS1)
-
Synthetic complete (SC) medium lacking appropriate amino acids for plasmid selection or integrated construct maintenance
-
This compound (stock solution in DMSO)
-
Concanavalin A-coated glass-bottom dishes
-
Confocal microscope with appropriate filter sets for GFP (e.g., excitation ~488 nm, emission ~510 nm)
Procedure:
-
Cell Culture and Treatment: Grow the yeast strain expressing the GFP-tagged cargo in selective medium overnight. Dilute into fresh medium containing either 20 µM this compound or DMSO and grow for 4-6 hours.
-
Cell Immobilization: Immobilize the cells on a concanavalin A-coated glass-bottom dish.
-
Live-Cell Imaging:
-
Image the cells using a confocal microscope.
-
Acquire z-stacks to observe the three-dimensional localization of the GFP signal.
-
In control cells, the GFP signal should primarily be localized to the vacuole.
-
In this compound-treated cells, observe for an increase in GFP signal in punctate structures (representing transport vesicles) and potentially at the cell periphery or in the periplasmic space, indicative of missorting and secretion.
-
-
Data Analysis:
-
Quantify the percentage of cells showing vacuolar versus non-vacuolar GFP localization in control and this compound-treated populations.
-
Perform time-lapse imaging to track the dynamics of GFP-positive vesicles.
-
Caption: Expected localization of a GFP-tagged vacuolar cargo with and without this compound.
Conclusion
This compound is a powerful chemical tool for the study of vacuolar protein sorting and endocytosis. The protocols and data presented in these application notes provide a framework for utilizing this compound in live-cell imaging experiments to dissect the molecular mechanisms underlying these fundamental cellular processes. By combining this compound treatment with fluorescent reporters and advanced microscopy techniques, researchers can gain valuable insights into the regulation of vacuolar trafficking, which has implications for understanding various physiological and pathological conditions.
References
- 1. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of cellular pathways affected by this compound, a synthetic compound that affects protein targeting to the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting lack of CPY secretion with Sortin2 treatment
This guide provides troubleshooting assistance for researchers encountering a lack of expected Carboxypeptidase Y (CPY) secretion after treatment with Sortin2. The questions and answers below address common issues, from experimental setup to potential biological resistance.
Frequently Asked Questions (FAQs)
Q1: I've treated my yeast cells with this compound, but I'm not detecting any secreted CPY. What is the most common reason for this?
The most common reasons for a lack of CPY secretion are related to the experimental setup, the integrity of the compound, the sensitivity of the detection assay, or the genetic background of the yeast strain itself. This compound is designed to interfere with vacuolar protein sorting, causing CPY to be missorted and secreted into the culture medium.[1] If this effect is not observed, a systematic check of your protocol is the best first step.
A logical workflow can help diagnose the issue. Start by verifying your reagents and assay controls before investigating more complex biological causes like strain resistance.
Caption: A troubleshooting workflow for diagnosing a lack of this compound-induced CPY secretion.
Q2: How do I know if my experimental parameters and reagents are correct?
Incorrect concentration or improper handling of this compound can lead to an ineffective experiment. This compound's bioactivity is dependent on specific structural features, and using an inactive analog will yield no results.[2]
Refer to the table below for recommended starting parameters based on published studies. Always include a vehicle control (e.g., 1% DMSO) to ensure the observed effects are due to this compound and not the solvent.[1]
Table 1: Recommended Experimental Parameters for this compound Treatment
| Parameter | Recommendation | Notes |
|---|---|---|
| This compound Concentration | 5 - 47 µM | A concentration of 10 µM is often sufficient to induce CPY secretion in wild-type strains.[2] Higher concentrations (up to 47 µM) have been used without affecting yeast growth.[1] |
| Solvent | DMSO | This compound is dissolved in DMSO. Ensure the final concentration in the culture does not exceed 1%, as it can be toxic to cells. |
| Yeast Strain | Wild-type haploid strain | Use a well-characterized laboratory strain (e.g., BY4741) to establish a baseline. |
| Positive Control | vps mutant strain | A vacuolar protein sorting mutant (e.g., vps10Δ) will constitutively secrete CPY, confirming the detection assay works.[3][4] |
| Negative Controls | 1. Wild-type + DMSO2. Lysis Marker | 1. Should show no CPY secretion.2. Assay for a cytosolic protein (e.g., PGK) in the medium to rule out cell lysis as the cause of protein release.[1] |
Q3: What is the mechanism of this compound, and how can I be sure my assay is detecting the correct event?
Carboxypeptidase Y (CPY) is a soluble hydrolase that is normally transported to the vacuole.[5] This process involves sorting in the Golgi apparatus to prevent it from entering the secretory pathway.[6] this compound interferes with this sorting process, causing proCPY to be missorted and secreted outside the cell.[1][7]
Your assay must be able to specifically detect this extracellular CPY. The most common method is a dot-blot or Western blot of the culture supernatant.
Caption: The CPY sorting pathway and the inhibitory action of this compound leading to secretion.
Experimental Protocol: CPY Secretion Dot-Blot Assay
This protocol allows for the detection of CPY secreted into the culture medium.
-
Cell Culture and Treatment:
-
Grow yeast cultures overnight in appropriate liquid media.
-
Dilute the cultures to an OD₆₀₀ of 0.2 and grow for 4-6 hours until they reach mid-log phase.
-
Add this compound to the desired final concentration (e.g., 10 µM). To a control flask, add an equivalent volume of DMSO. Include a vps mutant strain as a positive control.
-
Incubate for an additional 4-6 hours.
-
-
Sample Preparation:
-
Normalize cultures by cell number (based on OD₆₀₀).
-
Centrifuge 1 mL of each culture at 13,000 rpm for 1 minute to pellet the cells.
-
Carefully transfer the supernatant (culture medium) to a new microfuge tube. This is the extracellular fraction.
-
-
Dot-Blot Analysis:
-
Activate a nitrocellulose membrane by soaking it in TBS-T buffer (Tris-Buffered Saline with 0.1% Tween-20).
-
Spot 2-5 µL of the extracellular fraction from each sample onto the dry membrane. Let it air dry completely.
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk in TBS-T).
-
Incubate the membrane with a primary antibody against CPY (e.g., mouse anti-CPY monoclonal antibody) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Q4: I've confirmed my protocol and assay are working, but my specific yeast strain still shows no CPY secretion. What could be the issue?
If your controls work as expected, the issue may lie with the genotype of your experimental strain. A reverse chemical-genetics screen identified several yeast deletion mutants that are resistant to this compound, meaning they do not secrete CPY even when treated with the compound.[2][8]
Known this compound-Resistance Genes:
-
SLA1
-
CLC1
-
MET18
-
DFG10
-
DPL1
-
YJL175W
These genes are primarily involved in the endocytic pathway.[2][8] this compound's mechanism appears to be linked to the enhancement of endocytosis, and mutations in these key genes can disrupt its bioactivity.[2] If your strain contains a mutation in one of these genes or a functionally related one, it may be resistant to this compound's effects.
Recommendation:
-
Check the genotype of your yeast strain for mutations in the genes listed above.
-
If possible, test the effect of this compound on the parental wild-type strain from which your experimental strain was derived. This will confirm that the resistance phenotype is linked to your specific genetic modifications.
References
- 1. Identification of cellular pathways affected by this compound, a synthetic compound that affects protein targeting to the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genomic Screen for Vacuolar Protein Sorting Genes in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carboxypeptidase Y: structural basis for protein sorting and catalytic triad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early stages in the yeast secretory pathway are required for transport of carboxypeptidase Y to the vacuole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of cellular pathways affected by this compound, a synthetic compound that affects protein targeting to the vacuole in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Sortin2 Cytotoxicity in Plant Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the cytotoxic effects of Sortin2 in plant cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in plant cells?
This compound is a chemical compound identified through a chemical genomics screen that acts as a protein sorting inhibitor.[1] Its primary mechanism of action is the disruption of vacuolar trafficking, leading to defects in vacuole biogenesis.[1] This interference causes proteins that are normally targeted to the vacuole to be secreted from the cell.[1]
Q2: Why is this compound cytotoxic to plant cells?
The vacuole is an essential organelle in plant cells, crucial for maintaining turgor pressure, storing nutrients, and degrading waste products.[2] By disrupting the fundamental process of vacuole biogenesis, this compound interferes with these vital cellular functions.[1] At higher concentrations or with prolonged exposure, this disruption can lead to cell lysis and death.[2]
Q3: What are the visible effects of this compound cytotoxicity in plant cell cultures?
Observed effects include altered vacuolar morphology and, at higher concentrations, a loss of metabolic activity and cell death.[2] In whole seedlings, this compound can cause defects in root development, which are reversible upon removal of the compound.[1]
Q4: Is the cytotoxicity of this compound species-specific?
No, the toxic effects of this compound have been observed in both Arabidopsis and tobacco cultured cells, indicating that its impact on vacuolar biogenesis is not specific to a single plant species.[2]
Q5: Can the cytotoxic effects of this compound be reversed?
Yes, the phenotypic effects of this compound, such as altered vacuolar morphology and root development defects in seedlings, have been shown to be reversible after transferring the plants to a drug-free medium.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death (low viability) observed shortly after this compound application. | This compound concentration is too high. this compound is known to be highly toxic at certain concentrations. For example, in Arabidopsis cell suspensions, a concentration of 58 µM (25 mg/liter) resulted in a complete loss of metabolic activity after 8 hours.[2] Cell death has been observed at concentrations as low as 23 µM (10 mg/liter) after only 4 hours.[2] | Perform a dose-response experiment to determine the optimal sub-lethal concentration for your specific cell line and experimental conditions. Start with a low concentration (e.g., 1-5 µM) and titrate upwards. Refer to the "Experimental Protocol: Determining the Optimal Sub-Lethal Concentration of this compound" section below. |
| No observable effect on vacuolar trafficking or protein secretion. | This compound concentration is too low. The compound may not be present at a high enough concentration to effectively inhibit the cellular machinery for vacuolar sorting. | Gradually increase the this compound concentration. Use the dose-response experiment to identify a concentration that produces the desired inhibitory effect without causing excessive cell death. |
| Inconsistent results between experiments. | Variations in experimental conditions. Factors such as cell density, growth phase of the culture, and incubation time can all influence the cytotoxic effects of this compound. | Standardize your experimental protocol. Ensure that cell density, culture age, and treatment duration are consistent across all experiments. |
| Difficulty in finding a suitable experimental window between the desired effect and cytotoxicity. | The therapeutic window for this compound is narrow. There may be a fine line between a concentration that inhibits vacuolar sorting and one that induces significant cell death. | Optimize the treatment duration. It may be possible to use a higher concentration for a shorter period to achieve the desired effect while minimizing cytotoxicity. Consider a time-course experiment at a fixed, sub-lethal concentration. |
Quantitative Data on this compound Cytotoxicity
The following table summarizes the reported cytotoxic effects of this compound on plant cell cultures.
| Cell Line | Concentration | Exposure Time | Observed Effect | Reference |
| Arabidopsis suspension cells | 58 µM (25 mg/liter) | 8 hours | Complete loss of metabolic activity | [2] |
| Arabidopsis suspension cells | 23 µM (10 mg/liter) | 4 hours | Apparent cell death | [2] |
| Tobacco BY2 cells | Not specified, but noted as highly toxic | Not specified | High toxicity and potential for cell lysis | [2] |
Experimental Protocols
Experimental Protocol: Determining the Optimal Sub-Lethal Concentration of this compound
This protocol outlines a method for determining the optimal concentration of this compound that inhibits vacuolar sorting with minimal cytotoxicity.
1. Materials:
- Plant cell suspension culture in the logarithmic growth phase.
- This compound stock solution (e.g., in DMSO).
- Appropriate culture medium.
- Multi-well culture plates (e.g., 24-well or 96-well).
- A method for assessing cell viability (e.g., MTT assay, fluorescein diacetate (FDA) staining, or Evans blue staining).
- Microplate reader (if using an MTT assay).
- Fluorescence microscope (if using FDA or a fluorescent marker for vacuolar integrity).
2. Procedure:
Visualizations
Caption: Workflow for determining the optimal sub-lethal this compound concentration.
Caption: this compound disrupts vacuolar protein sorting at the Trans-Golgi Network.
References
issues with Sortin2 solubility and precipitation in media
Welcome to the technical support center for Sortin2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to this compound solubility and precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, cell-permeable small molecule that has been identified as an inhibitor of vacuolar protein sorting (vps) in yeast and plants.[1][2] It disrupts the trafficking of certain proteins to the vacuole, causing them to be secreted from the cell instead.[1][3][4] Its primary effect is on the endocytic and secretory pathways, appearing to enhance endocytic transport towards the vacuole.[3][4]
Q2: What is the recommended solvent for dissolving this compound?
The recommended and most commonly used solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[4]
Q3: I am observing precipitation after adding my this compound stock solution to my cell culture media. What are the likely causes?
Precipitation of this compound upon addition to aqueous media is a common issue and can be attributed to several factors:
-
Low Aqueous Solubility: this compound is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media.
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock solution into an aqueous medium can cause a sudden change in solvent polarity, leading to the compound precipitating out of solution.
-
High Final Concentration: The intended final concentration of this compound in the media may be above its solubility limit under the specific experimental conditions.
-
Media Composition: Components within the culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[5]
-
Temperature and pH: Changes in temperature or pH of the media can affect the solubility of this compound.
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%.[6][7] While some cell lines may tolerate up to 0.5%, it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the planned DMSO concentration.[6][7]
Troubleshooting Guides
Issue 1: Precipitate Forms Immediately Upon Adding this compound Stock to Media
This is often a result of "solvent shock."
Troubleshooting Steps:
-
Reduce the Rate of Addition: Add the this compound DMSO stock solution drop-wise to the media while gently vortexing or swirling.
-
Pre-warm the Media: Ensure your cell culture media is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock.
-
Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume of media, perform an intermediate dilution step. For example, dilute the DMSO stock 1:10 in a small volume of pre-warmed media, mix thoroughly, and then add this intermediate solution to the remaining media.
Issue 2: Media Becomes Cloudy or a Precipitate Forms Over Time in the Incubator
This may indicate that the this compound concentration is at the limit of its thermodynamic solubility in your specific media and experimental conditions.
Troubleshooting Steps:
-
Lower the Final Concentration: The effective concentration of this compound may be lower than its precipitation threshold. Conduct a dose-response experiment to identify the highest soluble concentration that still produces the desired biological effect.
-
Check for Media Evaporation: Ensure proper humidification in your incubator to prevent the concentration of media components and this compound over time.
-
Evaluate Media pH: Confirm that the pH of your culture medium is stable and within the optimal range for your cells. pH shifts can alter the solubility of compounds.
-
Consider Serum Content: If using low-serum or serum-free media, the lack of proteins that can aid in solubilization may contribute to precipitation. If your experimental design allows, a slight increase in serum concentration could be tested.
Data Presentation
Table 1: Physicochemical Properties and Recommended Concentrations of this compound
| Property | Value/Recommendation | Source/Comment |
| Molecular Weight | 429.92 g/mol | --- |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [4] |
| Recommended Stock Concentration in DMSO | 10-20 mM | Based on common laboratory practice for hydrophobic compounds. |
| Solubility in DMSO | ≥20 mg/mL | [8] This is a general value for a similar compound and should be experimentally verified for this compound. |
| Recommended Working Concentration in Yeast Media | 4.7 µM - 47 µM | Published effective concentrations.[4] |
| Recommended Working Concentration in Arabidopsis Media | 1-10 µM (estimated) | Based on effective concentrations in yeast and general practices for plant cell culture. |
| Maximum Final DMSO Concentration in Media | ≤ 0.1% | To minimize solvent toxicity.[6][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculation:
-
Molecular Weight of this compound = 429.92 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 0.001 L * 429.92 g/mol * 1000 mg/g = 4.3 mg
-
-
-
Weighing:
-
Carefully weigh out 4.3 mg of this compound powder and transfer it to a sterile microcentrifuge tube. To minimize weighing errors, it is advisable to weigh a larger amount (e.g., 10 mg) and adjust the volume of DMSO accordingly (e.g., dissolve 10 mg in 2.327 mL of DMSO).
-
-
Dissolution:
-
Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound in a Specific Medium
Objective: To empirically determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Procedure:
-
Prepare a serial dilution of this compound in your cell culture medium:
-
Start with a concentration that is higher than your intended highest experimental concentration.
-
Perform 2-fold serial dilutions in pre-warmed (e.g., 37°C) cell culture medium.
-
-
Incubate under experimental conditions:
-
Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2).
-
-
Visual Inspection:
-
At various time points (e.g., immediately, 1 hour, 4 hours, 24 hours), visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment).
-
For a more sensitive assessment, a small aliquot can be examined under a microscope.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration for your specific conditions.
-
Visualizations
Caption: Workflow for troubleshooting this compound precipitation.
Caption: Conceptual diagram of this compound's effect on vacuolar protein sorting.
References
- 1. pnas.org [pnas.org]
- 2. Sorting inhibitors (Sortins): Chemical compounds to study vacuolar sorting in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. VU0238429 DMSO = 20mg/mL 1160247-92-6 [sigmaaldrich.com]
controlling for DMSO effects in Sortin2 experiments
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and controlling for the effects of Dimethyl Sulfoxide (DMSO) in experiments involving the vacuolar protein sorting inhibitor, Sortin2.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is DMSO necessary for its use?
This compound is a chemical compound that acts as a modulator of protein trafficking within the endomembrane system of eukaryotic cells, studied in organisms like Saccharomyces cerevisiae and Arabidopsis.[1][2][3] It specifically affects the targeting of certain vacuolar proteins, such as carboxypeptidase Y (CPY), causing them to be secreted from the cell instead of being delivered to the vacuole.[1][2] Like many organic molecules used in biological research, this compound has low solubility in aqueous solutions. DMSO is a polar, aprotic organic solvent capable of dissolving a wide range of both hydrophobic and hydrophilic molecules, making it an ideal solvent to prepare concentrated stock solutions of this compound for use in cell-based assays.[4][5] This stock is then diluted to the final working concentration in the aqueous cell culture medium.[4]
Q2: What are the known biological effects of DMSO that could interfere with my this compound experiment?
While often used as a solvent, DMSO is biologically active and can influence cellular processes, potentially confounding experimental results. It is crucial to account for these effects.
-
Membrane and Protein Alterations: DMSO can interact with and alter the properties of the cell membrane, increasing its permeability.[5][6] It can also perturb the secondary structure of proteins, with some studies showing a dose-dependent conversion of α-helical structures to β-sheets.[7][8]
-
Cell Cycle and Growth: Even at low concentrations (e.g., 0.1-1.5%), DMSO can delay cell cycle progression and cause a modest reduction in cell proliferation.[7][9]
-
Signaling Pathways: DMSO has been shown to possess anti-inflammatory properties, partly by inhibiting the activation of signaling pathways like NF-κB and MAPK.[10]
-
Vacuole and Endomembrane System: High concentrations of DMSO can impact vacuole formation and function in some organisms.[11] Since this compound's primary effect is on vacuolar trafficking, any intrinsic effect of DMSO on this system is a potential source of interference.[1]
-
Gene Expression and Differentiation: DMSO is known to be an inducer of cell differentiation in certain cell lines, such as hematopoietic cells.[6][12]
Q3: How do I properly control for the effects of DMSO in my this compound experiments?
The most critical control in any experiment involving a solvent like DMSO is the vehicle control .
A vehicle control is a sample that is treated with the same final concentration of DMSO as the experimental samples, but without the active compound (this compound). For every concentration of this compound you test, you must have a corresponding control group treated with the equivalent concentration of DMSO. This allows you to distinguish the specific effects of this compound from the background effects of the solvent. The results from the this compound-treated group should always be compared directly against the results from the vehicle control group, not just against untreated cells.
Q4: What is the maximum concentration of DMSO I can safely use without affecting my cells?
There is no universal "safe" concentration, as the effects of DMSO are highly dependent on the cell type, assay duration, and the specific endpoint being measured.[13]
-
While a final concentration of <0.1% (v/v) is often considered to have minimal toxic effects, some sensitive assays and cell lines can be affected by concentrations as low as 0.03%.[5][14]
-
Concentrations above 1% are more likely to cause significant cellular changes, including reduced cell viability and altered signaling.[10][13]
-
Recommendation: Before starting your this compound experiments, it is best practice to perform a dose-response experiment with DMSO alone on your specific cell line and assay. This will help you determine the highest concentration of DMSO that does not significantly affect the baseline of the parameter you are measuring (e.g., CPY secretion, endocytosis rate, cell viability).
Q5: My vehicle control (DMSO-only) shows a different result compared to my untreated control. What should I do?
This is a common and important finding. It indicates that DMSO has a biological effect in your specific experimental system.
-
Do Not Discard the Data: This result is valid and highlights the necessity of the vehicle control.
-
Use the Correct Comparison: The effect of this compound should be calculated relative to the DMSO vehicle control, not the untreated control. The DMSO-induced effect becomes your new baseline.
-
Optimize the DMSO Concentration: If the effect of the DMSO vehicle is too strong, it may mask the more subtle effects of this compound. In this case, you should try to lower the final DMSO concentration. This may require creating a lower concentration stock of this compound, if its solubility allows.
-
Report the Findings: When publishing your results, it is crucial to report the final concentration of DMSO used and to fully disclose any effects observed in the vehicle control group.[14]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicates | 1. Inconsistent DMSO or this compound concentration due to pipetting errors. 2. Hygroscopic nature of DMSO; stock solution has absorbed water, changing its concentration.[15] 3. Uneven cell plating. | 1. Use calibrated pipettes and prepare a master mix for each condition. 2. Use anhydrous DMSO and store it properly in small aliquots, protected from moisture. 3. Ensure a single-cell suspension before plating and allow plates to sit at room temperature before incubation to ensure even settling. |
| DMSO vehicle control shows a strong phenotype (e.g., CPY secretion) | 1. The DMSO concentration is too high for the cell line or assay.[13] 2. The cell line is particularly sensitive to solvent stress. | 1. Perform a DMSO dose-response curve to find the highest non-interfering concentration. 2. If possible, lower the final DMSO concentration in your experiment. 3. If the effect is consistent, use the vehicle control as the baseline for calculating the this compound effect. |
| This compound effect is weak or absent | 1. The DMSO effect is masking the this compound effect. 2. This compound has degraded or precipitated out of solution. 3. The chosen this compound concentration is not optimal. | 1. Lower the DMSO concentration if it is causing a high background effect. 2. Prepare fresh this compound stock solutions. Ensure the diluted this compound in media does not precipitate. 3. Perform a dose-response experiment with this compound to find the optimal effective concentration. |
| Untreated cells show CPY secretion | 1. Cells are stressed or unhealthy. 2. The experimental procedure (e.g., media change) is inducing stress. | 1. Check cell viability and morphology. Ensure cells are in the logarithmic growth phase. 2. Handle cells gently and ensure all solutions are pre-warmed. |
Data on DMSO Effects
The following table summarizes the dose-dependent effects of DMSO on various cellular processes as reported in the literature. These values are context-dependent and should be used as a guideline for designing your own validation experiments.
| DMSO Conc. (v/v) | Cell Line / System | Observed Effect | Reference |
| 0.1% - 1.5% | HCT-116 (human colon cancer) | Dose-dependent conversion of protein α-helices to β-sheets; ~10% growth reduction at 1.5%. | [7] |
| 0.0005% | L02 (human normal hepatic) | Increased cell migration, S-phase arrest. | [9] |
| 0.1% | L02 (human normal hepatic) | Increased cell migration, G0/G1 phase arrest, activation of p38 and Smad3 signaling. | [9] |
| > 0.5% | RAW 264.7 (mouse macrophage) | Significant reduction in IL-6 production. | [13] |
| 0.5% - 1.5% | RAW 264.7 (mouse macrophage) | Dose-dependent reduction in LPS-induced NO and PGE2 production. | [10] |
| > 1% | Various cell lines | Significant reduction in LPS-induced responses. | [13] |
| 2.0% | RAW 264.7 (mouse macrophage) | ~13% reduction in cell viability. | [10] |
Experimental Protocols & Workflows
The diagram below illustrates a standard experimental workflow for a this compound experiment, emphasizing the critical role of the parallel vehicle control.
References
- 1. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. biology.stackexchange.com [biology.stackexchange.com]
- 5. quora.com [quora.com]
- 6. Effect of DMSO on the Mechanical and Structural Properties of Model and Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms underlying dimethyl sulfoxide-induced cellular migration in human normal hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effects of DMSO on vacuole formation, contractile vacuole function, and nuclear division in Tetrahymena pyriformis GL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Denmark [eppendorf.com]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
off-target effects of Sortin2 in cellular assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Sortin2 in cellular assays. Researchers, scientists, and drug development professionals can use this resource to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary known function of this compound?
This compound is a small molecule that modulates intracellular protein trafficking. Its primary described function, observed in Saccharomyces cerevisiae and Arabidopsis thaliana, is to interfere with the delivery of proteins to the vacuole, leading to their secretion from the cell.[1][2][3] For instance, it triggers the secretion of carboxypeptidase Y (CPY), a protein normally targeted to the yeast vacuole.[4][5]
Q2: What is the proposed mechanism of action for this compound?
This compound is understood to enhance endocytic trafficking towards the vacuole.[1][5] Its effects on the secretory and endocytic pathways appear to be linked, likely at a point where these two pathways intersect.[1][4][5] While the precise molecular target of this compound has not been definitively identified, it is believed to interact with components of the cellular trafficking machinery.[1]
Q3: Are there known off-target effects of this compound?
While a specific list of unintended targets is not fully characterized, research indicates that this compound's effects extend beyond simple vacuolar sorting. A genome-wide hypersensitivity screen in yeast identified 217 mutants that are hypersensitive to this compound, with a significant number of these genes being involved in protein trafficking and localization within endosomes.[1] This suggests that this compound can have broader impacts on the endomembrane system.
Q4: Has this compound been observed to be cytotoxic?
In a study with six this compound-resistant yeast mutants, this compound at a concentration of 20 µM did not inhibit the growth or viability of five of them.[1] Interestingly, for two of the mutants (met18 and dpl1), this compound appeared to increase cell viability.[1] General cytotoxicity in wild-type or other cell lines has not been extensively documented. As with any small molecule, it is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and assay.[6]
Q5: Can this compound affect cellular morphology or development?
Yes, in intact Arabidopsis thaliana seedlings, treatment with this compound has been shown to cause reversible defects in vacuole biogenesis and root development.[2]
Troubleshooting Guide
Issue 1: Unexpected Protein Secretion or Mislocalization
Question: I am using this compound to study a specific vacuolar protein, but I am observing the secretion or mislocalization of other, unrelated proteins. Is this an off-target effect?
Answer: This is a plausible off-target effect of this compound. Since this compound impacts the broader endomembrane system and enhances endocytosis, it can affect the trafficking of other proteins that move through this system.[1]
Troubleshooting Steps:
-
Confirm the Observation: Use multiple methods to verify the mislocalization or secretion of the unexpected protein (e.g., immunofluorescence, western blot of the culture medium).
-
Use Control Strains: If working with yeast, consider using the known this compound-resistant mutants (met18, sla1, clc1, dfg10, dpl1) as negative controls.[1][4][5] These strains should not exhibit the same level of protein secretion in the presence of this compound.
-
Dose-Response Analysis: Perform a dose-response experiment to find the minimal concentration of this compound that gives the desired effect on your target protein while minimizing the effect on other proteins.
-
Orthogonal Approaches: Use an alternative method to inhibit vacuolar trafficking, such as genetic knockouts of key sorting proteins (e.g., vps mutants), to confirm that the phenotype is related to the pathway of interest and not a this compound-specific artifact.[7]
Issue 2: No Effect of this compound on Vacuolar Protein Sorting
Question: I am not observing the expected secretion of my vacuolar target protein after treating my cells with this compound. What could be the reason?
Answer: Several factors could contribute to a lack of this compound activity in your experiment.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure that your this compound stock is not degraded. Prepare fresh dilutions for each experiment and store the stock solution appropriately.
-
Check Compound Concentration: Confirm that you are using an effective concentration. Concentrations used in published studies can serve as a starting point (see table below).
-
Cellular Context: The molecular machinery for protein sorting can vary between cell types and organisms. It is possible that your specific model system is not sensitive to this compound.
-
Positive Control: Include a positive control experiment using a system where this compound has a known effect, such as wild-type S. cerevisiae and assaying for CPY secretion.[2]
Issue 3: Interference with Fluorescence-Based Assays
Question: My fluorescence assay (e.g., fluorescent protein localization, viability stain) is giving unexpected results in the presence of this compound. Could this compound be interfering with the fluorescence?
Answer: While there is no specific report of this compound causing fluorescence interference, it is a common issue with small molecules.[8][9][10] The compound itself might be autofluorescent, or it could quench the fluorescence of your probe.[11][12]
Troubleshooting Steps:
-
Measure Compound's Spectrum: Determine the excitation and emission spectra of this compound in your assay buffer to check for autofluorescence.[11]
-
Run a "Compound Only" Control: Measure the fluorescence of a well containing only your media and this compound at the concentration used in your experiment. This will determine its background fluorescence.
-
Select a Different Fluorophore: If this compound is autofluorescent, choose a fluorescent probe for your assay with excitation and emission spectra that do not overlap with this compound's spectra. Shifting to red or far-red emitting dyes can often resolve issues with compound autofluorescence.[11]
-
Kinetic vs. Endpoint Reading: If possible, use a kinetic assay format. The fluorescence of the test compound is unlikely to change over time and can often be subtracted out.[8]
Quantitative Data Summary
| Parameter | Organism/System | Concentration/Value | Reference |
| Effective Concentration for CPY Secretion | Saccharomyces cerevisiae | 20 µM | [1] |
| Concentration for Root Development Defects | Arabidopsis thaliana | 100 mg/liter | [2] |
| FM4-64 Internalization to Vacuole (Control) | Saccharomyces cerevisiae | ~40 minutes | [1] |
| FM4-64 Internalization to Vacuole (with this compound) | Saccharomyces cerevisiae | ~25 minutes | [1] |
Experimental Protocols
Protocol 1: Carboxypeptidase Y (CPY) Secretion Assay in S. cerevisiae
This protocol is used to assess the effect of this compound on the sorting of the vacuolar protein CPY.
-
Yeast Culture: Grow wild-type S. cerevisiae cells to mid-log phase in YPD medium.
-
Compound Treatment: Inoculate fresh YPD medium with the yeast culture to an OD600 of 0.1. Add this compound to the desired final concentration (e.g., 20 µM) from a DMSO stock. Include a DMSO-only control.
-
Incubation: Grow the cultures for 48-72 hours at 30°C with shaking.
-
Cell Separation: Pellet the cells by centrifugation. The supernatant contains the secreted proteins.
-
Dot-Blot Analysis:
-
Spot a small volume (e.g., 2-5 µL) of the supernatant onto a nitrocellulose membrane and let it air dry.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate with a primary antibody against CPY.
-
Wash and incubate with a secondary HRP-conjugated antibody.
-
Detect the signal using a chemiluminescence substrate. An increased signal in the this compound-treated sample compared to the control indicates CPY secretion.[2][4]
-
Protocol 2: Troubleshooting Fluorescence Interference
This workflow helps to identify and mitigate interference from this compound in fluorescence-based assays.
-
Initial Controls:
-
Assay Control: Your standard assay without any compound.
-
Vehicle Control: Assay with the vehicle (e.g., DMSO) used to dissolve this compound.
-
Compound Control: Assay buffer with this compound at the experimental concentration.
-
Quenching Control: Your fluorescent probe in assay buffer with this compound.
-
-
Spectral Analysis:
-
Absorbance Spectrum: Measure the absorbance spectrum of this compound to identify its peak absorbance wavelengths.
-
Emission Spectrum: Excite this compound at its peak absorbance wavelength and measure its fluorescence emission spectrum.
-
Excitation Spectrum: Set the emission wavelength to this compound's peak emission and scan a range of excitation wavelengths.
-
-
Data Analysis and Mitigation:
-
If the "Compound Control" shows a high signal, this compound is autofluorescent.
-
If the "Quenching Control" shows a lower signal than the probe alone, this compound is quenching the fluorescence.
-
Mitigation: If interference is detected, select a new fluorescent probe with a spectral profile that does not overlap with this compound's absorbance or emission spectra.[11]
-
Visualizations
Caption: this compound's effect on the protein sorting pathway.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Identification of cellular pathways affected by this compound, a synthetic compound that affects protein targeting to the vacuole in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. molbiolcell.org [molbiolcell.org]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sortin2-Induced Root Phenotypes
This guide provides researchers, scientists, and drug development professionals with detailed information for optimizing experiments involving the chemical compound Sortin2 to study root development. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in plants?
A1: this compound is a bioactive chemical compound that acts as a modulator of endomembrane trafficking.[1][2][3] Specifically, it interferes with the sorting of proteins to the vacuole, a critical organelle in plant cells.[4][5][6][7] This disruption of vacuolar trafficking leads to the secretion of proteins that would normally be targeted to the vacuole.[4][5][6] In the context of root development, this compound has been shown to enhance endocytic trafficking towards the vacuole, which in turn induces the formation of lateral root primordia through a pathway distinct from the primary auxin-driven mechanism.[8][9]
Q2: What are the typical root phenotypes observed after this compound treatment?
A2: The most prominent phenotype induced by this compound is the promotion of lateral root initiation.[8][10] Researchers can expect to see an increase in the number of lateral root primordia.[10] However, at higher concentrations or with prolonged exposure, this compound can cause severe inhibition of overall root development and may lead to toxicity and cell death.[4][7] The effects of this compound on root development are generally reversible upon removal of the compound.[4][11]
Q3: What plant models are commonly used for this compound experiments?
A3: The majority of published research on this compound's effect on root development uses the model organism Arabidopsis thaliana.[4][5][6][7][11] The principles and protocols outlined here are primarily based on Arabidopsis but may be adaptable to other species, such as carrots, with appropriate optimization.[12]
Q4: How does the this compound-induced pathway for lateral root formation differ from the auxin pathway?
A4: this compound stimulates a de novo program for lateral root primordium formation that is distinct from the canonical auxin-driven pathway.[9] The this compound-induced mechanism requires endocytic trafficking toward the vacuole and extracellular calcium uptake.[9] Notably, this process is independent of the auxin receptors TIR1/AFB and polar auxin transport, which are central to the endogenous auxin pathway.[9]
Optimizing Incubation Time and Concentration
Achieving a clear and reproducible root phenotype with this compound requires careful optimization of both concentration and incubation time. The ideal parameters will produce a robust induction of lateral roots without causing excessive stress or toxicity to the seedlings.
Table 1: Summary of this compound Concentrations and Observed Effects
| Concentration (µM) | Concentration (µg/mL) | Plant Species | Observed Phenotype | Reference |
| ~58 µM | 25 µg/mL | Arabidopsis thaliana | Promotes lateral root primordium (LRP) initiation after 24 hours.[10] | [10] |
| 23 µM | ~10 µg/mL | Arabidopsis thaliana | Cell death apparent after 4 hours in suspension cultures.[7] | [7] |
| 58 µM | 25 µg/mL | Arabidopsis thaliana | Highly toxic to suspension cells after 8 hours.[7] | [7] |
| 233 µM | ~100 µg/mL | Arabidopsis thaliana | Dramatic inhibition of root development; alters vacuolar morphology.[4][11] | [4][11] |
| 23-175 µM | 10-75 µg/mL | Carrot | Modifies root system architecture after seven days.[12] | [12] |
Table 2: Recommended Incubation Time Optimization
| Incubation Time | Expected Outcome for Optimal Concentration (~25-50 µM) | Key Checkpoints |
| 6-12 Hours | Early signs of cellular changes. Mitotic activity in pericycle cells may be detectable.[13] | Check for GUS activity in reporter lines (e.g., pCYCB1;1::GUS).[13] Assess vacuolar morphology with fluorescent markers. |
| 24 Hours | Clear induction of lateral root primordia. This is a common endpoint for observing initiation.[10] | Quantify the number of lateral root primordia per unit of root length. Measure primary root length. |
| 48-72 Hours | Emergence of lateral roots. Potential for secondary effects or early signs of toxicity. | Assess the number of emerged lateral roots. Check for signs of stress like root tip swelling or browning. |
| >72 Hours | Increased risk of toxicity, leading to inhibition of overall growth and potential seedling death. | Monitor overall seedling health, including cotyledon color and turgor. The phenotype may become confounded by stress responses. |
Troubleshooting Guide
Q5: I am not observing any significant increase in lateral roots. What could be wrong?
A5:
-
Sub-optimal Concentration: The this compound concentration may be too low. Prepare fresh dilutions and consider testing a higher concentration (e.g., increasing from 25 µM to 50 µM).
-
Insufficient Incubation Time: Lateral root initiation takes time. Ensure you are incubating for at least 24 hours to see a clear phenotype.[10]
-
Inactive Compound: Verify the integrity of your this compound stock. Ensure it has been stored correctly (as per the manufacturer's instructions, typically dissolved in DMSO and stored at -20°C).
-
Seedling Age/Health: Use healthy, uniformly developed seedlings for your experiments (typically 5-7 days old). Older or stressed seedlings may be less responsive.
Q6: My seedlings are dying or look very stressed after treatment. How can I fix this?
A6:
-
Concentration is Too High: This is the most common cause of toxicity. Reduce the this compound concentration significantly. If using 100 µg/mL, try scaling back to 25 µg/mL.[4][10] this compound can be highly toxic, even at concentrations as low as 10-25 µg/mL, especially in liquid culture systems.[7]
-
Incubation Time is Too Long: Prolonged exposure can lead to cell death. Reduce the incubation time. For high concentrations, a shorter timepoint (e.g., 12-24 hours) may be sufficient.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your growth media is low and non-toxic to the plants. A mock treatment with just the solvent should always be included as a control.
Q7: The results of my experiment are inconsistent between replicates. How can I improve reproducibility?
A7:
-
Uniform Seedlings: Select seedlings of the same age and developmental stage. Variation in primary root length at the start of the experiment can lead to variable results.
-
Homogeneous Treatment: Ensure that all seedlings are exposed to the this compound-containing medium uniformly. In liquid culture, ensure gentle agitation. On agar plates, ensure the compound is evenly distributed.
-
Controlled Growth Conditions: Maintain consistent light, temperature, and humidity in your growth chamber. Environmental fluctuations can impact root development and stress responses.
-
Standardized Quantification: Use consistent methods for quantifying phenotypes. Define clear criteria for what constitutes a lateral root primordium or an emerged lateral root and apply them uniformly across all samples.
Experimental Protocols & Visualizations
Detailed Protocol: Arabidopsis Root Phenotyping Assay with this compound
This protocol describes a standard method for observing the effect of this compound on the root development of Arabidopsis thaliana seedlings grown on agar plates.
-
Seed Sterilization and Plating:
-
Surface sterilize A. thaliana seeds (e.g., Col-0 ecotype) using your preferred lab method (e.g., 70% ethanol for 1 minute, followed by 20% bleach with Tween-20 for 10 minutes, and 4-5 rinses with sterile water).
-
Resuspend seeds in sterile 0.1% agar and sow them on square plates containing 0.5X Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.
-
Seal the plates and stratify at 4°C for 2-3 days in the dark to ensure uniform germination.
-
-
Seedling Germination and Growth:
-
Transfer plates to a growth chamber and orient them vertically.
-
Grow seedlings for 5-7 days under controlled conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).
-
-
This compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10-50 mM in DMSO).
-
Prepare treatment plates by supplementing the 0.5X MS agar medium with the desired final concentration of this compound (e.g., 25-50 µM) and a solvent control (DMSO only).
-
Carefully transfer the 5-7 day old seedlings from the initial growth plates to the treatment and control plates.
-
-
Incubation and Analysis:
-
Return the plates to the growth chamber and incubate vertically for the desired time (e.g., 12, 24, or 48 hours).
-
After incubation, remove the plates and acquire high-resolution images of the roots using a flatbed scanner or a microscope with a camera.
-
Quantify the desired phenotypes, such as primary root length, number of lateral root primordia, and number of emerged lateral roots, using software like ImageJ/Fiji.
-
Visualizing Workflows and Pathways
Caption: A flowchart illustrating the key steps for a this compound root phenotyping experiment.
Caption: Signaling pathway for this compound-induced lateral root formation.
References
- 1. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Sorting inhibitors (Sortins): Chemical compounds to study vacuolar sorting in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sorting inhibitors (Sortins): Chemical compounds to study vacuolar sorting in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Endocytic trafficking induces lateral root founder cell specification in Arabidopsis thaliana in a process distinct from the auxin-induced pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. omicsonline.org [omicsonline.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Sortin2 Ineffectiveness in Yeast Strains
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are encountering a lack of response to Sortin2 in their specific yeast strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in yeast?
A1: this compound is a synthetic small molecule that acts as an inhibitor of vacuolar protein sorting (vps) in the yeast Saccharomyces cerevisiae and in plants.[1][2][3] Its primary known effect in yeast is to interfere with the delivery of proteins to the vacuole, a cellular organelle responsible for degradation and recycling.[1][2] This interference causes certain vacuolar proteins, such as carboxypeptidase Y (CPY), to be secreted out of the cell instead.[2][4][5][6] this compound primarily affects components within the endomembrane system, which is involved in protein trafficking.[1][2][4][7]
Q2: What is the expected phenotype of this compound treatment in a sensitive yeast strain?
A2: The most common phenotype observed upon this compound treatment in a sensitive yeast strain is the secretion of the vacuolar protein carboxypeptidase Y (CPY) into the growth medium.[2][5][6] This can be detected by methods such as dot-blot or Western blot analysis of the culture supernatant.[4][5] Notably, this compound is reported to induce this phenotype without significantly inhibiting yeast growth at effective concentrations.[2][4][5]
Q3: At what concentration should I be using this compound?
A3: The effective concentration of this compound can range from 4.7 µM to 47 µM.[2][4][5] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific yeast strain and experimental conditions.
Troubleshooting Guide: Why is My Yeast Strain Not Responding to this compound?
If you are not observing the expected phenotype (e.g., CPY secretion) after treating your yeast strain with this compound, several factors could be at play. This guide will walk you through potential causes and solutions.
Experimental and Methodological Issues
It is crucial to first rule out any issues with your experimental setup.
-
Incorrect Concentration: Ensure you are using this compound within the effective concentration range. Prepare fresh dilutions from your stock solution.
-
Solvent Issues: this compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to yeast. Ensure your final DMSO concentration in the culture medium is consistent across experiments and ideally does not exceed 1%.[5]
-
Inadequate Treatment Time: The effect of this compound may not be instantaneous. Ensure you are incubating your yeast with the compound for a sufficient period to observe the phenotype.
-
Assay Sensitivity: Your method for detecting CPY secretion might not be sensitive enough. Optimize your dot-blot or Western blot protocol to ensure you can detect low levels of secreted CPY. Include positive and negative controls.
Genetic Resistance of Your Yeast Strain
If your experimental protocol is sound, the lack of response may be due to the genetic background of your yeast strain.
-
Mutations in Genes Essential for this compound Activity: A genome-wide screen has identified several genes whose deletion confers resistance to this compound. These genes are primarily involved in the endocytic pathway.[6][7][8][9]
Known this compound Resistance Genes:
-
MET18
-
SLA1
-
CLC1
-
DFG10
-
DPL1
-
YJL175W
If your yeast strain carries a deletion or mutation in any of these genes, it is likely to be resistant to this compound.[6][7][9] The resistance conferred by deletions in sla1, met18, and clc1 has been shown to be specific to this compound and its structural analogs, as these mutant strains still respond to another CPY-secretion inducer, Sortin1.[7]
-
-
General Drug Efflux Mechanisms: Many yeast strains possess mechanisms for multidrug resistance (MDR), which can reduce the intracellular concentration of a compound.[10]
Troubleshooting Workflow
Here is a logical workflow to diagnose the issue:
Caption: A troubleshooting workflow for diagnosing the lack of this compound effect.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound used in key studies.
| Publication | Yeast Strain(s) | Effective Concentration Range | Observed Phenotype |
| Norambuena L, et al. (2008) BMC Chem Biol.[1][2] | Wild-type | 4.7 µM - 47 µM | Secretion of CPY into the medium without significant growth inhibition. |
| Vasquez-Soto et al. (2015) Biol Res.[6][7][8][9] | Wild-type | 10 µM - 47 µM | CPY secretion in wild-type; used for screening resistant mutants. |
| Zouhar J, et al. (2008) BMC Chem Biol.[4] | Wild-type | 4.7 µM and 47 µM | Dose-dependent secretion of CPY detected by dot-blot and Western blot. |
Experimental Protocols
Protocol: Testing this compound Sensitivity in a Yeast Strain
This protocol outlines a method to determine if a specific yeast strain is sensitive to this compound by assessing the secretion of CPY.
1. Materials:
-
Yeast strain of interest
-
YPD medium (or appropriate selective medium)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
DMSO (for control)
-
Sterile culture tubes or microplates
-
Incubator shaker
-
Centrifuge
-
PVDF membrane for dot-blot
-
Primary antibody against CPY
-
Appropriate secondary antibody and detection reagents
2. Procedure:
-
Yeast Culture Preparation: Inoculate the yeast strain in 5 mL of YPD and grow overnight at 30°C with shaking.
-
Sub-culturing: The next day, dilute the overnight culture to an OD₆₀₀ of 0.1 in fresh YPD.
-
Treatment: Aliquot the diluted culture into sterile tubes. Add this compound to final concentrations of 0 µM (DMSO control), 5 µM, 10 µM, 20 µM, and 40 µM. Ensure the final DMSO concentration is the same in all tubes.
-
Incubation: Incubate the cultures at 30°C with shaking for 4-6 hours.
-
Cell Separation: Pellet the yeast cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Sample Preparation: Carefully collect the supernatant (culture medium). This contains any secreted proteins.
-
Dot-Blot Analysis: a. Activate a PVDF membrane with methanol and equilibrate in transfer buffer. b. Spot 2-5 µL of each supernatant sample onto the membrane. c. Allow the spots to dry completely. d. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. e. Incubate with anti-CPY primary antibody overnight at 4°C. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. g. Wash again and develop using a chemiluminescent substrate.
-
Analysis: A positive signal for CPY in the supernatant from this compound-treated samples (and no or low signal in the control) indicates sensitivity.
Signaling Pathways and Mechanisms
This compound Mechanism of Action
This compound disrupts the normal trafficking of vacuolar proteins, leading to their secretion. This is thought to occur by affecting components of the endomembrane system, particularly at the intersection of the secretory and endocytic pathways.
Caption: this compound's effect on the carboxypeptidase Y (CPY) sorting pathway.
References
- 1. Identification of cellular pathways affected by this compound, a synthetic compound that affects protein targeting to the vacuole in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of cellular pathways affected by this compound, a synthetic compound that affects protein targeting to the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae | Biol. Res;48: 1-11, 2015. ilus, graf, tab | LILACS [pesquisa.bvsalud.org]
- 10. Drug resistance in yeasts--an emerging scenario - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antagonism between Two Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antagonism between two mechanisms of antifungal drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Sortin2 Experimental Variability
Welcome to the technical support center for Sortin2-related experiments. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common issues and variability encountered during their work with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a bioactive small molecule that acts as a modulator of protein trafficking in eukaryotic cells, particularly in yeast (Saccharomyces cerevisiae) and plants (Arabidopsis thaliana).[1][2] Its primary mechanism involves interfering with the delivery of vacuolar proteins, leading to their secretion.[1][3] this compound achieves this by enhancing the endocytic transport pathway, likely at a point where the secretory and endocytic pathways merge.[1][3]
Q2: What is the optimal solvent and storage condition for this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the lyophilized powder at -20°C. Once dissolved in DMSO, it is advisable to make aliquots of the stock solution and store them at -20°C to avoid repeated freeze-thaw cycles. Before use, allow the vial to warm to room temperature to prevent moisture condensation.
Q3: Does this compound cause cell lysis?
No, studies have shown that at effective concentrations, this compound induces the secretion of vacuolar proteins like carboxypeptidase Y (CPY) without causing cell lysis.[2] Control experiments measuring the presence of cytoplasmic proteins in the medium have confirmed that the observed secretion is not due to a loss of cell integrity.[2]
Q4: Is the effect of this compound reversible?
Yes, the phenotype induced by this compound is reversible. Upon removal of the compound from the growth medium, normal protein trafficking and vacuolar biogenesis can be restored.[2]
Troubleshooting Guides
Carboxypeptidase Y (CPY) Secretion Assay in S. cerevisiae
Problem: I am not observing any CPY secretion after treating my yeast cells with this compound.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | The effective concentration of this compound can vary between yeast strains. Perform a dose-response experiment to determine the optimal concentration for your specific strain. Concentrations typically range from 10 µM to 50 µM.[3] |
| Inactive this compound | Ensure that this compound has been stored correctly (lyophilized at -20°C, stock solutions in DMSO at -20°C). Prepare fresh dilutions from a new aliquot for each experiment. |
| Yeast Strain Resistance | Certain yeast deletion mutants are resistant to this compound.[3] Verify the genotype of your strain. If you are working with a specific mutant, consider that it might be resistant. |
| Insufficient Incubation Time | Ensure that the incubation time with this compound is sufficient. A typical incubation period is 72 hours at 30°C.[2] |
| Inefficient Protein Secretion | Some mutant backgrounds may have general defects in the secretory pathway. To test this, you can use another compound known to induce CPY secretion, such as Sortin1, as a positive control.[3] |
| Issues with CPY Detection (Dot Blot/Western Blot) | Refer to the troubleshooting guide for Western Blotting below. Ensure your anti-CPY antibody is functional and that you are loading an adequate amount of supernatant. |
Problem: I am observing high variability in CPY secretion between my replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Density | Ensure that all cultures are started at the same initial optical density (OD600) and are in the logarithmic growth phase. |
| Uneven Drug Distribution | Mix the culture thoroughly after adding this compound to ensure even distribution of the compound. |
| Variability in Incubation Conditions | Ensure consistent temperature and aeration across all your replicates. Minor variations in these conditions can affect cell growth and protein secretion. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate addition of this compound and collection of supernatants. |
FM4-64 Endocytosis Assay in S. cerevisiae
Problem: I do not see enhanced trafficking of FM4-64 to the vacuole with this compound treatment.
| Possible Cause | Suggested Solution |
| Incorrect FM4-64 Staining Protocol | Ensure you are following the correct staining protocol. Typically, cells are incubated with FM4-64 on ice to label the plasma membrane, followed by a chase at a higher temperature (e.g., 28°C) to allow for endocytosis.[3] |
| Suboptimal Imaging Timepoints | The enhancement of FM4-64 trafficking by this compound can be rapid. Capture images at multiple time points (e.g., 25, 40, and 60 minutes) to observe the dynamics of vacuolar staining.[3] |
| This compound Concentration Too Low | As with the CPY assay, the effective concentration of this compound can be strain-dependent. A typical concentration for this assay is 20 µM.[3] |
| Cell Viability Issues | High concentrations of this compound or prolonged incubation might affect cell viability in some strains. Check cell viability using a dye like trypan blue. |
Problem: I am observing high background fluorescence or non-specific staining.
| Possible Cause | Suggested Solution |
| Incomplete Washing | Ensure that you are thoroughly washing the cells after the initial FM4-64 labeling on ice to remove unbound dye from the medium. |
| pH of the Medium | The fluorescence of FM4-64 can be pH-sensitive. Maintain a consistent and appropriate pH in your imaging medium. |
| Phototoxicity | Minimize the exposure of your cells to the excitation light to reduce phototoxicity and photobleaching. |
Plant Root Development Assay in A. thaliana
Problem: I do not observe any effect of this compound on root development.
| Possible Cause | Suggested Solution |
| Inappropriate this compound Concentration | The effective concentration of this compound in plants can be different from yeast. Perform a dose-response experiment. Concentrations around 100 mg/L have been shown to inhibit root development.[2] |
| Method of Application | Ensure that this compound is applied uniformly to the growth medium. For agar plates, incorporate this compound into the medium before it solidifies. |
| Plant Growth Conditions | Ensure that your A. thaliana seedlings are grown under optimal and consistent conditions of light, temperature, and humidity. |
Experimental Protocols
Protocol 1: Carboxypeptidase Y (CPY) Secretion Assay in S. cerevisiae
-
Yeast Culture Preparation:
-
Inoculate a single colony of your S. cerevisiae strain into 5 mL of YPD medium.
-
Grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture to an OD600 of 0.2 in fresh YPD medium.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Add the desired final concentration of this compound (e.g., 10-50 µM) to the yeast cultures.
-
Include a DMSO-only control (at the same final concentration as the this compound-treated samples, typically 1%).[3]
-
Incubate the cultures for 72 hours at 30°C with shaking.[2]
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the cultures to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted proteins.
-
Analyze the presence of CPY in the supernatant using a dot blot or Western blot with an anti-CPY antibody.[3]
-
Protocol 2: FM4-64 Endocytosis Assay in S. cerevisiae
-
Cell Preparation:
-
Grow yeast cells to early-to-mid logarithmic phase in YPD medium.
-
If treating with this compound, add the compound (e.g., 20 µM) and a DMSO control to separate cultures and incubate for the desired time.[3]
-
-
FM4-64 Staining:
-
Endocytosis and Imaging:
-
Wash the cells with ice-cold YPD to remove excess dye.
-
Resuspend the cells in pre-warmed (28°C) YPD medium to initiate endocytosis.[3]
-
Take aliquots at different time points (e.g., 0, 25, 40, 60 minutes) and immediately place them on ice to stop trafficking.
-
Image the cells using a fluorescence microscope with appropriate filter sets for FM4-64.
-
Visualizations
This compound Signaling Pathway
References
Technical Support Center: Ensuring the Stability of Sortin2 in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of Sortin2 throughout long-term experiments. Adherence to these guidelines is critical for ensuring experimental reproducibility and the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution of this compound in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).[1][2] A typical stock concentration is 10 mM. To prepare the stock solution, allow the solid this compound powder to equilibrate to room temperature before opening the vial to minimize moisture absorption.[3] Add the calculated volume of DMSO to the vial to achieve the desired concentration. Ensure complete dissolution by vortexing or brief sonication.[3]
Q2: How should I store this compound for long-term use?
A2: For long-term storage, solid this compound should be stored at -20°C or -80°C, desiccated and protected from light.[4] DMSO stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term (up to 3 months) or -80°C for long-term (up to 6 months) storage.[2][3] Aqueous working solutions are generally not recommended for storage and should be prepared fresh before each experiment.[1]
Q3: My this compound solution is showing precipitation after dilution in an aqueous buffer. What is the cause and how can I prevent it?
A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic small molecules and is often due to the compound's low aqueous solubility.[5][6] To prevent this, ensure the final DMSO concentration in your working solution is low (ideally ≤ 0.1% v/v) to avoid solvent-induced artifacts.[2] It is also recommended to add the DMSO stock to the aqueous buffer while vortexing to ensure rapid dispersion.[5] Preparing the working solution immediately before use is also crucial.
Q4: Can I store my working solution of this compound in an aqueous buffer?
A4: It is strongly advised to prepare aqueous working solutions of this compound fresh for each experiment.[1] The stability of this compound in aqueous solutions can be limited, and storage can lead to degradation or precipitation, affecting its biological activity. If temporary storage is unavoidable, keep the solution at 2-8°C and use it within 24 hours, though this should be validated for your specific experimental conditions.
Q5: How can I assess the stability of this compound in my specific experimental conditions?
A5: To assess stability, you can perform a time-course experiment where you incubate your this compound working solution under your experimental conditions (e.g., temperature, buffer composition) for various durations. At each time point, you can measure the concentration of this compound using an analytical method like High-Performance Liquid Chromatography (HPLC) to determine if there is any degradation.[7]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in long-term experiments.
Issue 1: Precipitation upon preparation of aqueous working solution.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous buffer.
-
Solution:
-
Decrease the final concentration of this compound in your working solution.
-
Increase the final percentage of DMSO slightly (e.g., from 0.1% to 0.5%), but be mindful of potential solvent effects on your experimental system.[5]
-
Add the DMSO stock solution to the aqueous buffer while vigorously vortexing to promote rapid dissolution.[5]
-
Consider using a different buffer system.
-
Issue 2: The aqueous working solution becomes cloudy or shows precipitation over time.
-
Possible Cause: Time-dependent precipitation due to low thermodynamic solubility.
-
Solution:
-
Always prepare working solutions fresh immediately before use.[1]
-
If the experiment requires a longer duration, consider adding the this compound solution in intervals if feasible.
-
Evaluate the stability of this compound in your specific buffer over the time course of your experiment.
-
Issue 3: Loss of biological activity in the experiment.
-
Possible Cause: Degradation of this compound in the working solution.
-
Solution:
-
Prepare fresh working solutions for each experiment.
-
Protect solutions from light and store them at appropriate temperatures.
-
Verify the purity and concentration of your this compound stock solution.
-
Perform a stability study of this compound in your experimental media to determine its degradation rate.
-
Data Presentation
Table 1: General Guidelines for this compound Solution Stability
| Solution Type | Solvent | Recommended Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | N/A | -20°C or -80°C | Up to 3 years | Store desiccated and protected from light. |
| Stock Solution | DMSO | -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. | ||
| Working Solution | Aqueous Buffer | 2-8°C | < 24 hours (use immediately is best) | Prepare fresh. Prone to precipitation and degradation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder, MW: 429.92 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, weigh out 4.299 mg of this compound.
-
Carefully add the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[3]
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: General Workflow for Assessing this compound Stability in an Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
Incubator set to the experimental temperature
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).[7]
Procedure:
-
Prepare a working solution of this compound in the aqueous buffer at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Immediately after preparation (T=0), take an aliquot of the solution and analyze it by HPLC to determine the initial concentration of this compound. This will serve as your baseline.
-
Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.
-
Analyze each aliquot by HPLC to quantify the remaining concentration of this compound.
-
Plot the concentration of this compound as a function of time.
-
From this data, you can determine the rate of degradation and the half-life of this compound under your specific experimental conditions.
Visualizations
Caption: this compound enhances endocytic trafficking to the vacuole in yeast.
Caption: Workflow for assessing the stability of this compound in solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. captivatebio.com [captivatebio.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. This compound CAS: 372972-39-9 [aobious.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Validation & Comparative
A Comparative Guide to Sortin1 and Sortin2: Unraveling their Effects on Vacuolar Sorting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sortin1 and Sortin2, two small molecules that have emerged as valuable tools for studying the intricate process of vacuolar sorting in eukaryotic cells. By disrupting the normal trafficking of proteins to the vacuole, these compounds induce the secretion of vacuolar resident proteins, offering a powerful chemical genetic approach to dissect the molecular machinery governing this essential cellular pathway. This document summarizes their known effects, presents available experimental data, and provides detailed protocols for their use in research settings.
Overview of Sortin1 and this compound
Sortin1 and this compound were identified through a chemical genomics screen in the yeast Saccharomyces cerevisiae. The screen aimed to find compounds that mimic the phenotype of vps (vacuolar protein sorting) mutants, which missort and secrete the vacuolar hydrolase carboxypeptidase Y (CPY). Both compounds were subsequently shown to be active in the model plant Arabidopsis thaliana, causing reversible defects in vacuole biogenesis and root development. Their primary effect is the mislocalization and secretion of proteins that are normally targeted to the vacuole.
Comparative Effects on Vacuolar Sorting
While both Sortin1 and this compound disrupt vacuolar protein sorting, their underlying mechanisms of action appear to be distinct. The following tables summarize the available data on their effects.
Table 1: Qualitative and Semi-Quantitative Comparison of Sortin1 and this compound
| Feature | Sortin1 | This compound |
| Primary Effect | Induces secretion of vacuolar proteins (e.g., CPY) in yeast and Arabidopsis.[1] | Induces secretion of vacuolar proteins (e.g., CPY) in yeast and Arabidopsis.[1][2] |
| Organismal Effects | Reversible defects in vacuole biogenesis and root development in Arabidopsis. | Reversible defects in vacuole biogenesis and root development in Arabidopsis. |
| Proposed Mechanism | Mimics the effect of the glutathione inhibitor buthionine sulfoximine; alters vacuolar accumulation of flavonoids, likely by blocking vacuole-localized ABC transporters.[3] | Enhances the endocytic trafficking pathway toward the vacuole in S. cerevisiae.[4][5][6] |
| Toxicity | Generally less toxic than this compound in cell culture. | Higher toxicity observed in cell culture compared to Sortin1. |
| Structural Features for Activity | Structure-activity relationship studies have been conducted to identify key functional groups. | Key roles for the sulphite substitution and a benzoic acid group have been identified.[2] |
Table 2: Concentration Effects of Sortin1 and this compound in Experimental Systems
It is important to note that a direct comparison of potency (e.g., IC50 values) from a single study is not currently available in the published literature. The concentrations listed below are from different studies and should be interpreted with caution.
| Compound | Organism | Concentration and Observed Effect |
| Sortin1 | Arabidopsis thaliana | 57 µM: Sublethal dose causing secretion of AtCPY. |
| Arabidopsis thaliana | 227 µM: Altered vacuolar morphology in seedlings. | |
| This compound | Saccharomyces cerevisiae | 4.7 µM to 47 µM: Induced CPY secretion without inhibiting growth.[2] |
| Saccharomyces cerevisiae | 20 µM: Enhanced internalization of the endocytic tracer FM4-64.[5] | |
| Arabidopsis thaliana | 58 µM: High toxicity observed in suspension cells. | |
| Arabidopsis thaliana | 233 µM: Altered vacuolar morphology in seedlings. |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of Sortin1 and this compound offer different avenues for investigating vacuolar transport.
Sortin1: A Link to Flavonoid Metabolism and ABC Transporters
Sortin1's mode of action is thought to be connected to the transport of secondary metabolites into the vacuole.[3] It has been shown to mimic the effects of buthionine sulfoximine, an inhibitor of glutathione synthesis. This suggests that Sortin1 may interfere with glutathione-dependent processes, potentially the activity of ATP-binding cassette (ABC) transporters at the tonoplast (the vacuolar membrane) that are responsible for sequestering flavonoids and other compounds within the vacuole.[3]
This compound: An Enhancer of the Endocytic Pathway
In contrast to Sortin1, genetic studies in yeast have implicated this compound in the endocytic pathway. A genome-wide screen for mutants resistant to this compound identified several genes involved in endocytosis.[4][6] Further experiments demonstrated that this compound treatment accelerates the delivery of the endocytic tracer dye FM4-64 to the vacuole.[5] This suggests that this compound may enhance the rate of endocytosis or the fusion of endocytic vesicles with the vacuole, thereby indirectly affecting the sorting of vacuolar proteins.
Experimental Protocols
The following are generalized protocols for assessing the effects of Sortin1 and this compound on vacuolar sorting. Researchers should optimize concentrations and incubation times for their specific experimental system.
Carboxypeptidase Y (CPY) Secretion Assay in Saccharomyces cerevisiae
This assay is the basis for the initial discovery of Sortins and is a robust method for quantifying defects in vacuolar protein sorting.
Workflow:
Methodology:
-
Yeast Culture: Grow the desired yeast strain (e.g., wild-type BY4741) in appropriate liquid medium to an OD600 of 0.8-1.0.
-
Treatment: Aliquot the culture and add Sortin1, this compound, or a DMSO vehicle control to the desired final concentration.
-
Incubation: Incubate the cultures with shaking at 30°C for 4-6 hours.
-
Cell Separation: Pellet the yeast cells by centrifugation at 3,000 x g for 5 minutes.
-
Protein Precipitation: Transfer the supernatant (medium) to a new tube and precipitate the proteins using a standard method such as trichloroacetic acid (TCA) precipitation.
-
Analysis: Resuspend the protein pellet in SDS-PAGE sample buffer. Analyze the samples by SDS-PAGE followed by Western blotting using an anti-CPY antibody to detect secreted CPY.
FM4-64 Endocytosis Assay in Saccharomyces cerevisiae
This assay is used to visualize the effect of this compound on the endocytic pathway.
Methodology:
-
Yeast Culture and Treatment: Grow yeast to mid-log phase and treat with this compound or DMSO as described above.
-
FM4-64 Staining: Add FM4-64 (final concentration 5-10 µM) to the cultures and incubate on ice for 30 minutes to allow the dye to label the plasma membrane.
-
Chase: Wash the cells with fresh, pre-warmed medium to remove excess dye and then resuspend in fresh medium with the respective treatment.
-
Microscopy: Incubate the cells at 30°C and take aliquots at different time points (e.g., 0, 15, 30, 60 minutes). Observe the internalization of the dye and its accumulation at the vacuolar membrane using fluorescence microscopy.[7][8][9][10][11]
Flavonoid Accumulation Assay in Arabidopsis thaliana
This assay can be used to investigate the effect of Sortin1 on the vacuolar sequestration of flavonoids.
Methodology:
-
Plant Growth: Grow Arabidopsis seedlings on sterile agar plates containing Murashige and Skoog (MS) medium.
-
Treatment: Transfer seedlings to liquid MS medium containing Sortin1 or a DMSO control and incubate for 24-48 hours.
-
Flavonoid Extraction: Harvest the seedlings, freeze in liquid nitrogen, and grind to a fine powder. Extract flavonoids using an appropriate solvent (e.g., 80% methanol).
-
Analysis: Analyze the flavonoid content of the extracts using techniques such as spectrophotometry, thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC).[12][13][14][15][16][17]
Conclusion
Sortin1 and this compound are powerful chemical tools for probing the mechanisms of vacuolar protein sorting. While both compounds lead to a similar phenotype of vacuolar cargo secretion, their distinct modes of action make them complementary probes. Sortin1 appears to act at the vacuole by inhibiting the transport of small molecules, linking vacuolar sorting to cellular metabolism. In contrast, this compound seems to modulate the endocytic pathway, providing a tool to study the interplay between endocytosis and vacuolar trafficking. The experimental protocols provided in this guide offer a starting point for researchers to utilize these compounds to further unravel the complexities of the endomembrane system. Future research aimed at a direct quantitative comparison of their efficacy and the identification of their precise molecular targets will undoubtedly provide deeper insights into the fundamental processes of vacuolar biogenesis and function.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of cellular pathways affected by this compound, a synthetic compound that affects protein targeting to the vacuole in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sortin1-hypersensitive mutants link vacuolar-trafficking defects and flavonoid metabolism in Arabidopsis vegetative tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yeast Vacuole Staining with FM4-64 [bio-protocol.org]
- 8. FM4-64 staining [bio-protocol.org]
- 9. colorado.edu [colorado.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cas.miamioh.edu [cas.miamioh.edu]
- 13. Flavonoid Accumulation Patterns of Transparent Testa Mutants of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of two single trait loci affecting flavonol glycoside accumulations in Arabidopsis thaliana natural variations | Semantic Scholar [semanticscholar.org]
- 15. academic.oup.com [academic.oup.com]
- 16. [PDF] Flavonoid accumulation patterns of transparent testa mutants of arabidopsis. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Unmasking the Cellular Machinery of Vacuolar Protein Sorting: A Comparative Guide to Genetic Screens for Sortin2-Resistant and Hypersensitive Mutants
For researchers, scientists, and drug development professionals, understanding the intricacies of protein trafficking is paramount. The synthetic compound Sortin2 has emerged as a valuable tool for dissecting the molecular pathways governing vacuolar protein sorting. This guide provides a comprehensive comparison of genetic screens designed to identify mutants in the model organism Saccharomyces cerevisiae that exhibit either resistance or hypersensitivity to this compound, offering insights into the compound's mechanism of action and the cellular components involved.
This guide summarizes key findings from published research, presenting quantitative data in accessible tables, detailing experimental protocols, and visualizing the underlying biological processes and experimental workflows.
Identifying Key Players: this compound-Resistant and Hypersensitive Mutants
Genetic screens are powerful methodologies for identifying genes involved in a specific biological process by observing the phenotypic effects of their deletion or mutation in the presence of a chemical probe. In the context of this compound, two primary types of screens have been conducted: one to identify mutants that are resistant to the effects of the compound, and another to find mutants that are hypersensitive to it.
This compound-Resistant Mutants: Unveiling the Core Machinery
A genome-wide screen for this compound resistance was performed to identify key proteins essential for its bioactivity. This approach pinpointed six yeast deletion mutants that, unlike the wild-type strain, did not secrete the vacuolar protein carboxypeptidase Y (CPY) when exposed to this compound.[1][2][3]
| Gene | Description | Phenotype | Reference |
| MET18 | Component of the cytosolic iron-sulfur protein assembly (CIA) machinery | This compound-resistant | [1][2] |
| SLA1 | Involved in endocytosis and cytoskeleton organization | This compound-resistant | [1][2] |
| CLC1 | Clathrin light chain | This compound-resistant | [1][2] |
| DFG10 | Involved in protein glycosylation | This compound-resistant | [1][2] |
| DPL1 | Dihydrosphingosine-phosphate lyase, involved in sphingolipid metabolism | This compound-resistant | [1][2] |
| YJL175W | Uncharacterized open reading frame | This compound-resistant | [1][2] |
These findings suggest that the cellular processes of endocytosis, cytoskeleton organization, and potentially iron-sulfur cluster assembly and sphingolipid metabolism are crucial for the biological activity of this compound.[2]
This compound-Hypersensitive Mutants: Expanding the Network
In contrast to resistance screens, hypersensitivity screens identify mutants that exhibit an exaggerated response to a compound. A genome-wide screen for this compound hypersensitivity identified 217 deletion mutants.[1][4] These mutants secrete CPY at concentrations of this compound that do not trigger a detectable effect in wild-type cells.[4]
A bioinformatics analysis of these 217 mutants revealed a significant enrichment of genes involved in protein trafficking, particularly those localized to the endomembrane system and endosomes.[1][4] This large number of hits underscores the complex network of proteins that modulate vacuolar protein sorting and are affected by this compound. Among the identified hypersensitive mutants were genes with known functions in vacuolar protein sorting as well as fifteen genes of previously unknown function, which this screen implicated in protein trafficking pathways.[4]
Experimental Protocols: A Step-by-Step Guide
The identification of this compound-resistant and hypersensitive mutants was achieved through a reverse chemical-genetics approach using the Saccharomyces cerevisiae haploid deletion library.[1][2]
Genetic Screen for this compound-Hypersensitive Mutants
-
Primary Screen:
-
The yeast haploid deletion library, containing approximately 4,800 strains, was grown in a microplate format.[4]
-
Strains were challenged with this compound at a concentration of 2 µg/ml (4.7 µM) or a control (1% DMSO).[1][4]
-
The culture media was analyzed for the presence of secreted CPY using a dot blot assay.[1]
-
Clones that secreted significant amounts of CPY compared to the negative control were selected as putative hypersensitive mutants.[1]
-
-
Secondary Screen (Verification):
-
The 243 putative mutants identified in the primary screen were tested with varying concentrations of this compound (0.5, 1, 2, 5, and 10 mg/l).[4]
-
A mutant was confirmed as hypersensitive if it exhibited significant CPY secretion at a this compound concentration of 2 µg/ml, a concentration that does not cause CPY secretion in the wild-type strain.[1][4]
-
Genetic Screen for this compound-Resistant Mutants
-
Screening:
-
A genome-wide screen of the yeast haploid deletion library was performed.
-
The library was grown in the presence of 10 µM this compound, a concentration known to induce CPY secretion in the parental strain.[1]
-
Mutants that did not secrete CPY under these conditions were identified.
-
Visualizing the Process: Workflows and Pathways
To better understand the experimental design and the biological context of this compound's action, the following diagrams illustrate the genetic screen workflow and the implicated cellular pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of cellular pathways affected by this compound, a synthetic compound that affects protein targeting to the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Sortin2's Effect on Endocytosis: A Comparative Guide to Genetic Controls
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to confirm the pro-endocytic activity of the small molecule Sortin2. We delve into the use of genetic controls and compare this approach with the application of general chemical inhibitors of endocytosis, supported by experimental data and detailed protocols.
The study of endocytosis, a fundamental cellular process for nutrient uptake, signal transduction, and membrane homeostasis, relies on tools that can modulate its intricate machinery. This compound has emerged as a small molecule that enhances endocytic trafficking. However, confirming its specific effect requires rigorous experimental design, particularly the use of genetic controls to distinguish on-target effects from off-target cellular responses.
Leveraging Genetic Controls to Validate this compound's Mechanism
A powerful method to validate the target pathway of a small molecule is through reverse chemical genetics. This approach was employed to identify yeast mutants that are resistant to the effects of this compound. A genome-wide screen of a Saccharomyces cerevisiae haploid deletion library identified six genes whose deletion conferred resistance to this compound: SLA1, CLC1, MET18, DFG10, DPL1, and YJL175W[1].
These genes are significantly enriched in processes related to endocytosis. For instance, SLA1 encodes an adaptor protein involved in the early stages of endocytic coat formation and the regulation of actin polymerization, while CLC1 encodes the clathrin light chain, a fundamental component of the endocytic coat[1][2][3]. The identification of these mutants provides a specific genetic toolkit to confirm that this compound's observable effects are indeed mediated through the endocytic pathway. When treated with this compound, these resistant mutants do not exhibit the accelerated endocytosis seen in wild-type cells, directly linking this compound's activity to the functions of these genes within the endocytic machinery[1][4].
The function of Met18 in this context is less direct. It is a component of the cytosolic iron-sulfur protein assembly (CIA) machinery, which is essential for the maturation of numerous proteins, including some involved in DNA metabolism and transcription[5][6]. A deletion of MET18 is known to cause a decreased rate of endocytosis, suggesting that the proper functioning of the endocytic machinery is dependent on the broader cellular processes supported by Met18[7].
Quantitative Comparison of Endocytosis Modulators
The efficacy of this compound can be quantified and compared to other methods of modulating endocytosis, such as the use of general chemical inhibitors or other genetic perturbations. The standard assay to measure the rate of endocytosis in yeast involves the use of the lipophilic dye FM4-64, which fluoresces upon insertion into the plasma membrane and is subsequently internalized through endocytosis, eventually staining the vacuolar membrane.
| Modulator | Organism/Cell Type | Assay | Concentration | Observed Effect on Endocytosis | Reference |
| This compound | S. cerevisiae (Wild-Type) | FM4-64 Staining | 20 µM | Time to vacuole staining reduced from ~40 min to ~25 min. | [1] |
| This compound | S. cerevisiae (this compound-resistant mutants, e.g., sla1Δ, clc1Δ) | FM4-64 Staining | 20 µM | No significant acceleration of endocytosis compared to untreated mutant cells. | [1][4] |
| Dynasore | Bovine Chromaffin Cells | FM4-64 Staining | 100 µM | Blocked membrane retrieval and caused accumulation of FM4-64 at the cell boundary. | [8] |
| Dynasore | S. cerevisiae | Vacuole Fission/Fusion Assay (FM4-64 labeled) | 100 µM | Inhibited salt-induced vacuole fragmentation and subsequent fusion. | [9] |
| Chlorpromazine | Human Huh7 Cells | Transferrin Uptake | 5 µg/ml | Significant inhibition of clathrin-mediated endocytosis. | [10] |
| Chlorpromazine | A549 Cells | Nanoparticle Uptake | Not specified | Reduced fluorescence intensity, indicating inhibition of endocytosis. | [11] |
| Genetic Control (vps1Δ) | S. cerevisiae | FM4-64 Staining | N/A | Defective trafficking of FM4-64 to the vacuole. | [12] |
Note: Direct quantitative comparison of the potency of these modulators is challenging due to variations in experimental systems, assays, and organisms.
Experimental Protocols
FM4-64 Endocytosis Assay in S. cerevisiae
This protocol is adapted from studies investigating the effect of this compound on endocytosis[1][12].
-
Cell Culture: Grow S. cerevisiae strains (wild-type and relevant mutants) in YPD medium to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5-0.8).
-
Drug Treatment: Split the cultures and treat one aliquot with 20 µM this compound (or another inhibitor at the desired concentration) and the other with an equivalent volume of the solvent (e.g., DMSO) as a control. Incubate for a specified period (e.g., 15-30 minutes) at 28-30°C.
-
Staining: Pellet the cells by centrifugation (e.g., 3000 x g for 3 minutes) and resuspend in fresh, pre-chilled YPD medium containing 15-24 µM FM4-64.
-
Pulse: Incubate the cells with the FM4-64 dye on ice or at 4°C for 30 minutes to allow the dye to label the plasma membrane without significant internalization.
-
Chase: Pellet the cells to remove the excess dye and resuspend them in fresh, pre-warmed YPD medium (with or without the modulator). This step marks time zero of the chase.
-
Imaging: At various time points (e.g., 0, 10, 25, 40, 60 minutes), take aliquots of the cell suspension, place them on a microscope slide, and observe using a fluorescence microscope equipped with a rhodamine or Texas Red filter set.
-
Quantification: Quantify the progression of endocytosis by counting the percentage of cells exhibiting clear vacuolar membrane staining at each time point. At least 100 cells should be counted for each condition and time point.
Visualizing the Mechanism and Workflow
This compound's Putative Mechanism of Action in Endocytosis
The diagram below illustrates the proposed point of intervention for this compound within the clathrin-mediated endocytic pathway, based on the genetic resistance conferred by deletions of key endocytic proteins.
Caption: this compound enhances endocytosis, a process reliant on proteins like Sla1 and Clathrin.
Experimental Workflow for Validating this compound's Effect
This workflow outlines the logical steps to confirm that this compound's pro-endocytic effect is specifically mediated by the endocytic pathway.
Caption: Workflow for confirming this compound's effect on endocytosis using genetic controls.
Conclusion
The use of genetic controls, specifically this compound-resistant deletion mutants, provides a highly specific and robust method for confirming the pro-endocytic activity of this compound. This approach offers a distinct advantage over general chemical inhibitors, which can have off-target effects and may not fully elucidate the specific molecular pathway being modulated. By demonstrating that the effect of this compound is abrogated in cells lacking key components of the endocytic machinery, researchers can confidently attribute its mechanism of action to the enhancement of this fundamental cellular process. This level of validation is crucial for the development of specific molecular probes and potential therapeutic agents targeting vesicle trafficking.
References
- 1. uniprot.org [uniprot.org]
- 2. The Sla1 adaptor-clathrin interaction regulates coat formation and progression of endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clathrin-mediated endocytosis: lessons from yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MET18 Deficiency Increases the Sensitivity of Yeast to Oxidative Stress and Shortens Replicative Lifespan by Inhibiting Catalase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MET18 Expression | SGD [yeastgenome.org]
- 6. Engineering of vesicle trafficking improves heterologous protein secretion in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The cytosolic Fe-S cluster assembly component MET18 is required for the full enzymatic activity of ROS1 in active DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sortin2 and Wortmannin on Endosomal Trafficking
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two key chemical modulators of endosomal trafficking: Sortin2 and wortmannin. Understanding the distinct mechanisms and effects of these compounds is crucial for their application in cell biology research and as potential starting points for therapeutic development. This document summarizes their performance based on experimental data, provides detailed experimental protocols, and visualizes their mechanisms of action.
At a Glance: this compound vs. Wortmannin
| Feature | This compound | Wortmannin |
| Primary Target | Putatively acts on late endosomal trafficking components where secretory and endocytic pathways merge[1][2][3]. The precise molecular target is not fully elucidated but its effect is dependent on gene products like met18, sla1, and clc1 in yeast[2][3]. | Primarily a potent and irreversible inhibitor of Phosphoinositide 3-kinases (PI3Ks), including class I, II, and III[4][5][6]. It can also inhibit other kinases like mTOR and DNA-PKcs at higher concentrations[6][7]. |
| Mechanism of Action | Enhances the rate of endocytic transport towards the vacuole (lysosome equivalent) in Saccharomyces cerevisiae[1][2][3]. It appears to accelerate trafficking at a late endosome level[1]. | Primarily inhibits the production of phosphatidylinositol-3-phosphate (PI(3)P) on endosomal membranes, which is crucial for the recruitment of effector proteins like EEA1[8][9]. Paradoxically, it can also activate the small GTPase Rab5, leading to enhanced endosome fusion and receptor degradation in some contexts[8][9]. |
| Effect on Endosome Morphology | Not explicitly described, but accelerates trafficking to the vacuole, suggesting a potential impact on the dynamics of late endosomes/multivesicular bodies[1][2]. | Induces the formation of enlarged endosomes and swollen vesicles[8][9][10]. In some cell types, it can cause vesiculation of the recycling compartment[11]. |
| Effect on Receptor Recycling | The effect on specific receptor recycling pathways has not been extensively characterized. Its primary described role is accelerating the degradative pathway[1][3]. | Generally inhibits receptor recycling. For instance, it decreases the recycling rate of the transferrin receptor[11][12] and retards the movement of the mannose 6-phosphate receptor from endosomes to the plasma membrane and the trans-Golgi network[13]. |
| Effect on Cargo Degradation | Enhances trafficking to the degradative compartment (vacuole in yeast). For example, it accelerates the delivery of the endocytic tracer FM4-64 to the vacuole[1][2]. | Has complex and context-dependent effects. It can enhance the lysosomal degradation of the Epidermal Growth Factor Receptor (EGFR)[8][9], but can also inhibit the degradation of other cargo by preventing transport from endosomes to lysosomes[14][15]. |
| Model Organism(s) | Primarily studied in Saccharomyces cerevisiae[1][2][3]. | Widely studied in various mammalian cell lines (e.g., CHO, MDCK, Jurkat) and in vitro systems[4][8][11][16]. |
| Typical Working Concentration | 20-47 µM in yeast cell culture[1][2][17]. | Nanomolar to low micromolar range (e.g., IC50 for PI3K is ~3 nM; cellular assays often use 0.2-1 µM)[4][5]. |
Experimental Protocols
FM4-64 Endocytic Trafficking Assay with this compound in S. cerevisiae
This protocol is used to visualize and quantify the rate of endocytosis to the vacuole.
-
Cell Culture: Grow Saccharomyces cerevisiae (wild-type and mutant strains) in YPD medium. For treatment groups, supplement the medium with 20 µM this compound dissolved in DMSO. An equivalent volume of DMSO is added to control cultures[1][2].
-
Staining: Incubate the yeast cells with 24 µM FM4-64 dye for 30 minutes at 4°C to allow the dye to bind to the plasma membrane[1][2].
-
Internalization: Shift the cells to 28°C to initiate endocytosis and image them at various time points (e.g., 0, 15, 25, 40 minutes) using confocal microscopy[1][2].
-
Quantification: The rate of endocytic trafficking is determined by scoring the percentage of cells showing clear FM4-64 staining of the vacuolar membrane at each time point. In wild-type cells treated with this compound, the dye is expected to reach the vacuole in approximately 25 minutes, compared to 40 minutes in control cells[1].
EGFR Trafficking and Degradation Assay with Wortmannin in Mammalian Cells
This protocol assesses the effect of wortmannin on the endosomal trafficking and degradation of the Epidermal Growth Factor Receptor (EGFR).
-
Cell Culture and Treatment: Culture mammalian cells (e.g., MDCK, BT20) in appropriate media. Prior to stimulation, treat the cells with wortmannin at a concentration of 0.2 µM to 1 µM for one hour[4][8].
-
Stimulation: Stimulate the cells with Epidermal Growth Factor (EGF), for example at 100 ng/ml, for various durations (e.g., 30 minutes, 4 hours, 6 hours) to induce EGFR endocytosis[8][9].
-
Immunofluorescence and Microscopy: Fix and permeabilize the cells. Stain for EGFR using a specific primary antibody followed by a fluorescently labeled secondary antibody. Visualize the subcellular localization of EGFR and the morphology of endosomes using fluorescence microscopy. Wortmannin treatment is expected to lead to enlarged EGFR-containing endosomes[8].
-
Degradation Assay (Western Blot): Lyse the cells at different time points after EGF stimulation. Separate the protein lysates by SDS-PAGE and perform a Western blot using an anti-EGFR antibody to quantify the amount of EGFR protein remaining. Wortmannin treatment has been shown to enhance the rate of EGFR degradation[8][9].
Visualizing the Mechanisms of Action
Below are diagrams illustrating the distinct effects of this compound and wortmannin on endosomal trafficking pathways.
Caption: Mechanism of this compound in yeast.
Caption: Dual mechanism of Wortmannin in mammalian cells.
Experimental Workflow Comparison
Caption: Comparative experimental workflows.
References
- 1. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wortmannin | Cell Signaling Technology [cellsignal.com]
- 5. selleckchem.com [selleckchem.com]
- 6. stemcell.com [stemcell.com]
- 7. Wortmannin - Wikipedia [en.wikipedia.org]
- 8. embopress.org [embopress.org]
- 9. embopress.org [embopress.org]
- 10. researchgate.net [researchgate.net]
- 11. Wortmannin-sensitive trafficking pathways in Chinese hamster ovary cells. Differential effects on endocytosis and lysosomal sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. molbiolcell.org [molbiolcell.org]
- 13. Wortmannin retards the movement of the mannose 6-phosphate/insulin-like growth factor II receptor and its ligand out of endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Wortmannin-sensitive trafficking steps in the endocytic pathway in rat liver endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Wortmannin-sensitive trafficking steps in the endocytic pathway in rat liver endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phosphatidylinositol 3-kinase is not required for recycling of mannose 6-phosphate receptors from late endosomes to the trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validating Hits from a Sortin2-Based Chemical Genomics Screen: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating candidate compounds, or "hits," identified from a Sortin2-based chemical genomics screen. This compound is a bioactive small molecule known to modulate protein trafficking pathways, specifically enhancing endocytic trafficking towards the vacuole in yeast.[1][2] Validating hits from screens utilizing such molecules is crucial to confirm their on-target effects, elucidate their mechanism of action, and justify their advancement in the drug discovery pipeline.
This guide will compare and contrast the validation strategies for hits with mechanisms similar to this compound against those for other well-characterized protein trafficking inhibitors, providing a robust, data-driven approach to hit validation.
The Hit Validation Funnel: A Step-by-Step Approach
A typical hit validation workflow follows a tiered approach, moving from high-throughput secondary assays to more in-depth biophysical and cell-based characterization. This funnel approach efficiently eliminates false positives and prioritizes promising lead compounds.
References
Cross-Validation of Sortin2 Phenotype with Known Trafficking Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the phenotype induced by Sortin2, a small molecule modulator of protein trafficking, with the effects of well-characterized inhibitors of vesicular transport. The objective is to facilitate the cross-validation of experimental findings and provide a reference for studies on protein sorting and trafficking pathways.
Introduction to this compound and Trafficking Inhibitors
This compound is a synthetic compound that disrupts vacuolar protein sorting in the budding yeast Saccharomyces cerevisiae and the plant Arabidopsis thaliana.[1][2] Its primary phenotype is the secretion of normally vacuole-resident proteins, such as carboxypeptidase Y (CPY), into the extracellular medium, mimicking the phenotype of vacuolar protein sorting (vps) mutants.[1][3] Mechanistically, this compound appears to enhance endocytic trafficking toward the vacuole, likely acting at a convergence point between the secretory and endocytic pathways.[1][3]
To better understand the specific cellular processes affected by this compound, its phenotype can be cross-validated by comparison with known inhibitors of protein trafficking. This guide focuses on four such inhibitors: Brefeldin A, Wortmannin, Latrunculin B, and Concanamycin A, each with a distinct and well-characterized mechanism of action. By comparing the cellular and molecular effects of this compound to these inhibitors, researchers can gain deeper insights into its mode of action and its potential as a tool for studying and manipulating protein trafficking.
Comparative Analysis of this compound and Trafficking Inhibitors
The following table summarizes the known effects of this compound and the selected trafficking inhibitors on key cellular processes in yeast. This allows for a direct comparison of their phenotypic consequences.
| Compound | Target/Mechanism of Action | Primary Effect on Protein Trafficking | Phenotype in Yeast | Typical Working Concentration | Typical Treatment Time |
| This compound | Undetermined, affects endocytosis and vacuolar sorting | Induces secretion of vacuolar proteins (e.g., CPY) by accelerating endocytic trafficking to the vacuole.[1][3] | Secretion of CPY, mimics vps mutant phenotype.[1][2] | 10 - 50 µM[3] | 1 - 24 hours |
| Brefeldin A | Inhibits Guanine Nucleotide Exchange Factors (GEFs) for Arf GTPases.[4][5] | Blocks anterograde transport from the Endoplasmic Reticulum (ER) to the Golgi apparatus, leading to Golgi collapse into the ER.[4][6][7] | Accumulation of secretory and vacuolar protein precursors in the ER.[6][7] | 10 - 100 µg/mL[4] | 30 minutes - 2 hours |
| Wortmannin | Irreversible inhibitor of Phosphatidylinositol 3-kinases (PI3Ks) and Phosphatidylinositol 4-kinases (PI4Ks).[8][9] | Disrupts vacuolar protein sorting and endocytosis. Causes missorting and secretion of vacuolar hydrolases.[8][9] | Secretion of CPY, accumulation of proteins in prevacuolar compartments.[8] | 5 - 20 µM | 30 - 60 minutes |
| Latrunculin B | Binds to G-actin monomers and prevents their polymerization into F-actin filaments.[10][11] | Inhibits actin-dependent processes, including endocytosis and vesicle transport.[10][11] | Block in endocytosis, accumulation of endocytic vesicles at the plasma membrane.[10][12] | 50 - 200 µM[11] | 15 - 60 minutes |
| Concanamycin A | Specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase).[13][14] | Blocks acidification of vacuoles and endosomes, leading to defects in protein degradation and sorting.[13][14] | Impaired vacuolar function, accumulation of proteins in the vacuole and endosomes.[14] | 0.1 - 1 µM[14] | 30 minutes - 2 hours |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the phenotypes of this compound and trafficking inhibitors are provided below.
Carboxypeptidase Y (CPY) Secretion Assay
This assay is used to quantify the amount of the vacuolar hydrolase CPY that is secreted into the culture medium, a hallmark of a vps phenotype.
Materials:
-
Yeast strains of interest
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
Trichloroacetic acid (TCA)
-
Acetone
-
Glass beads
-
Urea buffer (8 M urea, 5% SDS, 1 mM EDTA, 1% β-mercaptoethanol, 125 mM Tris-HCl pH 6.8)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Anti-CPY antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Grow yeast cells to mid-log phase (OD600 ≈ 0.8-1.0) in YPD medium.
-
Treat cells with the desired concentration of this compound or trafficking inhibitor for the specified time. An untreated control and a DMSO vehicle control should be included.
-
Separate the cells from the culture medium by centrifugation (3,000 x g for 5 minutes).
-
Extracellular Fraction (Medium): a. Precipitate proteins from the supernatant by adding TCA to a final concentration of 10% and incubating on ice for 30 minutes. b. Pellet the precipitated proteins by centrifugation (12,000 x g for 15 minutes at 4°C). c. Wash the pellet with cold acetone and air dry. d. Resuspend the pellet in urea buffer.
-
Intracellular Fraction (Cells): a. Wash the cell pellet with sterile water. b. Resuspend the cells in urea buffer and add an equal volume of glass beads. c. Lyse the cells by vigorous vortexing for 5 minutes at 4°C. d. Clarify the lysate by centrifugation (12,000 x g for 10 minutes at 4°C).
-
Determine the protein concentration of both intracellular and extracellular fractions using a standard protein assay.
-
Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting using an anti-CPY antibody.
-
Detect the signal using a chemiluminescence imager. The amount of secreted CPY is determined by comparing the signal in the extracellular fraction to the total CPY (intracellular + extracellular).
FM4-64 Endocytic Trafficking Assay
This assay utilizes the lipophilic styryl dye FM4-64 to visualize the endocytic pathway and trafficking to the vacuole in living yeast cells.
Materials:
-
Yeast strains of interest
-
YPD medium
-
FM4-64 dye (N-(3-Triethylammoniumpropyl)-4-(6-(4-(diethylamino)phenyl)hexatrienyl) pyridinium dibromide)
-
Low-melting-point agarose
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., Texas Red)
Procedure:
-
Grow yeast cells to early to mid-log phase (OD600 ≈ 0.4-0.6) in YPD medium.
-
Harvest the cells by centrifugation (3,000 x g for 3 minutes) and resuspend in fresh, pre-warmed YPD.
-
Add FM4-64 to a final concentration of 40 µM.
-
Incubate the cells with the dye for 15-30 minutes at 30°C to label the plasma membrane.
-
Wash the cells twice with fresh, pre-warmed YPD to remove excess dye.
-
Resuspend the cells in fresh YPD and incubate at 30°C. This "chase" period allows the dye to be internalized and transported through the endocytic pathway to the vacuole.
-
At various time points during the chase (e.g., 0, 15, 30, 60 minutes), take aliquots of the cells for imaging.
-
To immobilize the cells for microscopy, mix a small volume of the cell suspension with an equal volume of 1% low-melting-point agarose in YPD on a microscope slide and cover with a coverslip.
-
Observe the cells using a fluorescence microscope. The localization of the FM4-64 fluorescence will indicate the progression of endocytosis: initially at the plasma membrane, then in small punctate endosomes, and finally accumulating at the vacuolar membrane.
-
For inhibitor studies, pre-incubate the cells with the desired inhibitor for a specified time before adding FM4-64.
Protein Localization by Immunofluorescence
This method allows for the visualization of the subcellular localization of specific proteins within fixed yeast cells.
Materials:
-
Yeast strains expressing the protein of interest (preferably with an epitope tag, e.g., HA, Myc, or GFP)
-
YPD medium
-
Formaldehyde
-
Spheroplasting buffer (e.g., 1.2 M sorbitol, 50 mM KPO4 pH 7.5, 1 mM MgCl2)
-
Zymolyase or Lyticase
-
Poly-L-lysine coated microscope slides
-
Methanol and Acetone (ice-cold)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Primary antibody against the protein of interest or its epitope tag
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Grow yeast cells to mid-log phase in YPD.
-
Fix the cells by adding formaldehyde to the culture medium to a final concentration of 3.7% and incubating for 1 hour at room temperature.
-
Wash the cells twice with a suitable buffer (e.g., phosphate buffer).
-
Resuspend the cells in spheroplasting buffer and add zymolyase or lyticase to digest the cell wall. Monitor the formation of spheroplasts under a microscope.
-
Gently wash the spheroplasts with a buffer containing an osmotic stabilizer (e.g., sorbitol).
-
Adhere the spheroplasts to poly-L-lysine coated microscope slides.
-
Permeabilize the cells by incubating the slides in ice-cold methanol for 5-10 minutes, followed by ice-cold acetone for 30 seconds.
-
Air dry the slides and then rehydrate in PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 30 minutes.
-
Incubate with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in a humidified chamber.
-
Wash the slides three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour in the dark.
-
Wash the slides three times with PBS.
-
Stain the nuclei by incubating with DAPI for 5 minutes.
-
Wash the slides with PBS and mount with a coverslip using an anti-fade mounting medium.
-
Visualize the protein localization using a fluorescence microscope with the appropriate filter sets.
Visualizing Trafficking Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
Figure 1: Overview of the secretory and endocytic pathways in yeast and the points of intervention for this compound and known trafficking inhibitors.
Figure 2: Experimental workflow for the Carboxypeptidase Y (CPY) secretion assay.
Figure 3: Experimental workflow for the FM4-64 endocytic trafficking assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of cellular pathways affected by this compound, a synthetic compound that affects protein targeting to the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound enhances endocytic trafficking towards the vacuole in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brefeldin A | Cell Signaling Technology [cellsignal.com]
- 5. invivogen.com [invivogen.com]
- 6. embopress.org [embopress.org]
- 7. Brefeldin A reversibly blocks early but not late protein transport steps in the yeast secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Wortmannin-sensitive trafficking pathways in Chinese hamster ovary cells. Differential effects on endocytosis and lysosomal sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Actin-based Motility during Endocytosis in Budding Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. apexbt.com [apexbt.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to Proper Chemical Disposal
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending beyond the bench to the proper disposal of laboratory waste. This guide provides essential, step-by-step procedures for the safe and compliant disposal of chemical waste, ensuring the protection of laboratory personnel and the environment. By fostering a culture of safety and responsibility, laboratories can build deep trust and demonstrate a commitment to value beyond the product itself.
Key Principles of Laboratory Waste Management
Effective laboratory waste management begins with a clear understanding of fundamental principles. Accurate categorization, secure containment, precise labeling, and appropriate storage are the cornerstones of a safe disposal program.[1]
-
Categorization is Critical : The initial step in proper waste disposal is the accurate identification and segregation of waste streams. All laboratory personnel must be trained to distinguish between different types of waste.[1]
-
Containment Matters : Utilizing the correct containers for each waste type is non-negotiable. This includes using chemical-resistant containers for solvents and other hazardous chemicals.[1]
-
Labeling for Safety : Every waste container must be clearly and accurately labeled. Labels should include the full chemical name, associated hazards, and the date waste accumulation began.[1][2][3] Abbreviations and acronyms should be avoided.[3]
-
Proper Storage : Designated satellite accumulation areas (SAAs) should be established for hazardous waste storage.[4][5][6] These areas must be near the point of generation and under the control of laboratory personnel.[7] Incompatible materials must be segregated to prevent dangerous reactions.[2]
Chemical Waste Segregation: A Step-by-Step Approach
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2] The following decision tree provides a logical workflow for segregating common laboratory chemical waste streams.
Caption: A decision tree for the proper segregation of laboratory chemical waste.
Quantitative Data for Chemical Waste Management
For easy reference, the following tables summarize key quantitative data for the management of chemical waste.
Table 1: Satellite Accumulation Area (SAA) Storage Limits
| Waste Type | Maximum Volume |
| Hazardous Waste | 55 gallons[5][8] |
| Acutely Hazardous Waste (P-listed) | 1 quart[5] |
Table 2: Guidelines for Drain Disposal of Aqueous Solutions
| Parameter | Guideline |
| Toxicity | Low toxicity[4] |
| Solubility | High water solubility[4] |
| pH | Moderate pH[4] |
| Volume | Small quantities only[4] |
| Other | Must be degradable by wastewater treatment[4] |
Note: Always consult your institution's specific guidelines and local regulations before disposing of any chemical down the drain.
Experimental Protocol: In-Lab Acid-Base Neutralization
For small quantities of simple acidic or basic waste, in-lab neutralization may be a viable disposal option. However, this procedure should only be performed by trained personnel and in accordance with institutional policies.[9]
Materials:
-
Acidic or basic waste
-
Appropriate neutralizing agent (e.g., sodium bicarbonate for acids, dilute acetic acid for bases)
-
pH paper or pH meter
-
Stir bar and stir plate
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves
-
Fume hood
Procedure:
-
Preparation: Don all necessary PPE and perform the neutralization in a certified fume hood.
-
Dilution: If neutralizing a concentrated acid or base (limited to 25 mL or less), first dilute it to a concentration of 10% or less by slowly adding the acid/base to a large volume of water (at least a 1:10 ratio).[9] Never add water to concentrated acid.
-
Neutralization: While stirring the diluted waste, slowly add the neutralizing agent in small increments. Be cautious as this reaction can generate heat and gas.[9]
-
pH Monitoring: Periodically check the pH of the solution using pH paper or a calibrated pH meter.
-
Completion: Continue adding the neutralizing agent until the pH is between 5.0 and 9.0.[9]
-
Disposal: Once neutralized, the solution may be eligible for drain disposal with copious amounts of water, provided it does not contain any other hazardous components such as heavy metals.[9]
Important Considerations:
-
Oxidizing acids (e.g., nitric acid, perchloric acid) and solutions containing heavy metals should not be neutralized in the lab and must be disposed of as hazardous waste.[9]
-
For quantities of concentrated acids or bases exceeding 25 mL, contact your institution's Environmental Health and Safety (EHS) department for disposal.[9]
Workflow for Laboratory Chemical Waste Disposal
The following diagram illustrates the general workflow for the proper disposal of chemical waste from generation to final pickup.
Caption: A workflow diagram illustrating the key steps in laboratory chemical waste disposal.
Best Practices for Chemical Waste Containers
-
Compatibility: Ensure the container and its lid are chemically compatible with the waste.[10] Do not store acids or bases in metal containers.[7] Hydrofluoric acid should not be stored in glass.[7]
-
Condition: Waste containers must be in good condition with securely fitting lids.[10] Do not use corks or stoppers.[10]
-
Labeling: Deface or remove old labels if reusing a container.[11] Attach a hazardous waste tag before adding any waste.[7]
-
Closure: Keep waste containers closed at all times except when adding waste.[4][8]
-
Secondary Containment: Use secondary containment to capture spills and leaks and to segregate incompatible wastes.[7]
By implementing these procedures and fostering a proactive approach to safety, laboratories can ensure the well-being of their personnel, maintain regulatory compliance, and protect the environment.
References
- 1. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 2. threesixtysafety.com [threesixtysafety.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. odu.edu [odu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. vumc.org [vumc.org]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistical Information for Handling Sortin2
Disclaimer: No specific Safety Data Sheet (SDS) for Sortin2 is publicly available. The following guidance is based on the safety profile of Rhodanine (2-Thioxo-4-thiazolidinone), a structurally similar compound. The information provided should be treated as a baseline for safe handling, and a comprehensive risk assessment should be conducted by qualified personnel before commencing any work with this compound.
Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This document provides essential, immediate safety and logistical information for the handling of this compound, a compound used in the study of vacuolar protein sorting. The following procedural guidance is designed to answer specific operational questions and to build trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
Based on the hazard profile of the structural analog Rhodanine, which is classified as harmful if swallowed and an irritant to the skin and eyes, the following personal protective equipment is essential for handling this compound.[1][2][3][4]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1] |
| Hand Protection | Chemical-resistant gloves | Appropriate gloves to prevent skin exposure. Nitrile or neoprene gloves are generally recommended for handling solid chemical compounds.[1] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to prevent contamination of personal clothing. |
| Respiratory Protection | NIOSH/MSHA approved respirator | Recommended when handling the powder outside of a chemical fume hood or if dust generation is likely. Follow OSHA respirator regulations (29 CFR 1910.134).[1] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of this compound.
| Procedure | Step-by-Step Guidance |
| Receiving and Inspection | 1. Upon receipt, visually inspect the container for any damage or leaks. 2. Wear appropriate PPE during inspection. 3. Verify that the container is properly labeled. |
| Handling (Dispensing) | 1. All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust. 2. Use appropriate tools (e.g., spatula, weigh paper) for transferring the compound. 3. Avoid creating dust. If dust is generated, use respiratory protection. 4. Wash hands thoroughly after handling.[1] |
| Storage | 1. Store in a tightly closed container.[1] 2. Keep in a cool, dry, and well-ventilated area. 3. Store away from incompatible materials such as strong oxidizing agents.[1] |
Disposal Plan
All waste materials contaminated with this compound should be handled as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | 1. Collect solid waste (e.g., contaminated weigh paper, gloves) in a designated, labeled hazardous waste container. 2. The container should be kept closed when not in use. |
| Liquid Waste (Solutions) | 1. Collect liquid waste in a designated, labeled hazardous waste container. 2. Do not mix with other incompatible waste streams. |
| Empty Containers | 1. Empty containers should be triple-rinsed with a suitable solvent. 2. The rinsate should be collected as hazardous liquid waste. 3. Disposed of the rinsed container in accordance with institutional and local regulations. |
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is necessary.
| Emergency Scenario | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[2] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Small Spill | 1. Wear appropriate PPE. 2. Carefully sweep up the solid material, avoiding dust generation, and place it in a designated hazardous waste container. 3. Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste. |
| Large Spill | 1. Evacuate the area. 2. Contact your institution's environmental health and safety department immediately. |
This compound Handling Workflow
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
